molecular formula C7H17O2PS3 B1677698 Phorate CAS No. 298-02-2

Phorate

Katalognummer: B1677698
CAS-Nummer: 298-02-2
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: BULVZWIRKLYCBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phorate is a powerful organophosphorus compound used primarily as a systemic insecticide and acaricide in agricultural research . Its chemical name is O,O-Diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate ( 298-02-2), and it acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase . The compound's main mechanism of action involves metabolic activation by cytochrome P450 enzymes to its oxon form (phoratoxon), which then irreversibly inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in the disruption of nerve impulse transmission . This compound is rapidly absorbed and metabolized in biological systems into five primary metabolites: this compound sulfoxide, this compound sulfone, phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone, which are responsible for its prolonged toxic effects . Its high toxicity and systemic properties make it a valuable compound for research in toxicology, environmental science, and the study of cholinesterase-inhibiting agents . Due to its high toxicity, it is classified as an extremely hazardous pesticide (Class Ia) and is a restricted-use product . Researchers utilize this compound to study its environmental fate, including its persistence in soil (with a typical field DT50 of 63 days) and its effects on non-target organisms . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human, animal, or agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

diethoxy-(ethylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3
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InChI Key

BULVZWIRKLYCBC-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCSCC
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Molecular Formula

C7H17O2PS3
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DSSTOX Substance ID

DTXSID4032459
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Molecular Weight

260.4 g/mol
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Physical Description

Phorate is a clear liquid with an objectionable odor. Used as an insecticide and acaricide; it is applied to plants and soil. (EPA, 1998), Clear liquid with a skunk-like odor. [insecticide]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a skunk-like odor., Clear liquid with a skunk-like odor. [insecticide]
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Boiling Point

257 to 261 °F at 2 mmHg (EPA, 1998), 75-78 °C @ 0.1 mm Hg; 118-120 °C @ 0.8 mm Hg; 125-127 °C @ 2.0 mm Hg, 257-261 °F
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Flash Point

320 °F (NIOSH, 2023), 160 °C (Open cup), 160 °C o.c., 320 °F (open cup), (oc) 320 °F
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Solubility

0.005 % (NIOSH, 2023), Soluble in most organic solvents such as acetone., Miscible with xylene, carbon tetrachloride, dioxane, methyl cellosolve, dibutyl phthalate, vegetable oils, In water, 50 mg/l @ 25 °C, Solubility in water: none, 0.005%
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Density

1.156 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.156 @ 25 °C/4 °C, Density 1.167 g/cu cm @ 25 °C /Technical/, Relative density (water = 1): 1.2, 1.16 at 77 °F, (77 °F): 1.16
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Vapor Pressure

0.00084 mmHg at 68 °F (EPA, 1998), 0.0008 [mmHg], 85 mPa (6.38X10-4 mm Hg) @ 25 °C, Vapor pressure, Pa at 20 °C: 0.1, 0.00084 mmHg at 68 °F, 0.0008 mmHg
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Color/Form

Pale straw to light brown; colorless to very light yellow liquid.

CAS No.

298-02-2
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Melting Point

-45 °F (EPA, 1998), <-15 °C, -42.9 °C, -45 °F
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Record name PHORATE
Source Occupational Safety and Health Administration (OSHA)
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Record name Phorate
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Foundational & Exploratory

Phorate's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorate, a potent organophosphate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action as a cholinesterase inhibitor. It details the bioactivation process, the kinetics of enzyme inhibition, the resultant disruption of cholinergic signaling, and the experimental protocols used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in toxicology, neuropharmacology, and the development of novel therapeutics and antidotes.

Introduction

Organophosphate (OP) compounds, including this compound, are widely utilized in agriculture for pest control.[1] Their efficacy stems from their ability to disrupt the nervous systems of insects. However, this same mechanism poses a significant risk to non-target organisms, including humans. The primary molecular target of OPs is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in a state of hypercholinergic stimulation, often referred to as a "cholinergic crisis," which can lead to severe physiological effects, including respiratory failure and death.[2][4]

This compound itself is a relatively weak inhibitor of AChE.[5] Its toxicity is primarily attributed to its metabolic bioactivation into more potent oxygenated analogs.[6][7] Understanding the intricacies of this compound's mechanism of action is crucial for developing effective countermeasures against poisoning and for designing safer pesticides.

Bioactivation of this compound

This compound is a phosphorothioate, containing a sulfur atom double-bonded to the phosphorus center. In this form, its ability to inhibit AChE is limited.[5] The toxicity of this compound is realized through a process of oxidative desulfuration, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[6] This metabolic conversion replaces the thiono sulfur with an oxygen atom, transforming this compound into its highly toxic oxon analog, this compound-oxon (PHO).[6][7]

PHO can undergo further oxidation to yield even more potent AChE inhibitors: this compound-oxon sulfoxide (PHX) and this compound-oxon sulfone (PHS).[5] This multi-step bioactivation cascade significantly amplifies the toxic potential of the parent compound.

G cluster_bioactivation Bioactivation Pathway This compound This compound (Weak Inhibitor) PHO This compound-oxon (PHO) (Potent Inhibitor) This compound->PHO CYP450 (Oxidative Desulfuration) PHX This compound-oxon Sulfoxide (PHX) (More Potent Inhibitor) PHO->PHX CYP450 (Oxidation) PHS This compound-oxon Sulfone (PHS) (Most Potent Inhibitor) PHX->PHS CYP450 (Oxidation)

Caption: Bioactivation of this compound to its potent oxon metabolites.

Molecular Mechanism of Acetylcholinesterase Inhibition

The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue. The oxygenated phosphorus center of this compound's active metabolites (PHO, PHX, and PHS) is highly electrophilic and acts as a target for the nucleophilic serine hydroxyl group in the AChE active site.[2]

The interaction proceeds via a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[3] This phosphorylation renders the enzyme inactive, as it can no longer bind and hydrolyze acetylcholine. The inhibition is considered practically irreversible because the phosphorylated enzyme is extremely slow to hydrolyze spontaneously.[8] This leads to the accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[2]

G cluster_inhibition AChE Inhibition Pathway AChE Active Acetylcholinesterase (AChE) (with Serine-OH) InhibitedAChE Phosphorylated AChE (Inactive) AChE->InhibitedAChE Phosphorylation of Serine Accumulation ACh Accumulation in Synapse AChE->Accumulation Hydrolysis Blocked PhorateOxon This compound-oxon Metabolite (P=O) PhorateOxon->InhibitedAChE ACh Acetylcholine (ACh) ACh->Accumulation Normal Release Receptors Muscarinic & Nicotinic Receptor Overstimulation Accumulation->Receptors

Caption: Molecular mechanism of acetylcholinesterase inhibition by this compound oxon.

Quantitative Analysis of AChE Inhibition

The potency of this compound and its metabolites as AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundIC50 (nM) for AChEReference(s)
This compound> 100,000[5]
This compound-oxon (PHO)650[5]
This compound-oxon Sulfoxide (PHX)500[5]
This compound-oxon Sulfone (PHS)350[5]
Paraoxon (for comparison)23[5]

These data clearly demonstrate the dramatic increase in inhibitory potency following the bioactivation of this compound. The parent compound is a very weak inhibitor, while its oxidized metabolites are highly potent.[5]

Downstream Signaling Consequences

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events.[2][3] While the primary acute toxicity is due to the cholinergic crisis, prolonged or severe organophosphate exposure can induce other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to oxidative stress and apoptosis.[9]

Experimental Protocols

In Vitro Measurement of Cholinesterase Inhibition (Ellman's Assay)

The most common method for determining cholinesterase activity and its inhibition in vitro is the colorimetric assay developed by Ellman.[10][11][12]

Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine (ATCh) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[10][12] The rate of color development is directly proportional to the cholinesterase activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCh) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound or its metabolites (inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a microplate, add the AChE enzyme solution. Then, add varying concentrations of the this compound metabolite (inhibitor) or a vehicle control. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: To initiate the enzymatic reaction, add the DTNB solution followed by the ATCh substrate solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken every minute for a duration of 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Ellman's Assay Workflow Prep Prepare Reagents (Buffer, AChE, ATCh, DTNB, Inhibitor) Incubate Pre-incubate AChE with Inhibitor Prep->Incubate React Initiate Reaction (Add DTNB and ATCh) Incubate->React Measure Kinetic Measurement (Absorbance at 412 nm) React->Measure Analyze Data Analysis (Calculate % Inhibition and IC50) Measure->Analyze

Caption: Experimental workflow for the Ellman's assay.

Conclusion

This compound's mechanism of action as a cholinesterase inhibitor is a multi-step process initiated by metabolic bioactivation to its highly potent oxon metabolites. These metabolites irreversibly inhibit acetylcholinesterase by phosphorylating the active site serine, leading to an accumulation of acetylcholine and subsequent cholinergic crisis. The quantitative data underscores the critical role of metabolism in this compound's toxicity. The experimental protocols outlined, particularly the Ellman's assay, provide a robust framework for the continued study of organophosphate inhibitors and the development of effective therapeutic interventions. This detailed understanding is paramount for mitigating the risks associated with this compound exposure and for guiding the design of safer alternatives.

References

An In-depth Technical Guide to O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate (Phorate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate, commonly known as Phorate.

Chemical and Physical Properties

This compound is an organophosphate insecticide and acaricide.[1][2] At room temperature, technical grade this compound is a clear, pale yellow mobile liquid with a skunk-like odor.[2][3] It is poorly soluble in water but readily soluble in organic solvents such as xylene, carbon tetrachloride, dioxane, ethanol, and ether.[1][2] this compound is relatively stable but undergoes hydrolysis under very acidic or basic conditions.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name O,O-Diethyl S-[(ethylthio)methyl] phosphorodithioate[2]
Synonyms Thimet, American Cyanamid 3,911, ENT 24,042[4]
CAS Number 298-02-2[1][5]
Molecular Formula C₇H₁₇O₂PS₃[2][5]
Molecular Weight 260.38 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2][3]
Odor Skunk-like[2]
Density 1.16 g/mL[2]
Melting Point < -15 °C (-45 °F)[1][3]
Boiling Point 100 °C (decomposes)[1]
Vapor Pressure 110 mPa @ 20 °C[1]
Water Solubility 50 mg/L @ 25 °C[1]
Log P (Octanol-Water Partition Coefficient) 3.92[1]

Chemical Structure

The chemical structure of this compound consists of a central phosphorus atom double-bonded to a sulfur atom (thiophosphoryl group) and single-bonded to two ethoxy groups and a dithiomethyl group which is further attached to an ethylthio group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

This compound can be synthesized through the reaction of O,O-diethyldithiophosphoric acid with formaldehyde and ethanethiol (ethyl mercaptan).[1]

  • Reactants: O,O-diethyldithiophosphoric acid, formaldehyde, and ethanethiol.

  • Procedure:

    • O,O-diethyldithiophosphoric acid is first prepared by reacting phosphorus pentasulfide with ethanol.

    • The resulting O,O-diethyldithiophosphoric acid is then reacted with formaldehyde and ethanethiol at room temperature.[1]

    • The crude this compound obtained is then purified.

An alternative synthesis method involves the condensation of chloromethyl ethyl sulfide with sodium O,O-diethyldithiophosphate.[1]

G cluster_0 Synthesis Pathway 1 cluster_1 Synthesis Pathway 2 P2S5 Phosphorus pentasulfide DEDTPA O,O-diethyldithiophosphoric acid P2S5->DEDTPA Ethanol Ethanol Ethanol->DEDTPA Phorate1 This compound DEDTPA->Phorate1 Formaldehyde Formaldehyde Formaldehyde->Phorate1 Ethanethiol Ethanethiol Ethanethiol->Phorate1 CMES Chloromethyl ethyl sulfide Phorate2 This compound CMES->Phorate2 SDEDTP Sodium O,O-diethyldithiophosphate SDEDTP->Phorate2

Caption: Synthesis pathways for this compound.

This method is suitable for the determination of this compound and its metabolites in various samples, such as radish.[6]

  • Sample Preparation:

    • Extraction of the sample with acetonitrile and sodium chloride.

    • Purification of the extract using primary secondary amine (PSA).[6]

  • GC-MS Conditions:

    • Column: DB-1MS nonpolar quartz capillary column.[6]

    • Ion Source Temperature: 230°C.[6]

    • Transmission Line Temperature: 280°C.[6]

This is a sensitive method for quantifying this compound and its metabolites in biological samples like eggs.[7]

  • Sample Preparation:

    • Extraction of the sample with acetonitrile.

    • Cleanup using anhydrous sodium sulfate and neutral alumina.[7]

  • HPLC-MS/MS Conditions:

    • Linear Range: 2.00-100.00 ng/mL for this compound and its metabolites.[7]

    • Limit of Detection (LOD): 0.0005 mg/kg for this compound and its sulfone and sulfoxide metabolites.[7]

A simple and sensitive method for the quantification of this compound in agricultural and biological samples.[5]

  • Principle: The method is based on the oxidation of this compound with N-bromosuccinimide (NBS). The unconsumed NBS is then determined using crystal violet, and the absorbance is measured.[5]

  • Procedure:

    • React the sample containing this compound with a known excess of NBS in the presence of hydrochloric acid and glacial acetic acid.[5]

    • Add crystal violet dye to react with the unconsumed NBS.

    • Measure the absorbance of the solution at a λmax of 555 nm.[5]

  • Calibration: Beer's law is obeyed in the concentration range of 0.10 to 0.40 ppm.[5]

G Sample Sample containing this compound Extraction Extraction Sample->Extraction Cleanup Cleanup / Purification Extraction->Cleanup Analysis Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS HPLCMSMS HPLC-MS/MS Analysis->HPLCMSMS Spectrophotometry Spectrophotometry Analysis->Spectrophotometry

Caption: General analytical workflow for this compound.

Signaling and Metabolic Pathways

This compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][8]

  • Normal Nerve Impulse Transmission: Acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and transmits the nerve signal. AChE then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

  • Inhibition by this compound: this compound's active metabolites, such as this compound oxon, phosphorylate the serine hydroxyl group at the active site of AChE.

  • Accumulation of Acetylcholine: This phosphorylation inactivates AChE, preventing the breakdown of ACh. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors.[6]

  • Toxic Effects: The overstimulation of nicotinic and muscarinic receptors leads to a range of toxic effects, including muscle spasms, respiratory distress, and in severe cases, death.[6][8]

G This compound This compound Metabolite (this compound Oxon) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Phosphorylation) Accumulation ACh Accumulation This compound->Accumulation Leads to ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Signal Nerve Signal Termination AChE->Signal Enables Receptors Postsynaptic Receptors (Nicotinic & Muscarinic) ACh->Receptors Activates Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Toxic Effects Overstimulation->Toxicity

Caption: Cholinesterase inhibition by this compound.

This compound undergoes metabolic transformation in organisms and the environment, primarily through oxidation and hydrolysis.[2] The initial and rapid oxidation of the thioether sulfur leads to the formation of this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[2] These metabolites are generally more toxic than the parent compound.[2] Hydrolysis can also occur, leading to the formation of less toxic products like diethyl dithiophosphate.[2]

G This compound This compound PhorateSulfoxide This compound Sulfoxide This compound->PhorateSulfoxide Oxidation PhorateOxon This compound Oxon This compound->PhorateOxon Desulfuration HydrolysisProducts Hydrolysis Products (e.g., Diethyl dithiophosphate) This compound->HydrolysisProducts Hydrolysis PhorateSulfone This compound Sulfone PhorateSulfoxide->PhorateSulfone Oxidation PhorateOxonSulfoxide This compound Oxon Sulfoxide PhorateSulfoxide->PhorateOxonSulfoxide Desulfuration PhorateOxonSulfone This compound Oxon Sulfone PhorateSulfone->PhorateOxonSulfone Desulfuration PhorateOxon->PhorateOxonSulfoxide Oxidation PhorateOxonSulfoxide->PhorateOxonSulfone Oxidation

Caption: Metabolic pathways of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Phorate in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Phorate, a systemic organophosphate insecticide. This compound is known for its high toxicity and persistence in the environment, making a thorough understanding of its transformation processes in soil and water crucial for environmental risk assessment and the development of remediation strategies.[1][2][3] This document details the primary degradation pathways—hydrolysis, oxidation, photolysis, and microbial degradation—and presents quantitative data on degradation rates, identifies key metabolites, and outlines detailed experimental protocols for analysis.

Physicochemical Properties of this compound

This compound (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a colorless to pale yellow liquid with a strong, skunk-like odor.[4] Its environmental behavior is significantly influenced by its physicochemical properties, summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₇O₂PS₃[1]
Molecular Weight260.4 g/mol [4]
Water Solubility50 mg/L (at 25°C)[1]
Vapor Pressure0.11 Pa (at 20°C)[1]
Log Kₒw (Octanol-Water Partition Coefficient)2.92 - 4.26[1]
Henry's Law Constant4.37 x 10⁻⁶ atm·m³/mol[4]

Degradation Pathways of this compound

This compound undergoes degradation in the environment through a combination of abiotic and biotic processes. The primary pathways include chemical hydrolysis, oxidation, photolysis, and microbial degradation.[2] These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, moisture, and microbial activity.[5]

Chemical Degradation

2.1.1. Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH.[6] Under alkaline conditions, hydrolysis is accelerated and proceeds primarily through a base-catalyzed mechanism involving nucleophilic attack by a hydroxide ion on the phosphorus atom.[7] In acidic to neutral conditions, both neutral and acid-catalyzed hydrolysis can occur, though at slower rates.[7]

The hydrolysis of this compound can lead to the cleavage of the P-S or P-O bonds, resulting in various degradation products.[8] Two proposed mechanisms for alkaline hydrolysis are the Sₙ2 pathway, leading to the formation of diethyl dithiophosphate and formaldehyde, and an intramolecular nucleophilic attack (Sₙi) pathway.[9]

2.1.2. Oxidation

Oxidation is a major transformation pathway for this compound in both soil and water. The thioether sulfur atom in the this compound molecule is susceptible to oxidation, leading to the formation of more persistent and often more toxic metabolites: this compound sulfoxide and this compound sulfone.[1] This oxidation can be chemically or biologically mediated.

This compound Oxidation Pathway

2.1.3. Photolysis

In the presence of sunlight, this compound can undergo photolytic degradation, particularly in surface waters.[2] Direct photolysis occurs when this compound absorbs light energy, leading to the cleavage of chemical bonds.[10] The quantum yield, a measure of the efficiency of a photochemical reaction, is a key parameter in assessing the rate of photolysis.[11][12][13] Indirect photolysis can also occur, mediated by photosensitizing agents present in the water.

Biological Degradation

Microbial degradation is a critical process in the dissipation of this compound from soil and water ecosystems.[14] A variety of microorganisms, including bacteria and fungi, have been shown to degrade this compound, utilizing it as a source of carbon, phosphorus, or energy.[14][15] The degradation is primarily enzymatic, with key enzymes such as organophosphate hydrolases (phosphotriesterases), phosphatases, and esterases playing a significant role.[15][16]

Several bacterial genera, including Pseudomonas, Bacillus, Brevibacterium, and Ralstonia, have been identified as being capable of degrading this compound.[16] The biodegradation of this compound often proceeds through an initial oxidation to this compound sulfoxide and this compound sulfone, followed by hydrolysis of the phosphoester bond.[16] Some bacteria can also directly hydrolyze the P-S bond, leading to the formation of less toxic metabolites like diethyl dithiophosphate.[16]

Microbial_Degradation cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation Diethyl_Dithiophosphate Diethyl Dithiophosphate This compound->Diethyl_Dithiophosphate Hydrolysis (Phosphotriesterase) Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation Further_Degradation Further Degradation (Phosphate, Sulfate) Phorate_Sulfone->Further_Degradation Hydrolysis Diethyl_Dithiophosphate->Further_Degradation

Microbial Degradation Pathways of this compound

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed as its half-life (t₁/₂), the time required for 50% of the initial concentration to dissipate.[17] The half-life of this compound is highly variable and depends on a multitude of environmental factors.

Half-life of this compound in Soil
Soil TypeConditionHalf-life (days)Reference
Sandy Loam-7[4]
Silty Clay Loam-9[4]
Clay Loam-8[4]
Silt LoamApplied to surface<6[4]
Silt LoamMixed with upper 4-5 inches30[4]
Clay LoamGranular formulation5 - 10[4]
Sandy Loam10 ppm, top 4 inches~68[4]
Silt Loam25°C>112[4]
Half-life of this compound in Water
Water Type/ConditionpHTemperature (°C)Half-lifeReference
Aqueous Solution8702 hours[1]
Aqueous Solution5.7Room Temperature-[7]
Aqueous Solution8.5Room Temperature-[7]
Aqueous Solution9.4Room Temperature-[7]
Aqueous Solution10.25Room Temperature-[7]
Aqueous Solution--3.58 - 6.02 days (with Pseudomonas sp.)[18]

Experimental Protocols

Accurate determination of this compound and its metabolites in environmental samples is essential for monitoring and risk assessment. The following sections provide detailed methodologies for soil and water analysis.

Analysis of this compound and Metabolites in Soil

A widely used and effective method for the extraction of this compound and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

4.1.1. QuEChERS Extraction Protocol

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to moisten it.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standards if required.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). Other sorbents like C18 or graphitized carbon black (GCB) may be added depending on the matrix.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Analysis: Transfer the final extract into an autosampler vial for GC-MS or LC-MS/MS analysis.

QuEChERS_Workflow start 1. Homogenized Soil Sample (10g) extraction 2. Add Acetonitrile (10mL) & Internal Standards start->extraction salts 3. Add QuEChERS Salts extraction->salts shake1 4. Shake Vigorously (1 min) salts->shake1 centrifuge1 5. Centrifuge (≥3000 rcf, 5 min) shake1->centrifuge1 supernatant 6. Take Supernatant Aliquot (1mL) centrifuge1->supernatant dspe 7. Dispersive SPE Cleanup (PSA + MgSO4) supernatant->dspe vortex 8. Vortex (30 sec) dspe->vortex centrifuge2 9. Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 analysis 10. Transfer for GC/LC-MS/MS Analysis centrifuge2->analysis

QuEChERS Workflow for Soil Analysis

4.1.2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for this compound and its metabolites.

Analysis of this compound and Metabolites in Water

For water samples, a common procedure involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by instrumental analysis.

4.2.1. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Collection: Collect a 500 mL to 1 L water sample in a glass bottle.

  • pH Adjustment: Adjust the pH of the water sample to near neutral (pH 7).

  • Extraction:

    • Transfer the water sample to a separatory funnel.

    • Add 50 mL of dichloromethane or another suitable organic solvent.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to one compatible with the analytical instrument if necessary.

  • Analysis: Analyze the final extract by GC-MS or LC-MS/MS.

LLE_Workflow start 1. Water Sample (500mL - 1L) ph_adjust 2. Adjust pH to 7 start->ph_adjust lle 3. Liquid-Liquid Extraction (Dichloromethane, 3x) ph_adjust->lle drying 4. Dry with Anhydrous Sodium Sulfate lle->drying concentration 5. Concentrate Extract drying->concentration analysis 6. Analyze by GC/LC-MS/MS concentration->analysis

LLE Workflow for Water Analysis

Conclusion

The environmental fate of this compound is a complex interplay of chemical and biological degradation processes. Its persistence and the formation of toxic metabolites necessitate a thorough understanding of its behavior in soil and water. This guide has provided an in-depth overview of the degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for the analysis of this compound and its metabolites. This information is critical for environmental scientists, researchers, and professionals in drug development for conducting accurate environmental risk assessments and developing effective remediation strategies. Further research is warranted to fully elucidate the enzymatic pathways of microbial degradation and to develop more efficient and environmentally friendly methods for the detoxification of this compound-contaminated sites.

References

An In-depth Technical Guide to the Identification and Toxicity of Phorate Metabolites: Phorate Sulfoxide and Phorate Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorate, a systemic organophosphate insecticide, undergoes metabolic activation in biological systems to form more potent and persistent metabolites, primarily this compound sulfoxide and this compound sulfone. This technical guide provides a comprehensive overview of the identification and toxicology of these critical metabolites. It includes detailed analytical methodologies for their detection and quantification, a summary of their comparative toxicity, and an exploration of their mechanism of action. This document is intended to serve as a vital resource for researchers and professionals engaged in environmental monitoring, toxicology studies, and the development of safer agricultural practices.

Introduction

This compound (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a widely used insecticide and acaricide valued for its systemic properties in controlling a range of agricultural pests.[1] However, its high acute toxicity and the formation of toxic metabolites raise significant environmental and health concerns.[2][3] Upon entering biological systems, such as plants, insects, and mammals, this compound is rapidly metabolized through oxidation into this compound sulfoxide and subsequently to the more stable this compound sulfone.[4] These metabolites are often more potent inhibitors of acetylcholinesterase (AChE) than the parent compound, contributing significantly to the overall toxicity of this compound exposure.[5][6] Understanding the identification and toxicological profiles of this compound sulfoxide and this compound sulfone is therefore crucial for assessing the risks associated with this compound use.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the oxidation of the thioether sulfur atom. This two-step process leads to the formation of this compound sulfoxide and then this compound sulfone. This bioactivation is a critical factor in the delayed and prolonged toxicity observed after this compound exposure.

G This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation

Metabolic activation of this compound to its sulfoxide and sulfone metabolites.

Identification and Quantification: Analytical Methods

Accurate identification and quantification of this compound and its metabolites are essential for residue analysis and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of this compound and its metabolites, particularly in visceral matrices.[6][7]

Experimental Protocol: GC-MS Analysis of this compound Metabolites

  • Sample Preparation (Viscera):

    • Homogenize 50g of the visceral sample with 100 mL of acetonitrile.

    • Filter the extract and collect the acetonitrile layer.

    • Dilute the acetonitrile extract with water (1:10) and perform a liquid-liquid extraction with three 25 mL portions of n-hexane.

    • Combine the hexane layers and concentrate to 2 mL for GC-MS analysis.[6]

  • GC-MS Instrumentation and Conditions:

    • Column: Elite-5 MS capillary column (30m length, 0.32mm i.d., 0.25µm film thickness).[6]

    • Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), ramp at 35°C/min to 240°C, then ramp at 8°C/min to 290°C, and finally ramp at 25°C/min to 300°C (hold for 7 min).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Ionization Mode: Electron Ionization (EI) at 70eV.[6]

    • Mass Spectrometry: Detection is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites in various matrices, including food and biological samples.[4][8]

Experimental Protocol: LC-MS/MS Analysis of this compound Metabolites in Eggs

  • Sample Preparation (Egg):

    • Homogenize 2.00 g of the egg sample in a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Centrifuge the sample and collect the acetonitrile supernatant.

    • Repeat the extraction with another 10 mL of acetonitrile.

    • Combine the extracts and evaporate to dryness at 50°C.

    • Reconstitute the residue in 2 mL of acetonitrile for cleanup and subsequent LC-MS/MS analysis.[8]

  • LC-MS/MS Instrumentation and Conditions:

    • Column: Waters C18 column (50 mm × 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.30 mL/min.[8]

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).[8]

    • Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode for quantification.[8]

Toxicity of this compound and its Metabolites

The primary mechanism of toxicity for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially severe toxic effects.[2][3] The oxidative metabolites, this compound sulfoxide and this compound sulfone, are significantly more potent AChE inhibitors than the parent this compound molecule.[5]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and its key metabolites.

CompoundOrganismRouteValueUnitsReference
This compoundRatOral LD501.1 - 3.7mg/kg[1]
This compoundMouseOral LD502.25 - 6.59mg/kg[1]
This compoundHuman Erythrocyte AChEIC503100µM[5]
This compound SulfoxideHuman Erythrocyte AChEIC501500µM[5]
This compound SulfoneHuman Erythrocyte AChEIC5040µM[5]

LD50: Median lethal dose; IC50: Half maximal inhibitory concentration.

Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used spectrophotometric assay to determine AChE activity and the inhibitory potential of compounds like this compound and its metabolites.[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman Method)

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 7.5).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme Solution: Purified acetylcholinesterase.

    • Inhibitor Solutions: this compound, this compound sulfoxide, and this compound sulfone dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor solution (or solvent control).

    • Incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound and its metabolites in a biological sample involves several key steps, from sample collection to data interpretation.

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Blood, Tissue, Egg) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS_LCMSMS Quantification Quantification GCMS_LCMSMS->Quantification Interpretation Data Interpretation Quantification->Interpretation

General workflow for the analysis of this compound and its metabolites.

Conclusion

The metabolic conversion of this compound to this compound sulfoxide and this compound sulfone represents a significant toxicological concern. These metabolites exhibit greater persistence and higher inhibitory potency against acetylcholinesterase compared to the parent compound. This guide has provided detailed methodologies for the identification and quantification of these metabolites using advanced analytical techniques such as GC-MS and LC-MS/MS. Furthermore, it has summarized their toxicological profiles and outlined a standard protocol for assessing their primary mechanism of toxicity. A thorough understanding of the properties and detection of these metabolites is paramount for ensuring environmental safety, protecting human health, and guiding the development of more sustainable agricultural practices. Researchers and professionals in relevant fields are encouraged to utilize the information presented herein to advance their work in these critical areas.

References

Acute and Chronic Ecotoxicity of Phorate on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phorate is a potent organophosphate insecticide and acaricide used to control a wide range of agricultural pests.[1] However, its high toxicity poses a significant risk to non-target organisms, including mammals, birds, fish, and invertebrates.[2] This technical guide provides a comprehensive overview of the acute and chronic ecotoxicological effects of this compound. It summarizes key toxicity data in structured tables, outlines standard experimental protocols, and illustrates the primary mechanism of action and environmental fate through detailed diagrams. This document is intended for researchers, scientists, and regulatory professionals involved in ecotoxicology and environmental risk assessment.

Introduction

This compound (O,O-diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate) is a systemic insecticide and acaricide applied in granular form to soil to protect crops like corn, cotton, coffee, and potatoes from sucking and chewing insects, mites, and nematodes.[1][3] As an organophosphate, its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[3][4] While effective, this compound is classified as a highly toxic compound, and its use is restricted due to severe hazards to non-target wildlife and the potential for environmental contamination.[1][5] Understanding its ecotoxicological profile is critical for evaluating its environmental risk and developing mitigation strategies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][6] In the target organism, this compound undergoes metabolic bioactivation, primarily through oxidation by cytochrome P450 enzymes, to its more potent oxygen analog, this compound oxon.[7][8] This active metabolite then phosphorylates a serine residue within the active site of AChE.[4][9]

This phosphorylation prevents AChE from performing its normal function: hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems, causing a state of hyperexcitation known as a "cholinergic crisis."[4][9] Symptoms of acute poisoning in vertebrates include tremors, convulsions, respiratory distress, and ultimately, death.[1][10]

This compound Mechanism of Action Mechanism of this compound Toxicity via Acetylcholinesterase Inhibition cluster_0 Metabolic Bioactivation cluster_1 Synaptic Cleft cluster_2 Toxic Outcome This compound This compound P450 Cytochrome P450s (Oxidation) This compound->P450 Phorate_Oxon This compound Oxon (Active Metabolite) AChE Acetylcholinesterase (AChE) Phorate_Oxon->AChE Inhibition (Phosphorylation) P450->Phorate_Oxon ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Stimulation Accumulation ACh Accumulation Overstimulation Cholinergic Crisis (Neurotoxicity) Receptor->Overstimulation

Figure 1: this compound's mechanism of action on acetylcholinesterase.

Environmental Fate and Transformation

This compound is moderately persistent in the soil.[1] Its environmental fate is largely determined by transformation processes that create metabolites which are often more persistent and mobile than the parent compound.[11] The primary degradation pathways are oxidation and hydrolysis. Oxidation of the thioether group results in the formation of this compound sulfoxide and subsequently this compound sulfone.[12] These metabolites are also potent AChE inhibitors and share a toxicity profile similar to the parent compound, which is a critical consideration in environmental risk assessments.[5]

Environmental Fate of this compound Simplified Environmental Transformation Pathway of this compound This compound This compound in Soil/Water Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (Less Toxic) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Figure 2: Environmental transformation of this compound into its major metabolites.

Acute Ecotoxicity Data

Acute toxicity is typically measured by the median lethal dose (LD50) for terrestrial organisms or the median lethal concentration (LC50) for aquatic organisms over a short exposure period (e.g., 96 hours for fish). This compound demonstrates very high acute toxicity across a broad range of non-target species.

Table 4.1: Acute Toxicity of this compound to Non-Target Vertebrates

Species Common Name Endpoint Value Reference(s)
Birds
Anas platyrhynchos Mallard Duck Oral LD50 0.62 - 2.5 mg/kg [1][13][14]
Colinus virginianus Northern Bobwhite Quail Oral LD50 7 - 21 mg/kg [1]
Phasianus colchicus Ring-necked Pheasant Oral LD50 7.0 mg/kg [1]
Agelaius phoeniceus Red-winged Blackbird Oral LD50 1.0 mg/kg [1][14]
Alectoris chukar Chukar Oral LD50 12.8 mg/kg [1]
Anas platyrhynchos Mallard Duck Dietary LC50 (5-day) 370 - 580 ppm [1]
Fish
Oncorhynchus mykiss Rainbow Trout 96-h LC50 13 µg/L [15]
Lepomis macrochirus Bluegill Sunfish 96-h LC50 2 - 13 µg/L [1]
Cyprinus carpio Common Carp 96-h LC50 0.71 mg/L (710 µg/L) [16][17]
Tilapia sp. Tilapia 96-h LC50 0.034 mg/L (34 µg/L) [18]
Ictalurus punctatus Channel Catfish 96-h LC50 280 µg/L [1]
Mammals
Rattus norvegicus Rat Oral LD50 1.1 - 3.7 mg/kg [1][19]
Rattus norvegicus Rat Dermal LD50 2.5 - 6.2 mg/kg [1]
Rattus norvegicus Rat Inhalation LC50 (1-h) 0.06 mg/L (male) [1][10]
Mus musculus Mouse Oral LD50 2.25 - 6.59 mg/kg [1]
Oryctolagus cuniculus Rabbit Dermal LD50 5.2 mg/kg [1]
Amphibians

| Lithobates catesbeianus| Bullfrog | Oral LD50 | 85 mg/kg |[1] |

Table 4.2: Acute Toxicity of this compound to Non-Target Invertebrates

Species Common Name/Group Endpoint Value Reference(s)
Aquatic
Gammarus fasciatus Amphipod (Scud) 96-h LC50 4 µg/L [1][15]
Various Stoneflies 96-h LC50 4 µg/L [1]
Various Freshwater Invertebrates 96-h LC50 0.11 - 1.9 µg/L [1]
Terrestrial
Apis mellifera Honey Bee Topical LD50 10 µ g/bee [1]

| Eisenia foetida | Earthworm | 14-day LC50 | 20.8 mg/kg soil |[20] |

Chronic Ecotoxicity Data

Chronic toxicity studies evaluate the effects of long-term exposure to lower, sublethal concentrations of a chemical. Key endpoints include the No-Observed-Effect Concentration (NOEC) and the No-Observed-Adverse-Effect Level (NOAEL). These values are crucial for establishing safe concentration limits in the environment.

Table 5.1: Chronic Toxicity of this compound to Non-Target Organisms

Species Common Name Endpoint Value Exposure Duration Reference(s)
Oncorhynchus mykiss Rainbow Trout 21-day NOEC 0.0002 mg/L (0.2 µg/L) 21 days [15]
Canis lupus familiaris Dog NOAEL (ChE inhibition) 0.01 mg/kg/day 13-15 weeks [12][10]
Rattus norvegicus Rat NOAEL (ChE inhibition) 0.05 mg/kg/day 2 years [12]
Rattus norvegicus Rat Developmental NOEL 0.25 mg/kg Gestation [21]

| Oryctolagus cuniculus| Rabbit | Maternal NOEL | 0.15 mg/kg | Gestation |[21] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key ecotoxicity tests.

A typical workflow for assessing the toxicity of a chemical like this compound involves a tiered approach, starting with preliminary tests to determine concentration ranges, followed by definitive tests to calculate precise endpoints, and culminating in chronic tests for long-term effects.

Ecotoxicity Testing Workflow Generalized Ecotoxicity Testing Workflow substance Test Substance (this compound Preparation) range_find 1. Range-Finding Test (Broad Concentrations) substance->range_find acute_test 2. Definitive Acute Test (96-h LC50 / Oral LD50) range_find->acute_test chronic_test 3. Definitive Chronic Test (e.g., 21-day NOEC) acute_test->chronic_test informs concentrations data_collection Data Collection (Mortality, Behavior, Growth) acute_test->data_collection chronic_test->data_collection analysis Statistical Analysis (Probit, ANOVA, etc.) data_collection->analysis endpoints Endpoint Determination (LC50, LD50, NOEC, LOEC) analysis->endpoints

References

Translocation and Metabolism of Phorate in Plant Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the translocation and metabolism of Phorate, a systemic organophosphate insecticide, within plant systems. The information presented herein is intended to support research, environmental monitoring, and the development of safer and more effective crop protection agents.

Introduction

This compound (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a potent, broad-spectrum insecticide and acaricide widely used in agriculture to control a variety of sucking and chewing insects. Its efficacy is largely attributed to its systemic nature, allowing it to be absorbed and translocated throughout the plant, thereby protecting new growth. Understanding the dynamics of this compound's movement and metabolic fate within plants is critical for assessing its efficacy, persistence, and potential risks to non-target organisms and human health.

Translocation of this compound in Plants

The translocation of this compound in plants is a complex process governed by the physicochemical properties of the compound and the physiological characteristics of the plant species.

2.1. Uptake and Transport Mechanisms

This compound is primarily absorbed by the roots from the soil and subsequently transported throughout the plant. This upward movement, known as acropetal translocation, occurs mainly through the xylem, the plant's water-conducting tissue. The systemic nature of this compound ensures its distribution to various plant parts, including stems, leaves, and, to a lesser extent, fruits and seeds.

Factors influencing the rate and extent of this compound translocation include soil type, organic matter content, soil moisture, and the plant's transpiration rate. Higher transpiration rates generally lead to increased uptake and translocation of this compound.

2.2. Visualization of this compound Translocation Pathway

cluster_soil Soil Environment cluster_plant Plant System Phorate_Soil This compound in Soil Root Root System Phorate_Soil->Root Uptake Xylem Xylem (Acropetal Transport) Root->Xylem Entry Stem Stem Xylem->Stem Translocation Leaves Leaves (Site of Action/Metabolism) Stem->Leaves Distribution

Caption: General pathway of this compound uptake and translocation in plants.

Metabolism of this compound in Plants

Once inside the plant, this compound undergoes extensive metabolic transformation. These metabolic processes are crucial as they can lead to the formation of metabolites with altered toxicity and persistence. The primary metabolic pathway for this compound involves oxidation and hydrolysis reactions.

3.1. Metabolic Pathways

The metabolism of this compound in plants proceeds through two main phases:

  • Phase I: Oxidation: The initial and most significant metabolic step is the oxidation of the thioether sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. This bioactivation process is critical as both this compound sulfoxide and this compound sulfone are more potent acetylcholinesterase inhibitors than the parent this compound molecule, and they are also more water-soluble, which can affect their translocation and storage within the plant.

  • Phase II: Hydrolysis: The parent this compound molecule and its oxidative metabolites can undergo hydrolysis, which involves the cleavage of the phosphorus-sulfur bond. This detoxification step results in the formation of less toxic, water-soluble compounds that can be more easily excreted or conjugated with endogenous plant molecules.

3.2. Visualization of this compound Metabolic Pathway

This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (Less Toxic) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis Start Start: Plant Sample Collection Homogenization Homogenization (10g sample) Start->Homogenization Extraction Extraction with Acetonitrile (2x20 mL) Homogenization->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Cleanup Clean-up (SPE Cartridge) Centrifugation->Cleanup Concentration Concentration to 1 mL Cleanup->Concentration Analysis GC-FPD or GC-MS Analysis Concentration->Analysis End End: Data Interpretation Analysis->End

Neurotoxic effects of Phorate exposure in vertebrate and invertebrate models

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Phorate's Impact on Vertebrate and Invertebrate Nervous Systems

Introduction

This compound, a potent organophosphate insecticide, has been extensively used in agriculture for the control of a wide range of insect pests. However, its widespread application has raised significant concerns regarding its neurotoxic effects on non-target organisms, including both vertebrates and invertebrates. This technical guide provides a comprehensive overview of the current scientific understanding of this compound-induced neurotoxicity, with a focus on the underlying molecular mechanisms, quantitative toxicological data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

This compound's primary mode of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Beyond its well-established role as an AChE inhibitor, emerging evidence indicates that this compound can also induce neurotoxicity through non-cholinergic pathways, including the induction of oxidative stress, modulation of other neurotransmitter systems, and activation of apoptotic signaling cascades.

This guide will delve into the neurotoxic effects of this compound across both vertebrate and invertebrate models, presenting comparative data to highlight species-specific sensitivities. Detailed methodologies for key experimental assays are provided to facilitate the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved in this compound neurotoxicity.

Core Neurotoxic Mechanisms of this compound

The neurotoxicity of this compound is primarily attributed to its potent inhibition of acetylcholinesterase (AChE). This compound acts as an irreversible inhibitor of AChE, leading to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This accumulation results in the continuous stimulation of cholinergic receptors, causing a cascade of adverse effects that manifest as the classic signs of organophosphate poisoning.

Beyond its direct impact on the cholinergic system, this compound exposure has been demonstrated to induce significant oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the organism. This compound-induced oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, further contributing to its neurotoxic profile. Studies have also suggested that this compound can modulate other neurotransmitter systems, including the serotonergic and dopaminergic pathways, although the precise mechanisms are still under investigation.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the neurotoxic effects of this compound exposure in various vertebrate and invertebrate models.

Table 1: Acute Toxicity of this compound in Vertebrate and Invertebrate Models

SpeciesModel TypeExposure RouteDurationLC50/LD50Reference
Cyprinus carpio (Common Carp)Vertebrate (Fish)Water96 hours0.71 ppm[1]
Eisenia fetida (Earthworm)InvertebrateArtificial Soil14 days22.5 mg/kg[2]
Daphnia magna (Water Flea)InvertebrateWater48 hoursHighly Toxic (Specific LC50 for this compound not detailed in provided abstracts, but insecticides in its class show LC50s from 0.00053 to 0.037 mg/L)[3][4][5]

Table 2: Effects of this compound on Acetylcholinesterase (AChE) Activity

SpeciesModel TypeTissue/OrganismExposure DetailsAChE InhibitionReference
Estuarine FishVertebrateBrainVaries>70% inhibition associated with mortality[6][7]
Estuarine InvertebratesInvertebrateVarious TissuesVariesInhibition observed, but direct link to mortality is less clear than in fish[6][7]

Table 3: this compound-Induced Oxidative Stress Markers in Vertebrate Models

SpeciesModel TypeTissueBiomarkerEffectReference
Channa punctatus (Fish)VertebrateGonadsSuperoxide Dismutase (SOD), Catalase (CAT)Increased levels[8]
Channa punctatus (Fish)VertebrateGonadsGlutathione (GSH)Decreased levels[8]
Wistar RatsVertebrateLiver, Kidney, HeartCatalase, GlutathioneDecreased activities[9]
Wistar RatsVertebrateTissuesLipid PeroxidationIncreased levels[9]

Key Signaling Pathways in this compound Neurotoxicity

This compound-induced neurotoxicity involves the perturbation of several critical signaling pathways. The primary pathway affected is the cholinergic system due to AChE inhibition. Additionally, this compound triggers oxidative stress pathways and can lead to apoptosis.

Cholinergic Pathway Disruption

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the synapse, causing hyperstimulation of both nicotinic and muscarinic acetylcholine receptors. This sustained receptor activation disrupts normal neurotransmission, leading to a range of symptoms from tremors and convulsions to paralysis and death.

Cholinergic_Pathway cluster_synapse Synaptic Transmission This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Receptors Cholinergic Receptors ACh->ACh_Receptors Binding Neuron_Post Postsynaptic Neuron ACh_Receptors->Neuron_Post Signal Transduction Synapse Synaptic Cleft Effect Neurotoxic Effects Neuron_Post->Effect

This compound's inhibition of AChE disrupts cholinergic signaling.
Oxidative Stress and Apoptosis Pathway

This compound exposure can induce the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to oxidative stress. This can damage cellular components and trigger apoptotic pathways, leading to programmed cell death. Key players in this pathway include antioxidant enzymes like SOD and CAT, and pro-apoptotic proteins like p53 and caspases.

Oxidative_Stress_Apoptosis This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Antioxidants Antioxidant Defense (SOD, CAT, GSH) Antioxidants->Oxidative_Stress Counteracts p53 p53 Activation Cellular_Damage->p53 Mitochondria->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

This compound-induced oxidative stress leading to apoptosis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the neurotoxic effects of this compound.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Tissue homogenate (e.g., brain tissue homogenized in phosphate buffer)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare tissue homogenates on ice. Centrifuge to obtain a clear supernatant.

  • In a 96-well plate or cuvette, add in the following order:

    • 200 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 20 µL of tissue supernatant (or standard/blank)

  • Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Calculate AChE activity based on the rate of change in absorbance, using the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion.

AChE_Assay_Workflow start Start prep_tissue Prepare Tissue Homogenate start->prep_tissue add_reagents Add Buffer, DTNB, and Sample to Plate prep_tissue->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_atci Add ATCI to Initiate Reaction incubate->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic) add_atci->measure_abs calculate Calculate AChE Activity measure_abs->calculate end End calculate->end

Workflow for the Acetylcholinesterase (AChE) activity assay.
Oxidative Stress Biomarker Assays

1. Lipid Peroxidation (TBARS Assay)

Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • To the tissue homogenate, add an equal volume of TCA solution to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • To the supernatant, add an equal volume of TBA solution.

  • Heat the mixture in a boiling water bath for 15-30 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

2. Superoxide Dismutase (SOD) Activity Assay

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). SOD in the sample will scavenge these radicals, thereby inhibiting a colorimetric reaction (e.g., the reduction of nitroblue tetrazolium, NBT). The degree of inhibition is proportional to the SOD activity.

Materials:

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Substrate solution (e.g., NBT or similar)

  • Superoxide generating system (e.g., xanthine and xanthine oxidase)

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • In a multi-well plate, combine the reaction buffer, substrate, and tissue sample.

  • Initiate the reaction by adding the superoxide generating system.

  • Incubate at a controlled temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).

  • Calculate the percentage of inhibition of the colorimetric reaction to determine SOD activity.

3. Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of H2O2 disappearance is monitored spectrophotometrically by the decrease in absorbance at 240 nm.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H2O2) solution (30 mM in phosphate buffer)

  • Tissue homogenate

  • UV-Vis Spectrophotometer

Procedure:

  • Equilibrate the spectrophotometer at 240 nm.

  • In a quartz cuvette, add phosphate buffer and the tissue sample.

  • Initiate the reaction by adding the H2O2 solution.

  • Immediately record the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

  • Calculate CAT activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2.

Zebrafish Larval Locomotor Activity Test

Principle: This behavioral assay assesses the impact of neurotoxicants on the locomotor activity of zebrafish larvae. Changes in swimming patterns, distance moved, and velocity can indicate neurotoxicity.

Materials:

  • Zebrafish larvae (e.g., 5-7 days post-fertilization)

  • Multi-well plates (e.g., 96-well)

  • Automated video tracking system and software

  • This compound solutions of varying concentrations

Procedure:

  • Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.

  • Expose the larvae to different concentrations of this compound for a defined period.

  • Acclimate the larvae to the testing chamber within the tracking system.

  • Record the locomotor activity of the larvae under controlled light-dark cycles.

  • Analyze the tracking data to quantify parameters such as total distance moved, velocity, and time spent in different activity states (e.g., active, inactive).

Zebrafish_Locomotor_Workflow start Start place_larvae Place Larvae in Multi-well Plate start->place_larvae expose_this compound Expose Larvae to This compound Concentrations place_larvae->expose_this compound acclimate Acclimate in Tracking System expose_this compound->acclimate record_activity Record Locomotor Activity (Light-Dark Cycles) acclimate->record_activity analyze_data Analyze Tracking Data (Distance, Velocity, etc.) record_activity->analyze_data end End analyze_data->end

Workflow for the zebrafish larval locomotor activity test.

Conclusion

This compound poses a significant neurotoxic threat to both vertebrate and invertebrate organisms. Its primary mechanism of action, the inhibition of acetylcholinesterase, is well-documented and leads to severe disruption of the cholinergic nervous system. Furthermore, this compound-induced oxidative stress and the subsequent activation of apoptotic pathways represent important secondary mechanisms that contribute to its overall neurotoxicity. The quantitative data presented in this guide highlights the high toxicity of this compound across different species, emphasizing the need for continued research and the development of effective mitigation strategies. The detailed experimental protocols and visual representations of key pathways provided herein are intended to serve as a valuable resource for researchers working to further elucidate the complex neurotoxic effects of this compound and to develop novel therapeutic interventions. A deeper understanding of these mechanisms is crucial for assessing the ecological risks associated with this compound use and for safeguarding environmental and human health.

References

Phorate persistence in different soil types and environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a potent organophosphate insecticide and nematicide, has been widely used in agriculture to control a variety of pests.[1] Its efficacy is counterbalanced by its high toxicity and the potential for environmental contamination.[1] Understanding the persistence of this compound and its toxic metabolites in different soil types and under various environmental conditions is crucial for assessing its environmental risk, ensuring food safety, and developing effective remediation strategies. This technical guide provides an in-depth analysis of this compound's fate in soil, summarizing key data, outlining experimental protocols, and visualizing critical pathways.

Data Presentation: this compound Persistence and Degradation

The persistence of this compound in soil is quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. This parameter is highly variable and influenced by a combination of factors including soil type, moisture content, temperature, and pH. This compound degrades in soil primarily through oxidation to form this compound sulfoxide and this compound sulfone, which are often more persistent and toxic than the parent compound.[2] Hydrolysis is another significant degradation pathway, particularly in flooded or high-moisture conditions.[3]

Table 1: Half-life of this compound in Different Soil Types
Soil TypeHalf-life (days)ConditionsReference
Sandy Loam7Not Specified[4]
Sandy Loam21Moist with organic amendment[5]
Sandy Loam78Dry[5]
Clay Loam8Not Specified[4]
Clay Loam5-10Granular formulation[4]
Silty Clay Loam9Not Specified[4]
Loam18Moist with organic amendment[5]
Loam72Dry[5]
Sandy Clay Loam5.5Tropical sugarcane ecosystem[6]
MuckSlightly more persistent than in sandField study[1]
Table 2: Half-life of this compound Metabolites
MetaboliteSoil TypeHalf-life (days)ConditionsReference
Total Residues (this compound + this compound Sulfoxide + this compound Sulfone)Sandy Clay Loam19.8Tropical sugarcane ecosystem[6]
This compound SulfoxideSand and MuckLess persistent than this compound SulfoneLaboratory study[1]
This compound SulfoneSand and MuckMost persistentLaboratory study[1]
Table 3: Influence of Environmental Factors on this compound Persistence
FactorEffect on PersistenceObservationsReference
Moisture Decreases persistenceThis compound is more persistent in non-flooded soils compared to flooded soils. Hydrolysis is the major degradation process in flooded soils, while oxidation dominates in non-flooded conditions.[3]
Temperature Decreases persistenceDegradation is accelerated with an increase in incubation temperature. Persistence is greater in winter than in summer.[3][7]
pH Influences degradation rateThe rate of hydrolysis of organophosphate pesticides is pH-dependent.[8]
Microbial Activity Decreases persistenceDegradation is faster in non-sterile soils compared to sterile soils, indicating a significant role of microorganisms. Repeated applications can lead to accelerated degradation.[3][8]
Application Method Influences persistenceResidues are less persistent when applied to the soil surface compared to when mixed with the upper soil layer.[6]

Signaling Pathways and Logical Relationships

This compound Degradation Pathway in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic transformations. The primary pathway is oxidation, leading to the formation of more toxic and persistent metabolites, this compound sulfoxide and this compound sulfone. Hydrolysis also contributes to its breakdown, especially under high moisture conditions. The following diagram illustrates the key degradation pathways.

Phorate_Degradation_Pathway cluster_main This compound Degradation in Soil This compound This compound Phorate_Sulfoxide Phorate_Sulfoxide This compound->Phorate_Sulfoxide Oxidation (rapid) Hydrolysis_Products Hydrolysis Products (e.g., Diethyl dithiophosphate) This compound->Hydrolysis_Products Hydrolysis Phorate_Sulfone Phorate_Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation (slow)

This compound degradation pathways in soil.

Experimental Protocols

Analysis of this compound and its Metabolites in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound and its primary metabolites (this compound sulfoxide and this compound sulfone) from soil samples.

a. Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[9][10][11][12][13][14]

  • Soil Sampling: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Weighing and Hydration: Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. If the soil is very dry, add a specific amount of deionized water to achieve a consistent moisture level and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides.

  • Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to the tube. This step induces phase separation between the aqueous and organic layers.

  • Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at a specified speed (e.g., 3000 rpm) for 5 minutes. This will separate the acetonitrile layer (containing the pesticides) from the soil and water.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. Vortex the tube for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

b. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and detection of this compound and its metabolites.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the target compounds. For example, start at 70°C, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of this compound, this compound sulfoxide, and this compound sulfone.

    • Quantification: A multi-level calibration curve is prepared using certified reference standards to quantify the concentrations of the analytes in the soil extracts.

Experimental Workflow for this compound Persistence Study

The following diagram outlines a typical workflow for conducting a laboratory-based study on the persistence of this compound in soil.

Experimental_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup (Soil Incubation) Soil_Collection->Microcosm_Setup Phorate_Application This compound Application Microcosm_Setup->Phorate_Application Time_Point_Sampling Time-Point Sampling Phorate_Application->Time_Point_Sampling Extraction Extraction (QuEChERS) Time_Point_Sampling->Extraction Analysis GC-MS/LC-MS Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Half_Life_Calculation Half-Life Calculation Data_Processing->Half_Life_Calculation Report Reporting Half_Life_Calculation->Report

Workflow for a this compound persistence study.

Conclusion

The persistence of this compound in soil is a multifaceted issue governed by the interplay of soil properties and environmental conditions. This guide has synthesized the available quantitative data on this compound's half-life and the factors influencing its degradation. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill existing knowledge gaps, particularly in generating more comprehensive data sets across a wider range of soil types and environmental variables. A thorough understanding of this compound's behavior in the soil is paramount for developing strategies to mitigate its environmental impact and ensure the safety of our food supply.

References

Methodological & Application

Application Note: Analytical Methods for Phorate Residue Detection in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phorate is a highly toxic, systemic organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops.[1][2] Due to its high toxicity and potential risks to human health, including the inhibition of acetylcholinesterase, monitoring its residues in food products is crucial for consumer safety.[2][3] this compound is metabolized or degraded in the environment and biological systems into several toxic metabolites, primarily this compound sulfoxide and this compound sulfone, which are also of toxicological concern.[1][3] Therefore, analytical methods for food safety monitoring must be capable of detecting and quantifying not only the parent this compound compound but also its key metabolites.[4][5] This application note provides an overview of the most common and effective analytical methods for the determination of this compound and its metabolite residues in agricultural products, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Analytical Workflow

The detection of this compound residues follows a multi-step process that begins with representative sampling and ends with instrumental analysis and data interpretation. The general workflow is outlined below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_data Data Processing Sampling 1. Representative Sampling Homogenization 2. Homogenization (e.g., Cryo-milling) Sampling->Homogenization Extraction 3. Extraction (QuEChERS/Solvent) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS Extract GCMS GC-MS/MS Cleanup->GCMS Quantification 6. Quantification & Confirmation LCMS->Quantification Data GCMS->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis in agricultural products.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for pesticide residue analysis in food matrices.[6][7] The following is a generalized protocol based on the AOAC Official Method 2007.01.[8][9]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • 50 mL centrifuge tubes

  • Acetonitrile (MeCN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (for fatty matrices)

  • Graphitized Carbon Black (GCB) (for pigmented matrices, optional)

  • Centrifuge capable of ≥4000 rpm

  • Vortex mixer

Protocol:

Step 1: Extraction

  • Weigh 10 g or 15 g of the homogenized sample into a 50 mL centrifuge tube.[8][10]

  • Add 15 mL of 1% acetic acid in acetonitrile.[8]

  • Add internal standards if required.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.[8]

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.[10]

  • Immediately cap and shake vigorously for 1 minute. This step initiates the extraction and partitioning process.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.[10]

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube.[10]

  • The microcentrifuge tube should contain 50 mg of PSA and 150 mg of anhydrous MgSO₄ per mL of extract.[10] For samples with high fat content, C18 may be included. For highly pigmented samples, GCB can be used, but it may retain planar pesticides.

  • Cap the tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., 5000 g) for 1-2 minutes.[10]

  • The resulting supernatant is the final extract. Collect the supernatant for instrumental analysis. For LC-MS/MS, it can often be diluted with water (1:9) before injection.[10] For GC-MS, a solvent exchange may be necessary.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is highly effective for the analysis of this compound and its more polar metabolites.[4][10]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[1]

  • Electrospray Ionization (ESI) source, operated in positive ion mode (ESI+).[1]

Protocol:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.30 mL/min.[1]

    • Gradient: A typical linear gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Column Temperature: 35°C.[1]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in positive mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[4]

    • Source Conditions: Capillary voltage ~4.0 kV, desolvation gas temperature ~600°C.[1]

    • MRM Transitions: Specific transitions for this compound and its metabolites must be optimized. For example:

      • This compound Sulfone: m/z 293.0 → 171.0 / 96.8[9]

      • This compound Sulfoxide: m/z 277.0 → 96.9 / 143.0[9]

Instrumental Analysis: GC-MS

GC-MS is suitable for the analysis of the parent this compound compound, which is more volatile. Its metabolites can also be analyzed, though they are less volatile.[5]

Instrumentation:

  • Gas chromatograph with a triple quadrupole or single quadrupole mass spectrometer.

  • Split/splitless injector.

Protocol:

  • Chromatographic Separation:

    • Column: A low-polarity capillary column such as a DB-1MS or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5][11]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 310°C) to elute all compounds.[11] A typical program might be: 80°C hold for 1 min, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold.[11]

    • Injection Mode: Splitless.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For GC-MS/MS, MRM mode is used.

    • Characteristic Ions (m/z):

      • This compound: 75, 121[3][12]

      • This compound Sulfoxide: 75, 106, 153

      • This compound Sulfone: 75, 109, 155

Method Performance Data

The performance of analytical methods for this compound detection varies by technique, matrix, and specific protocol. The table below summarizes quantitative data from various studies.

Analyte(s)MatrixMethodRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compound, this compound Sulfoxide, this compound SulfoneEggUPLC-MS/MS78.6 - 95.60.3 - 5.60.00050.0015[1]
This compound, this compound Sulfoxide, this compound SulfoneRadishGC-MS89.2 - 1161.71 - 5.160.001 - 0.0030.003 - 0.01[5]
This compound & MetabolitesBeefLC-MS/MS79.2 - 113.9< 19.2-0.004[4]
This compound & MetabolitesMilkLC-MS/MS79.2 - 113.9< 19.2-0.008[4]
This compoundWell WaterGC-MS94.5-0.00041-[12]
Multi-residueVarious FoodsLC-MS/MS---0.01 (Validated)[9]

Method Selection Logic

The choice of sample preparation and analytical technique often depends on the properties of the agricultural matrix being tested.

Method Selection Logic cluster_matrix Sample Matrix Type cluster_prep Sample Preparation Modification cluster_analysis Primary Analytical Technique HighWater High Water Content (e.g., Fruits, Vegetables) StandardQuEChERS Standard QuEChERS (PSA Cleanup) HighWater->StandardQuEChERS HighFat High Fat/Lipid Content (e.g., Avocado, Nuts, Milk) C18Cleanup Add C18 to d-SPE (Removes Lipids) HighFat->C18Cleanup HighPigment High Pigment Content (e.g., Spinach, Carrots) GCBCleanup Add GCB to d-SPE (Removes Pigments) HighPigment->GCBCleanup Dry Dry/Low Water Content (e.g., Grains, Tea) Hydration Rehydration Step (Add water before extraction) Dry->Hydration LCMS LC-MS/MS (Good for polar metabolites) StandardQuEChERS->LCMS GCMS GC-MS/MS (Good for parent this compound) StandardQuEChERS->GCMS C18Cleanup->LCMS C18Cleanup->GCMS GCBCleanup->LCMS GCBCleanup->GCMS Hydration->LCMS Hydration->GCMS

Caption: Logic for selecting sample preparation modifications based on matrix type.

References

Application Note: Quantification of Phorate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Phorate, an organophosphate insecticide, in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method demonstrates excellent linearity, recovery, and sensitivity for the determination of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone.

Introduction

This compound is a systemic insecticide and acaricide used to control a variety of pests on a wide range of crops. Due to its high toxicity and potential for environmental contamination, sensitive and accurate analytical methods are required for its monitoring in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues like this compound. This application note presents a validated GC-MS method for the determination of this compound, providing detailed protocols for sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for water and soil/solid matrices.

1.1. Water Samples: Binary Dispersive Liquid-Liquid Microextraction (B-DLLME)

This method is suitable for the extraction and preconcentration of this compound from aqueous solutions like well water.

  • Reagents: Propanol (dispersive solvent), Dichloroethane and Carbon Tetrachloride (extraction solvents).

  • Procedure:

    • In a 15-mL conical centrifuge tube, combine a standard or sample solution.

    • Add 2.0 mL of propanol as the dispersive solvent.

    • In a separate tube, mix 200 µL of a binary extraction solvent (e.g., 100 µL Dichloroethane and 100 µL Carbon Tetrachloride).

    • Inject the extraction solvent mixture into the sample solution.

    • Centrifuge the resulting turbid solution for 120 seconds to facilitate phase separation.

    • Collect the sedimented phase and place it into micro-volume insert glass vials for GC-MS analysis.[1]

1.2. Soil and Solid Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for the preparation of solid samples, including fruits, vegetables, and soil.[2][3]

  • Reagents: Acetonitrile (ACN), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).

  • Procedure:

    • Weigh 10 g of the homogenized sample into a 50 mL extraction tube.

    • Add 10 mL of acetonitrile. For dry samples, add water for hydration and vortex for an extended period.[3]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]

    • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Transfer the supernatant into a 15 mL clean-up tube containing PSA and MgSO₄ for dispersive solid-phase extraction (dSPE).

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Collect the supernatant and transfer it into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

  • Gas Chromatograph (GC): Agilent 7890A Series GC or equivalent.[4]

  • Mass Spectrometer (MS): Agilent 7000B Triple Quadrupole GC/MS or equivalent.[4]

  • GC Column: Agilent J&W HP-5ms Ultra Inert, 15 m × 0.25 mm, 0.25 µm or DB-1MS nonpolar quartz capillary column.[4][5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injection Volume: 1 µL.[4]

  • Inlet Temperature: 270 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 40 °C/min to 170 °C, hold for 0 minutes.

    • Ramp 2: 10 °C/min to 310 °C, hold for 1 minute.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Ion Source Temperature: 230 °C.[5]

    • Transfer Line Temperature: 300 °C.[4]

    • Scan Range: m/z 40-600.[6]

    • Monitored Ions (m/z) for this compound: 260 (Molecular Ion), 75 (Base Peak).[4][6]

    • Monitored Ions (m/z) for this compound Metabolites:

      • This compound Sulfoxide: 276 (Molecular Ion).[6]

      • This compound Sulfone: Not explicitly found, but would be M+32 from this compound sulfoxide.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of this compound and its metabolites from various studies.

AnalyteMatrixMethodLODLOQLinearity RangeRecovery (%)Reference
This compoundWell WaterB-DLLME-GC-MS0.41 µg/L--94.5[1]
This compoundSandy Clay Loam SoilGC-MS-0.01 µg/g0.01 - 0.1 µg/g94.00 - 98.46[7]
This compoundRadishdSPE-GC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg0.005-0.5 mg/L89.2 - 116[5]
This compound SulfoxideRadishdSPE-GC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg0.1-1.0 mg/L89.2 - 116[5]
This compound SulfoneRadishdSPE-GC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg0.005-0.5 mg/L89.2 - 116[5]

Signaling Pathways and Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Homogenize Homogenization (for solid samples) Sample->Homogenize Extraction Extraction (LLE, SPE, QuEChERS) Homogenize->Extraction Cleanup Clean-up/Purification (dSPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its metabolites in various environmental matrices. The described sample preparation techniques, coupled with optimized instrumental parameters, ensure high-quality data suitable for regulatory monitoring and research applications.

References

Application Note: Determination of Phorate Residues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Phorate, an organophosphate insecticide, in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This compound and its toxic metabolites are widely used in agriculture, making their monitoring in food and environmental samples crucial for public health and safety.[1][2] The described protocols cover sample preparation, chromatographic conditions, and method validation parameters for accurate and reliable quantification.

Introduction

This compound (O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate) is a systemic and contact insecticide and acaricide used to control a wide range of pests on crops such as corn, cotton, and sorghum.[3][4] Due to its high toxicity and the potential for its residues and more persistent oxidative metabolites (e.g., this compound sulfoxide and this compound sulfone) to contaminate food products and water sources, regulatory bodies worldwide have established maximum residue limits (MRLs).[1][5][6] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound.[2][7] High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound and its metabolites.[5][8] This note provides detailed protocols for sample extraction from various matrices and analysis by HPLC-UV and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

The method is based on the extraction of this compound and its metabolites from a sample matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The purified extract is then analyzed by reversed-phase HPLC. In the HPLC system, the sample is injected into a column (typically a C8 or C18) and separated based on its affinity for the stationary phase and the mobile phase. A mobile phase consisting of acetonitrile and water is commonly used.[1][8] Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][5] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard (external standard method).[9]

Experimental Protocols

Materials and Reagents
  • Equipment:

    • HPLC or UPLC system with UV/DAD or MS/MS detector

    • Analytical balance (4-decimal place)

    • Centrifuge

    • Vortex mixer

    • Solid-Phase Extraction (SPE) manifold and cartridges (if required)

    • Sample filtration assembly (0.22 µm or 0.45 µm syringe filters)

    • Volumetric flasks, pipettes, and general laboratory glassware

    • Nitrogen evaporator

  • Chemicals and Standards:

    • This compound analytical standard (>95% purity)[1]

    • This compound sulfone and this compound sulfoxide analytical standards (if analyzing metabolites)[1]

    • Acetonitrile (HPLC or LC-MS grade)[10]

    • Methanol (HPLC grade)[10]

    • Dichloromethane (HPLC grade)[9]

    • Water (HPLC or ultrapure grade)[8]

    • Formic acid (LC-MS grade)[10]

    • Anhydrous sodium sulfate or magnesium sulfate[1][5]

    • Neutral alumina or Primary Secondary Amine (PSA) sorbent for cleanup[1][5]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[1] Store at 4°C in the dark.[10]

  • Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2.0, 5.0, 10.0, 20.0, 50.0, 100.0 ng/mL) by serially diluting the intermediate stock solution with an acetonitrile/water mixture (1:1, v/v) or a matrix-matched blank solution to construct the calibration curve.[1][10]

Sample Preparation Protocols

This protocol is adapted from QuEChERS-based methods.[1][5]

  • Homogenization: Homogenize a representative sample (e.g., 5 g of egg or tissue) in a centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. For acidic analytes, acidified acetonitrile may be used.[6] Vortex vigorously for 2 minutes.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride or sodium acetate to induce phase separation.[5][6] Vortex again for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper organic layer to a new tube containing a cleanup sorbent (e.g., PSA and anhydrous MgSO4) to remove interferences like fatty acids.[5]

  • Final Preparation: Vortex for 30 seconds and centrifuge. Take the supernatant, evaporate it to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute the residue in a suitable volume of the mobile phase or initial mobile phase composition.[1]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.[11]

This protocol uses liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME).[9][12]

  • Extraction: Take a measured volume of the water sample (e.g., 500 mL) in a separatory funnel.

  • Solvent Addition: Add a suitable extraction solvent like dichloromethane (DCM).[7][9]

  • Partitioning: Shake the funnel vigorously for 2-3 minutes, releasing pressure periodically. Allow the layers to separate.

  • Collection: Collect the organic (lower) layer. Repeat the extraction process two more times with fresh solvent for exhaustive extraction.

  • Drying and Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness.

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile or mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to HPLC analysis.

  • Extraction: Weigh 10-20 g of sieved, moist soil into a centrifuge tube. Add 20 mL of an extraction solvent such as acetonitrile or a methanol/water mixture.[13][14]

  • Shaking/Sonication: Shake the mixture mechanically or sonicate for 30-40 minutes to ensure efficient extraction.[13]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15-20 minutes.[13]

  • Collection: Decant the supernatant. The extraction can be repeated for better recovery.

  • Cleanup & Filtration: The supernatant may be cleaned up using SPE if necessary. Filter the final extract through a 0.45 µm filter before injection.

HPLC and UPLC-MS/MS Conditions
  • Column: C8 or C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: 35°C.[10]

  • Detector: UV/DAD at 210 nm.[8]

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution: A linear gradient can be optimized to ensure separation from metabolites and matrix components.[1][10]

  • Flow Rate: 0.30 mL/min.[10]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35°C.[1]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound and its metabolites must be determined by infusing individual standards.

Data Presentation & Visualization

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC methods for this compound analysis as reported in various studies.

ParameterMatrixThis compoundThis compound SulfoxideThis compound SulfoneReference
Linearity Range (ng/mL) Egg2.0 - 100.02.0 - 100.02.0 - 100.0[1]
Water2.0 - 100.02.0 - 100.02.0 - 100.0[9]
LOD (mg/kg or µg/L) Egg0.0005 mg/kg0.0005 mg/kg0.0005 mg/kg[1]
Water2 ng/L (0.002 µg/L)2 ng/L (0.002 µg/L)2 ng/L (0.002 µg/L)[9]
LOQ (mg/kg or µg/L) Egg0.0015 mg/kg0.0015 mg/kg0.0015 mg/kg[1]
Water5 ng/L (0.005 µg/L)5 ng/L (0.005 µg/L)5 ng/L (0.005 µg/L)[9]
Recovery (%) Egg78.6 - 95.6%78.6 - 95.6%78.6 - 95.6%[1]
Water73.2 - 85.9%73.2 - 85.9%73.2 - 85.9%[9]
RSD (%) Egg0.3 - 5.6%0.3 - 5.6%0.3 - 5.6%[1]
Water1.5 - 6.2%1.5 - 6.2%1.5 - 6.2%[9]

Mandatory Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Egg, Water, Soil) Homogenize 2. Homogenization (for solid samples) Sample->Homogenize Extract 3. Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Cleanup 4. Cleanup / d-SPE (e.g., PSA) Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate Filter 6. Filtration (0.22 µm) Concentrate->Filter HPLC 7. HPLC/UPLC Injection Filter->HPLC Separation 8. Chromatographic Separation (C18 Column) HPLC->Separation Detection 9. Detection (UV or MS/MS) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification (vs. Calibration Curve) Integration->Quantification Report 12. Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Logic cluster_input Method Inputs cluster_process Analytical Process cluster_output Validation Outcomes Protocol Standardized Protocol HPLC HPLC Separation & Detection Protocol->HPLC Standards Certified Standards Standards->HPLC Sample Prepared Sample Sample->HPLC Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity

Caption: Logical relationship of method inputs to validation outcomes.

Safety Precautions

This compound is extremely toxic to humans and can be absorbed through all routes of exposure.[1] It is a potent cholinesterase inhibitor.[1] All handling of this compound standards and concentrated samples should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

References

Phorate extraction techniques from complex matrices like soil and plant tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate is a systemic organophosphate insecticide and nematicide known for its high toxicity and persistence in the environment. Accurate determination of this compound and its metabolites in complex matrices such as soil and plant tissues is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the extraction of this compound from these challenging matrices, ensuring reliable and reproducible results for research and analysis. The following sections detail various extraction techniques, including Solvent Extraction, Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), providing step-by-step methodologies and comparative data to aid in method selection and implementation.

I. Solvent Extraction

Solvent extraction is a conventional and widely used technique for isolating pesticides from solid matrices. The choice of solvent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix. For this compound, which is soluble in organic solvents, various options have been explored to maximize extraction efficiency.[1]

Protocol: Solvent Extraction of this compound from Soil

This protocol outlines a standard procedure for extracting this compound from soil samples using a solvent system.

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN)

  • Anhydrous sodium sulfate

  • Mechanical shaker

  • Centrifuge and centrifuge tubes (50 mL)

  • Filter paper (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously on a mechanical shaker for 30 minutes at 250 rpm.[2]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the soil particles from the solvent.

  • Carefully decant the supernatant (acetonitrile extract) and filter it through a 0.45 µm membrane filter into a clean collection flask.[2]

  • To the soil pellet, add another 20 mL of acetonitrile, and repeat the extraction process (steps 3-5) to ensure complete recovery.

  • Combine the supernatants from both extractions.

  • Add 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water. Swirl the flask and allow it to stand for 10 minutes.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract is now ready for cleanup and analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol: Solvent Extraction of this compound from Plant Tissue

This protocol is adapted for the extraction of this compound from various plant materials.

Materials:

  • Plant tissue sample (e.g., leaves, stems, fruits), chopped or blended

  • Acetonitrile (ACN)

  • Homogenizer (e.g., blender or bead mill)

  • Centrifuge and centrifuge tubes (50 mL)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Homogenize the sample with the solvent for 2-3 minutes using a high-speed homogenizer.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Re-extract the solid residue with another 20 mL of acetonitrile.

  • Combine the supernatants and dry with anhydrous sodium sulfate as described in the soil protocol.

  • Concentrate the extract to the desired final volume for analysis.

Quantitative Data: Solvent Extraction Efficiency

The choice of solvent significantly impacts the recovery of this compound. The following table summarizes recovery data from various studies.

Solvent SystemMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AcetonitrileEggThis compound and this compound Sulfone78.6 - 95.60.3 - 5.6[1]
Methylene ChlorideEggThis compound and this compound SulfoneLowNot reported[1]
Ethyl AcetateEggThis compound and this compound SulfoneLowNot reported[1]
MethanolEggThis compound and this compound SulfoneLowNot reported[1]
10% Methanol in ChloroformCornThis compound and its metabolites>96 (except for oxygen analog at 62%)Not reported[3]
Acetonitrile with 1% Acetic AcidVegetablesOrganophosphorus pesticides80 - 102Not reported[4]
Ethyl AcetateVegetablesOrganophosphorus pesticidesLower than ACNNot reported[4]

II. Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a cleanup and concentration technique that has become increasingly popular for pesticide residue analysis due to its efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction. The choice of sorbent material is crucial for effective isolation of the target analytes.

Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup in Soil Extracts

This protocol describes a general procedure for cleaning up soil extracts containing this compound using SPE cartridges.

Materials:

  • Soil extract (from solvent extraction)

  • SPE cartridges (e.g., C18, Florisil, or graphitized carbon black)

  • SPE manifold

  • Conditioning solvents (e.g., methanol, acetonitrile)

  • Elution solvent (e.g., acetone, dichloromethane)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the concentrated soil extract (typically 1-2 mL, diluted with water if necessary to a total volume of 10 mL) onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as acetone or a mixture of acetone and dichloromethane.[5]

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., hexane or mobile phase for LC) for instrumental analysis.

Quantitative Data: SPE Recovery

The recovery of this compound using SPE can be influenced by the sorbent type and the elution solvent.

SorbentMatrixAnalyte(s)Average Recovery (%)RSD (%)Reference
Graphene AerogelWaterOrganophosphorus Pesticides91.2 - 103.72.1 - 7.2[6]
Polymeric SorbentWaterOrganophosphorus Pesticides>70Not reported[5]
C18 and PSABeef and MilkThis compound and its metabolites79.2 - 113.9< 19.2[3]

III. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a gold standard for pesticide residue analysis in a wide variety of food and environmental matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Protocol: QuEChERS for this compound Extraction from Soil

This protocol is based on the widely accepted AOAC and EN methods for QuEChERS.[7][8]

Materials:

  • Soil sample (hydrated to ~40-50% water content)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate dihydrate, 0.75 g Na₂HCitrate sesquihydrate)[9]

  • QuEChERS d-SPE cleanup tubes (e.g., containing Primary Secondary Amine (PSA) and MgSO₄)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.[10]

    • Add the QuEChERS extraction salts to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 3000-4000 rpm for 5 minutes.[9]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

    • The supernatant is ready for direct analysis or can be further concentrated if necessary.

Protocol: QuEChERS for this compound Extraction from Plant Tissue

This protocol is suitable for a wide range of plant materials.

Materials:

  • Plant sample (homogenized)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (as above)

  • QuEChERS d-SPE cleanup tubes (may also contain C18 or GCB for pigmented or fatty matrices)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Follow the same extraction procedure (steps 1c-1f) as for the soil protocol.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to an appropriate d-SPE tube. For highly pigmented samples (e.g., spinach), a d-SPE tube containing graphitized carbon black (GCB) in addition to PSA and MgSO₄ is recommended to remove chlorophyll. For samples with high fat content, C18 sorbent may be included.

    • Follow the same cleanup procedure (steps 2b-2d) as for the soil protocol.

Quantitative Data: QuEChERS Recovery

The QuEChERS method generally provides good recoveries for a broad range of pesticides.

MatrixAnalyte(s)Average Recovery (%)RSD (%)Reference
Fruits and VegetablesMulticlass Pesticides70 - 120< 5
SoilMulticlass Pesticides~73 (median)Not specified[8]
Soil216 Pesticides65 - 116 (GC-MS/MS)≤ 17[11]
Strawberry, Apple17 Pesticides58.4 - 104.3Not specified[9]
Sugarcane (Soil, Juice, Leaves)This compound and its metabolites70 - 120< 20[12]

IV. Other Advanced Extraction Techniques

Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption.[13][14]

General Parameters for this compound Extraction from Soil using ASE:

  • Solvent: Dichloromethane-acetone (1:1, v/v) or methanol[15]

  • Temperature: 100-140°C[15]

  • Pressure: 1500 psi

  • Static Time: 5-15 minutes[15]

ASE has been shown to provide recoveries equivalent to or better than traditional methods like Soxhlet extraction while being significantly faster and using less solvent.[13][15]

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a sample preparation technique that combines extraction and cleanup into a single step. The solid sample is blended with a solid-phase sorbent, and the resulting mixture is packed into a column. The analytes are then eluted with a small volume of solvent.[16][17] This technique is particularly useful for complex biological and environmental matrices.

V. Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for the described extraction techniques.

Solvent_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_post_extraction Post-Extraction Sample Homogenized Soil or Plant Sample AddSolvent Add Organic Solvent (e.g., Acetonitrile) Sample->AddSolvent Shake Shake / Homogenize AddSolvent->Shake Centrifuge Centrifuge Shake->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant ReExtract Re-extract Solid Residue Centrifuge->ReExtract Repeat Extraction Combine Combine Supernatants CollectSupernatant->Combine ReExtract->CollectSupernatant Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis Analysis (GC/HPLC) Concentrate->Analysis

Caption: Workflow for Solvent Extraction of this compound.

SPE_Workflow cluster_preparation Preparation cluster_spe_process SPE Process cluster_final_steps Final Steps InitialExtract Crude Sample Extract Load Load Sample onto Cartridge InitialExtract->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute this compound Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis Instrumental Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (Soil/Plant) AddACN Add Acetonitrile Sample->AddACN Shake1 Shake Vigorously AddACN->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Shake Vigorously AddSalts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex Vortex Transfer->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Supernatant for Analysis Centrifuge2->FinalExtract

Caption: Workflow for the QuEChERS Method.

Conclusion

The selection of an appropriate extraction technique for this compound from complex matrices like soil and plant tissue depends on various factors, including the required limit of detection, sample throughput, available instrumentation, and the specific characteristics of the matrix. For routine monitoring of a large number of samples, the QuEChERS method offers an excellent balance of speed, efficiency, and cost-effectiveness. For lower detection limits and cleaner extracts, a combination of solvent extraction followed by SPE cleanup may be more suitable. Advanced techniques like ASE provide automation and reduced solvent usage for high-throughput laboratories. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and validate robust methods for this compound analysis.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Phorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate is a systemic organophosphate insecticide and acaricide used to control a variety of pests on a range of crops. Due to its high toxicity and the potential for environmental contamination, sensitive and reliable methods for the detection and quantification of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, are essential. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved extract cleanliness. This document provides detailed application notes and protocols for the cleanup and concentration of this compound from various sample matrices using SPE.

Principles of Solid-Phase Extraction for this compound Analysis

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a sorbent bed, which retains the analyte. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a small volume of an appropriate solvent. For a nonpolar compound like this compound, reversed-phase SPE is commonly employed, utilizing a nonpolar stationary phase (e.g., C18-bonded silica or polymeric sorbents) and a polar mobile phase (the sample matrix, often aqueous).

Data Presentation: Performance of SPE Sorbents for this compound and its Metabolites

The selection of the appropriate SPE sorbent is critical for achieving high recovery and reproducibility. The following tables summarize the performance of various SPE methods for the determination of this compound and its metabolites in different matrices.

Table 1: Recovery of this compound and its Metabolites from Egg Samples using SPE and UPLC-MS/MS

AnalyteSpiked Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.0185.24.5
0.0291.33.8
0.0595.62.1
This compound sulfoxide0.0178.65.6
0.0282.44.2
0.0588.13.3
This compound sulfone0.0180.35.1
0.0285.73.9
0.0590.22.8

Data synthesized from a study on the determination of this compound and its metabolites in eggs.[1]

Table 2: Performance of SPE-GC-MS for this compound in Soil Samples

MethodAnalyteRecovery (%)Limit of Detection (LOD) (µg/kg)
Headspace SPME-GC-MSThis compound>70<3.2

This data is based on a headspace solid-phase microextraction (HS-SPME) method, a related technique to traditional SPE.[2]

Table 3: Comparison of SPE Sorbents for Organophosphorus Pesticides in Water (General)

Sorbent TypeCommon Trade NamesPrimary Retention MechanismTypical Recovery for Organophosphorus Pesticides (%)Key Advantages
Polymeric Reversed-PhaseOasis HLB, Bond Elut PPLHydrophobic (Reversed-Phase)85 - 110High capacity, stable across a wide pH range, resistant to dewetting.
Silica-Based C18C18Hydrophobic (Reversed-Phase)75 - 105Well-established, good for nonpolar to moderately polar compounds.
Primary Secondary Amine (PSA)PSANormal Phase and Weak Anion ExchangeUsed for cleanup of extracts, not direct aqueous extraction.Removes polar interferences like fatty acids and sugars.

This table provides a general comparison of sorbents commonly used for organophosphorus pesticides. Specific recovery for this compound may vary.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water and soil samples.

Protocol 1: SPE of this compound from Water Samples

This protocol is a general procedure for the extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with two 5 mL aliquots of ethyl acetate into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Protocol 2: SPE Cleanup of this compound from Soil Extracts

This protocol describes the cleanup of a soil extract containing this compound using a silica-based or Florisil SPE cartridge.

Materials:

  • SPE Cartridges: Silica or Florisil (e.g., 500 mg, 6 mL)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetone (HPLC grade)

  • Sodium sulfate (anhydrous)

  • SPE vacuum manifold

  • Rotary evaporator or nitrogen evaporator

  • Autosampler vials

Procedure:

  • Initial Extraction (QuEChERS-based):

    • Homogenize 10 g of soil with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously.

    • Centrifuge and collect the acetonitrile supernatant.

  • Cartridge Conditioning:

    • Pass 5 mL of a hexane/dichloromethane mixture (e.g., 1:1, v/v) through the SPE cartridge.

  • Sample Loading:

    • Concentrate the acetonitrile extract to approximately 1 mL.

    • Add 5-10 mL of hexane to the concentrated extract and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a hexane/dichloromethane mixture to elute less polar interferences.

  • Elution:

    • Elute this compound with 10 mL of a more polar solvent mixture, such as hexane/acetone (e.g., 9:1 or 8:2, v/v).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.

SPE_Workflow_Water Condition1 Ethyl Acetate Condition2 Methanol Condition3 Deionized Water Load Sample Loading (Water Sample) Condition3->Load Wash Washing (Deionized Water) Dry Drying (Vacuum) Elute Elution (Ethyl Acetate) Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Analysis GC-MS or LC-MS/MS

Caption: SPE Workflow for this compound in Water Samples.

SPE_Workflow_Soil Homogenize Homogenization (Soil + Acetonitrile) Extract QuEChERS Extraction Centrifuge Centrifugation Condition Cartridge Conditioning (Hexane/DCM) Centrifuge->Condition Load Sample Loading (Concentrated Extract) Wash Washing (Hexane/DCM) Elute Elution (Hexane/Acetone) Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Analysis GC-MS or LC-MS/MS

Caption: SPE Workflow for this compound in Soil Samples.

Concluding Remarks

Solid-phase extraction is a robust and efficient technique for the cleanup and concentration of this compound and its metabolites from a variety of complex matrices. The choice of sorbent and elution solvent should be optimized based on the specific sample matrix and analytical requirements. The protocols provided herein offer a solid foundation for developing and validating methods for this compound analysis in research and routine monitoring laboratories. Subsequent analysis by GC-MS or LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.

References

Phorate Application in the Control of Agricultural Pests: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate is a systemic organophosphate insecticide and nematicide used to control a wide range of sucking and chewing insects, mites, and nematodes in various agricultural crops.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects.[2][3] This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound for controlling specific agricultural pests, with a focus on cotton and potatoes.

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data on the application and efficacy of this compound against key agricultural pests.

Table 1: this compound Application Rates for Pest Control in Cotton

Target PestThis compound FormulationApplication RateApplication MethodEfficacy/Remarks
Early Season Aphids, Mites, Thrips20G3.0 oz per 1,000 ft of rowIn-furrow at plantingProvides protection during early growth stages.
Aphids, Black Cutworms, Leafhoppers, Leaf Miners, Mites, Thrips, Whiteflies20G6.0-9.0 oz per 1,000 ft of rowIn-furrow at plantingRecommended for extended mite control and early-season protection. Higher rates for heavier soils.
Creontiades pallidus (Cotton Shredder Bug)Not SpecifiedNot SpecifiedFoliar SprayEffects diminished after approximately 31 days in a one-time spray application.[4]

Table 2: this compound Application for Pest Control in Potatoes

Target PestThis compound FormulationApplication RateApplication MethodEfficacy/Remarks
Wireworms (Agriotes obscurus)20G3230 g AI/haNot SpecifiedAs effective as broflanilide in reducing tuber blemishes.[5][6] Reduced resident wireworms by 95.4-99.0% and neonate wireworms by 98.1-100%.[5][6]
General Soil PestsGranules3.4 kg/ha At plantingResidues of this compound and its metabolites were generally below 0.05 mg/kg in harvested potatoes 125 days after application.[7]
General Soil PestsGranules3 kg/ha At plantingResidues in harvested potatoes (90-120 days after application) were generally 0.05 mg/kg or less, with occasional findings up to 0.15 mg/kg.[7]

Signaling Pathways and Mode of Action

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) in the nervous system of insects.[2] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in hyperexcitation, paralysis, and ultimately, death of the insect.[2][3] While AChE is the primary target, some organophosphates have also been shown to interact directly with nicotinic acetylcholine receptors (nAChRs), which could contribute to their overall neurotoxicity.[8][9][10]

Phorate_Mode_of_Action cluster_synapse Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down SynapticCleft Synaptic Cleft ACh->SynapticCleft Released SynapticCleft->AChE Hydrolysis by Receptors Cholinergic Receptors SynapticCleft->Receptors Binds to NerveImpulse Continuous Nerve Impulse Receptors->NerveImpulse Leads to Paralysis Paralysis & Death NerveImpulse->Paralysis Field_Trial_Workflow Start Start: Field Trial Design Plot Plot Establishment (RCBD) Start->Plot Application This compound Application Plot->Application DataCollection Data Collection (Pest Population, Crop Damage, Yield) Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results & Conclusion Analysis->Results Phorate_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation HydrolysisProducts Hydrolysis Products (e.g., Diethyl Dithiophosphate) This compound->HydrolysisProducts Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->HydrolysisProducts Hydrolysis FurtherDegradation Further Microbial Degradation Sulfone->FurtherDegradation Hydrolysis

References

Application Notes and Protocols for Enzyme-Based Biosensors in Phorate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of enzyme-based biosensors for the detection of Phorate, a highly toxic organophosphate pesticide. The following sections detail the principles, methodologies, and performance characteristics of biosensors utilizing Acetylcholinesterase (AChE) and Organophosphorus Hydrolase (OPH).

Introduction

This compound is a systemic insecticide and acaricide that poses significant risks to human health and the environment due to its high toxicity.[1] Rapid and sensitive detection of this compound residues is crucial for food safety and environmental monitoring. Enzyme-based biosensors offer a promising alternative to conventional analytical methods, providing advantages such as high sensitivity, specificity, and the potential for on-site analysis.[2][3] This document outlines the development of two primary types of enzyme-based biosensors for this compound detection: those based on the inhibition of Acetylcholinesterase (AChE) and those based on the catalytic hydrolysis by Organophosphorus Hydrolase (OPH).

Principles of Detection

Acetylcholinesterase (AChE) Inhibition-Based Biosensors

The primary mechanism of this compound toxicity is the inhibition of the enzyme Acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system.[1][4] This inhibitory action is exploited in biosensor development.

In the absence of this compound, AChE hydrolyzes a substrate, typically acetylthiocholine (ATCh), to produce thiocholine. This product can be detected electrochemically or optically. When this compound is present, it irreversibly binds to the serine residue in the active site of AChE, inhibiting its enzymatic activity.[5][6] This leads to a decrease in the production of thiocholine, and the degree of inhibition is proportional to the concentration of this compound.[4]

Organophosphorus Hydrolase (OPH) Catalytic-Based Biosensors

Organophosphorus Hydrolase (OPH) is an enzyme capable of directly hydrolyzing the P-O, P-F, P-S, and P-CN bonds found in a variety of organophosphate compounds, including this compound.[3][7] This hydrolysis reaction detoxifies the organophosphate and produces electrochemically or optically active byproducts that can be measured.[8][9] The rate of the enzymatic reaction is directly proportional to the concentration of the organophosphate substrate.

Data Presentation: Performance of this compound Biosensors

The following tables summarize the quantitative data from various studies on enzyme-based biosensors for the detection of this compound and other relevant organophosphates.

Table 1: Acetylcholinesterase (AChE)-Based Biosensors for this compound Detection

Enzyme Immobilization MatrixDetection MethodLinear Range(s)Limit of Detection (LOD)Reference
Functionalized Graphene-Polyvinyl Alcohol NanocompositeAmperometry1.0×10⁻¹⁴ - 1.0×10⁻⁹ mol/L & 1.0×10⁻⁹ - 1.0×10⁻⁶ mol/L8.0×10⁻¹⁵ mol/L[10]
Chitosan-TiO₂-Graphene NanocompositesAmperometry0.036 µM - 22.6 µM (for Dichlorvos)29 nM (for Dichlorvos)[11]
Gold Nanoparticle-Polypyrrole-Reduced Graphene OxideAmperometry1.0 nM - 5 µM (for Paraoxon-ethyl)0.5 nM (for Paraoxon-ethyl)[2]

Table 2: Organophosphorus Hydrolase (OPH)-Based Biosensors for Organophosphate Detection

Enzyme Immobilization MatrixDetection MethodTarget AnalyteLimit of Detection (LOD)SensitivityReference
Mesoporous Carbons and Carbon BlackAmperometryParaoxon0.12 µM (36 ppb)198 nA/µM[8]
Chitosan Membrane on Screen-Printed Carbon ElectrodeConductometryChlorpyrifos20 ppb3-32 µS/ppb[12]
Chitosan Membrane on Screen-Printed Carbon ElectrodeConductometryMalathion30 ppb3-32 µS/ppb[12]
Carbon Nanotube FilmAmperometryParaoxon0.15 µM25 nA/µM[13]
Mutant Phosphotriesterase on Reduced Graphene OxideAmperometryParaoxon0.11 µM-[1]

Experimental Protocols

Protocol 1: Fabrication of an AChE-Based Amperometric Biosensor for this compound Detection

This protocol is based on the immobilization of AChE on a functionalized graphene-polyvinyl alcohol nanocomposite modified glassy carbon electrode (GCE).[10]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Ionic liquid-modified graphene (IL-GR)

  • Polyvinyl alcohol (PVA)

  • Acetylcholinesterase (AChE) from electric eel

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

  • Acetylthiocholine chloride (ATCh)

  • This compound standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Pre-treatment: Polish the GCE with 0.3 and 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water.

  • Preparation of IL-GR-PVA Dispersion: Disperse IL-GR in a PVA solution to form a stable IL-GR-PVA dispersion.

  • Enzyme Immobilization:

    • Mix the IL-GR-PVA dispersion with an AChE solution.

    • Drop-cast a small volume of the mixture onto the pre-treated GCE surface.

    • Allow the electrode to dry at room temperature to form a film.

  • Electrochemical Measurement:

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in PBS containing a suitable concentration of ATCh.

    • Record the initial current response (I₀).

    • Incubate the biosensor in this compound standard solutions of varying concentrations for a fixed time (e.g., 15 minutes).

    • Measure the current response again (I₁).

  • Data Analysis:

    • Calculate the percentage of inhibition (I%) using the formula: I% = [(I₀ - I₁) / I₀] x 100.

    • Plot the inhibition percentage against the logarithm of the this compound concentration to obtain a calibration curve.

Protocol 2: Fabrication of an OPH-Based Conductometric Biosensor for this compound Detection

This protocol describes the immobilization of OPH on a chitosan membrane on a screen-printed carbon electrode (SPCE).[12]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • Organophosphorus Hydrolase (OPH) from Pseudomonas diminuta

  • Chitosan solution (1% in 2% acetic acid)

  • Glutaraldehyde solution (0.5%)

  • Tris-acetate buffer (0.05 M, pH 8.5)

  • This compound standard solutions

  • Conductometer

Procedure:

  • Electrode Modification:

    • Deposit 10 µL of the chitosan solution onto the surface of the SPCE.

    • Dry the electrode at 40°C for 1 hour to form a chitosan membrane.

  • Enzyme Immobilization:

    • Drop 25 µL of the OPH solution onto the chitosan membrane.

    • Add 10 µL of glutaraldehyde solution for cross-linking.

    • Store the electrode at 4°C for 24 hours.

  • Conductometric Measurement:

    • Immerse the biosensor in the Tris-acetate buffer and record the baseline conductivity.

    • Add this compound standard solutions of different concentrations to the buffer.

    • Record the change in conductivity as a function of time.

  • Data Analysis:

    • Plot the change in conductivity against the this compound concentration to generate a calibration curve.

Visualizations

Signaling Pathways

AChE_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE This compound This compound Inhibited_AChE Inhibited AChE (Phosphorylated) This compound->Inhibited_AChE Irreversible Binding No_Reaction No Product Formation Inhibited_AChE->No_Reaction AChE_inactive Acetylcholinesterase (AChE) AChE_inactive->Inhibited_AChE

Caption: AChE Inhibition by this compound.

OPH_Catalysis OPH Organophosphorus Hydrolase (OPH) Products Hydrolyzed Products (e.g., Diethyl Dithiophosphate) OPH->Products Catalytic Hydrolysis This compound This compound (Substrate) This compound->OPH AChE_Workflow cluster_prep Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish GCE B Prepare IL-GR-PVA Nanocomposite A->B C Mix with AChE B->C D Drop-cast on GCE C->D E Measure Initial Current in ATCh (I₀) D->E F Incubate in This compound Sample E->F G Measure Final Current (I₁) F->G H Calculate % Inhibition G->H I Plot Calibration Curve H->I OPH_Workflow cluster_prep Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Deposit Chitosan on SPCE B Immobilize OPH with Glutaraldehyde A->B C Measure Baseline Conductivity in Buffer B->C D Add this compound Sample C->D E Record Conductivity Change D->E F Plot Conductivity Change vs. Concentration E->F

References

Protocol for the Determination of Phorate and its Metabolites in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Phorate is a systemic organophosphate insecticide and nematicide used to control a variety of pests on a range of crops.[1] Due to its high toxicity and the potential for contamination of water sources, sensitive and reliable methods for the determination of this compound and its primary oxidative metabolites, this compound sulfoxide and this compound sulfone, are essential for environmental monitoring and risk assessment.[2][3][4] This document provides detailed protocols for the analysis of these compounds in water samples using Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methods, followed by instrumental analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The primary metabolites of this compound formed through oxidation are this compound sulfoxide and this compound sulfone.[5]

Chemical Structures:

  • This compound: O,O-Diethyl S-[(ethylthio)methyl] phosphorodithioate[6]

  • This compound Sulfoxide: O,O-diethyl S-((ethylsulfinyl)methyl) phosphorodithioate[7]

  • This compound Sulfone: A metabolite of this compound.[8]

2. Experimental Protocols

Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and QuEChERS.

Sample Preparation Method 1: Solid-Phase Extraction (SPE)

This protocol utilizes a simplified 3-step SPE procedure with Waters Oasis HLB cartridges, which are water-wettable and do not require conditioning and equilibration steps.[9]

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 5% Methanol in Water (v/v)

  • 90:10 Acetonitrile:Methanol (v/v)

  • 4% Phosphoric Acid (H3PO4) in water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Acidify the water sample by diluting it 1:1 with 4% H3PO4. For example, mix 200 µL of water sample with 200 µL of 4% H3PO4.[10]

  • Load: Directly load the pre-treated sample onto the Oasis HLB SPE cartridge.

  • Wash: Wash the cartridge with 200 µL of 5% methanol in water to remove polar interferences.[10]

  • Elute: Elute the target analytes with 2 x 25 µL of 90:10 acetonitrile:methanol.[10]

  • Final Preparation: Dilute the eluate with 100 µL of water, vortex, and the sample is ready for injection into the LC-MS system.[10]

Sample Preparation Method 2: QuEChERS (AOAC Official Method 2007.01)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single procedure.[11][12][13]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Place 10 g of the water sample into a 50 mL centrifuge tube.[14]

    • Add 10 mL of acetonitrile.[14]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[14]

    • Shake vigorously for 1 minute and then centrifuge at 3,000 rpm for 1 minute.[14]

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 5 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 330 mg PSA, 330 mg C18, and a layer of MgSO₄.[14]

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute.

  • Final Preparation: The supernatant is ready for analysis by UPLC-MS/MS or GC-MS.

Instrumental Analysis Method 1: UPLC-MS/MS

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[15]
Mobile Phase A 0.1% Formic Acid in Water[15]
Mobile Phase B Acetonitrile[15]
Gradient A linear gradient elution is performed.[15]
Flow Rate 0.30 mL/min[15]
Column Temperature 35°C[15]
Autosampler Temperature 10°C[15]
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization Positive (ESI+)[15]
Capillary Voltage 4.0 kV[15]
Desolvation Gas Temperature 600°C[15]
Acquisition Mode Multiple Reaction Monitoring (MRM)[15]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound26175
This compound Sulfoxide277199
This compound Sulfone293199

Instrumental Analysis Method 2: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

Chromatographic Conditions:

ParameterValue
Column DB-1MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Carrier Gas Helium at a constant flow of 1 mL/min[5]
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 90°C, hold for 0.7 min, ramp at 35°C/min to 240°C, then ramp at 8°C/min to 290°C, then ramp at 25°C/min to 300°C and hold for 7 min.[5]
Injection Mode Splitless

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

3. Data Presentation

The following table summarizes the quantitative data for the different analytical methods.

AnalyteMethodLODLOQRecovery (%)Linearity (r²)Reference
This compoundUPLC-MS/MS0.0005 mg/kg0.0015 mg/kg78.6 - 95.6>0.9995[15]
This compound SulfoxideUPLC-MS/MS0.0005 mg/kg0.0015 mg/kg78.6 - 95.6>0.9995[15]
This compound SulfoneUPLC-MS/MS0.0005 mg/kg0.0015 mg/kg78.6 - 95.6>0.9995[15]
This compoundGC-MS0.41 µg/L-94.5-[16]
This compoundGC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg89.2-1160.9990-0.9992
This compound SulfoxideGC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg89.2-1160.9990-0.9992
This compound SulfoneGC-MS0.001-0.003 mg/kg0.003-0.01 mg/kg89.2-1160.9990-0.9992

Note: Some of the GC-MS data was obtained from a food matrix and is included for comparison.

4. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Water Sample Water Sample SPE SPE Water Sample->SPE Method 1 QuEChERS QuEChERS Water Sample->QuEChERS Method 2 Extract Extract SPE->Extract QuEChERS->Extract UPLC-MS/MS UPLC-MS/MS Extract->UPLC-MS/MS Method 1 GC-MS GC-MS Extract->GC-MS Method 2 Data Analysis Data Analysis UPLC-MS/MS->Data Analysis GC-MS->Data Analysis

Caption: Experimental workflow for the analysis of this compound and its metabolites in water.

phorate_metabolism This compound This compound Phorate_Sulfoxide Phorate_Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phorate_Sulfone Phorate_Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation

Caption: Metabolic pathway of this compound to its sulfoxide and sulfone metabolites.

References

Application Notes and Protocols for Phorate in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on the Use of Phorate: this compound is a highly toxic organophosphate insecticide and nematicide, classified as a Restricted Use Pesticide (RUP) in many regions, meaning it can only be purchased and used by certified applicators[1]. It exhibits extremely high acute toxicity to mammals, birds, fish, and beneficial insects like bees[1][2][3]. Due to its significant risks to human health and the environment, its role in modern Integrated Pest Management (IPM) is limited and often considered a last resort when other, less hazardous control methods are ineffective. These notes are intended for research and drug development professionals to understand its properties and for use in controlled experimental settings only. Adherence to all safety regulations, including the use of appropriate Personal Protective Equipment (PPE), is mandatory[4].

Application Notes

Chemical Identity and Formulations

This compound is an organophosphate with the IUPAC name O,O-Diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate[2]. It is a systemic and contact insecticide that functions by inhibiting the acetylcholinesterase enzyme[5][6][7].

  • Common Formulations: this compound is most commonly applied in granular (G) form, such as this compound 10% CG (Concentrate Granules)[2][8][9]. Emulsifiable concentrate (EC) formulations are also available for spray applications[9][10].

  • Mechanism of Action: As a systemic pesticide, this compound is absorbed by plant roots and translocated throughout the plant[5]. This makes it effective against sucking insects that feed on plant juices and soil-dwelling pests that attack roots[5]. It also provides control through contact and fumigant action[11].

Role in Integrated Pest Management (IPM)

IPM is a strategy that uses a combination of techniques to manage pests, minimizing economic, health, and environmental risks[12][13]. The use of a highly toxic chemical like this compound is incongruous with the core principles of IPM, which prioritize prevention and biological controls[8][12]. However, in scenarios with severe pest pressure where other methods have failed, this compound might be considered. In such a context, its application must be judicious, targeted, and part of a structured plan that includes:

  • Monitoring: Regular scouting to establish pest populations and determine if they have reached an economic threshold.

  • Targeted Application: this compound is typically applied as a granular formulation directly into the soil at planting[4][8]. This method targets soil-dwelling pests and provides systemic protection to the young crop, minimizing off-target drift compared to foliar sprays[8].

  • Resistance Management: To prevent the development of insecticide resistance, this compound use should be rotated with insecticides that have different modes of action.

Mode of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE)[9][14][15]. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses[15][16].

  • Bioactivation: this compound itself is not a potent AChE inhibitor. It is bioactivated within the target organism by cytochrome P450 enzymes into its more toxic metabolite, this compound-oxon (PHO)[17].

  • Enzyme Inhibition: this compound-oxon binds to the serine residue in the active site of AChE, phosphorylating it[15]. This binding is very stable and effectively inactivates the enzyme.

  • Synaptic Disruption: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive nerve impulse transmission[9][15].

  • Toxicity: This overstimulation of the cholinergic system results in hyperexcitation, paralysis, and ultimately, the death of the pest[9].

Data Presentation

Table 1: this compound Application Rates for Selected Crops

Note: Application rates are highly dependent on pest pressure, soil type, and local regulations. Always consult the product label.

CropTarget Pest(s)FormulationApplication RateApplication Instructions
Potatoes Wireworms, Aphids, White Fringed Weevil20G5 kg/ha Apply in furrow at sowing.[18]
Corn Corn Rootworms, Chinch Bugs20G4.9 lbs/acreApply granules at cultivation time in a band at the base of plants, covering with soil.[4]
Cotton Aphids, Mites, Thrips, Black Cutworms20G6.0-9.0 oz/1,000 ft of rowDistribute granules evenly in the furrow at planting time.[4]
Soybeans Mexican Bean Beetle, Leafhoppers, Seedcorn Maggots20G9.0 oz/1,000 ft of rowDistribute granules to the side of the seed at planting or in a 7" band over the row.[4]
Sugarcane Aphids, Whiteflies, Jassids, Top Borer10% CG7.5-30 kg/ha Soil application.
Paddy (Rice) Leafhoppers, Plant Hoppers, Stem Borer10% CG10-20 kg/ha Apply at planting or early growth stage for root absorption.
Table 2: Acute Toxicity of this compound to Non-Target Organisms

Toxicity values indicate extreme danger to wildlife and aquatic ecosystems.

Organism TypeSpeciesEndpointValueToxicity Classification
Birds Mallard DuckOral LD500.6 - 2.5 mg/kgVery Highly Toxic[1]
Northern Bobwhite QuailOral LD507 - 21 mg/kgVery Highly Toxic[1]
Ring-neck PheasantOral LD507 mg/kgVery Highly Toxic[1]
Aquatic Bluegill Sunfish96-hour LC502 - 13 µg/LVery Highly Toxic[1]
Cutthroat Trout96-hour LC502 - 13 µg/LVery Highly Toxic[1]
Freshwater Invertebrates (Scuds)96-hour LC504 µg/LVery Highly Toxic[1]
Bees Honey BeeTopical LD5010 µ g/bee Toxic[1]
Table 3: Acute Toxicity of this compound to Target and Mammalian Species

Demonstrates the high mammalian toxicity of this compound.

SpeciesRouteEndpointValueReference
Rat OralLD501.1 - 3.7 mg/kg[1][2]
Rat DermalLD502.5 - 6.2 mg/kg[1]
Rat (Female) Inhalation (1-hr)LC500.011 mg/L air[6]
Mouse OralLD503.5 - 6.5 mg/kg[2]
Rabbit DermalLD505.2 mg/kg[1]

Visualizations (Diagrams)

Phorate_Mode_of_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Transmitter Receptor Postsynaptic Receptor ACh->Receptor Binds NerveImpulse Continuous Nerve Impulse (Overstimulation) AChE Acetylcholinesterase (AChE) Enzyme AChE->ACh Hydrolyzes Receptor->AChE ACh released Receptor->NerveImpulse Leads to This compound This compound-Oxon (Active Metabolite) This compound->AChE Inhibits (Binds)

Caption: this compound's mode of action via inhibition of acetylcholinesterase (AChE).

IPM_Decision_Flow Start Pest Problem Identified Monitor Monitor Pest Population (Scouting) Start->Monitor Threshold Economic Threshold Reached? Monitor->Threshold Threshold->Monitor No Cultural Implement Cultural & Physical Controls (e.g., Crop Rotation, Traps) Threshold->Cultural Yes Biological Introduce/Conserve Biological Controls (e.g., Natural Predators) Cultural->Biological Evaluate1 Evaluate Efficacy Biological->Evaluate1 This compound Judicious Use of this compound (Last Resort) Evaluate1->this compound Ineffective End Pest Population Below Threshold Evaluate1->End Effective Evaluate2 Evaluate Efficacy & Non-Target Impact This compound->Evaluate2 Evaluate2->Monitor Re-evaluate Evaluate2->End Effective

Caption: Logical flow for pest management decisions within an IPM framework.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock 1. Prepare Stock Solution (this compound in Acetone/Solvent) Dilute 2. Create Serial Dilutions in 10% Honey-Water Stock->Dilute Vials 3. Aliquot Solutions into Bioassay Vials Dilute->Vials Insects 4. Introduce Target Insects (e.g., 10-20 per vial) Vials->Insects Incubate 5. Incubate under Controlled Conditions (Temp, Light) Insects->Incubate Mortality 6. Assess Mortality at Time Points (24, 48, 72h) Incubate->Mortality Probit 7. Perform Probit Analysis Mortality->Probit LC50 8. Determine LC50/LC90 Values Probit->LC50

Caption: Experimental workflow for a systemic insecticide bioassay.

Experimental Protocols

Protocol 1: Systemic Insecticide Bioassay for Efficacy Testing

This protocol is adapted from methods for testing systemic insecticides on sucking insects[19][20].

Objective: To determine the lethal concentration (LC50) of this compound against a target sucking insect pest.

Materials:

  • Technical grade this compound (>98% purity)

  • Acetone (reagent grade)

  • Honey and deionized water

  • Glass scintillation vials (20 mL) with caps

  • Repeating pipettor and sterile tips

  • Target insects (e.g., aphids, whiteflies)

  • Rearing cages and host plant material

  • Incubator or environmental chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of technical grade this compound, adjusting for purity, to create a high-concentration stock solution (e.g., 1000 µg/mL) in acetone. All handling of pure this compound must be done in a fume hood with appropriate PPE.

  • Preparation of Feeding Solution:

    • Prepare a 10% (w/v) honey-water solution within 24 hours of the bioassay initiation[19].

  • Preparation of Serial Dilutions:

    • Perform serial dilutions from the acetone stock solution into the 10% honey-water solution to create a range of desired test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Ensure the volume of acetone added to the honey-water is minimal (e.g., <1%) to avoid being toxic to the insects[19].

    • Prepare a control solution containing only the honey-water and the same small percentage of acetone used in the treatment dilutions.

  • Vial Preparation:

    • Aliquot 0.5 mL of each concentration and the control solution into separate, clearly labeled 20 mL glass vials[19]. Prepare at least 4-5 replicates per concentration.

  • Insect Exposure:

    • Collect healthy, adult insects of a uniform age from the rearing colony.

    • Carefully introduce a set number of insects (e.g., 10-20) into each vial.

    • Cap the vials with lids that allow for air exchange but prevent escape[19].

  • Incubation:

    • Place the vials upright in an incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection:

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours)[19]. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula if control mortality is between 5-20%.

    • Analyze the dose-response data using probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity and its inhibition by compounds like this compound[21].

Objective: To quantify the in vitro inhibition of AChE by this compound and its metabolites.

Materials:

  • Purified AChE (e.g., from electric eel or recombinant human)

  • This compound-oxon (the active metabolite)

  • Acetylthiocholine iodide (ATC) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate and microplate reader (405-412 nm)

  • Solvent for this compound-oxon (e.g., ethanol or DMSO)

Methodology:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATC, and DTNB in the phosphate buffer.

    • Prepare a stock solution of this compound-oxon in a suitable solvent and create serial dilutions in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in order:

      • 120 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of the this compound-oxon dilution (or solvent for control)

      • 10 µL of AChE enzyme solution

  • Pre-incubation:

    • Incubate the plate in the dark at room temperature (or 37°C) for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme[21].

  • Reaction Initiation:

    • Add 50 µL of the ATC substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time (kinetic reading) or after a fixed endpoint (e.g., 10 minutes). The yellow color is produced by the reaction of thiocholine (a product of ATC hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the solvent control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: General Protocol for this compound Residue Analysis in Soil/Water

This protocol outlines a general workflow for extracting and quantifying this compound residues using gas chromatography[22][23].

Objective: To detect and quantify this compound and its primary metabolites (sulfoxide, sulfone) in environmental samples.

Materials:

  • Gas Chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS)[23]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Extraction solvents (e.g., dichloromethane, acetone, n-hexane)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer and centrifuge

  • Analytical standards of this compound, this compound sulfoxide, and this compound sulfone

Methodology:

  • Sample Collection and Preparation:

    • Water: Collect 1 L of water in a clean glass bottle. Acidify if necessary to preserve the sample.

    • Soil: Collect a representative soil sample (e.g., 50 g), air-dry, and sieve to remove debris.

  • Extraction:

    • Water (SPE Method):

      • Condition a C18 SPE cartridge with methanol and then organic-free water[23].

      • Pass the 1 L water sample through the cartridge at a controlled flow rate (e.g., 3 mL/min)[23].

      • Dry the cartridge under vacuum or with nitrogen.

      • Elute the analytes from the cartridge using a suitable solvent mixture (e.g., 10 mL of 1:1 n-hexane:acetone)[23].

    • Soil (Solvent Extraction):

      • Mix the soil sample with a drying agent like anhydrous sodium sulfate.

      • Extract with a solvent such as dichloromethane or acetone in an appropriate vessel (e.g., using sonication or shaking).

      • Separate the solvent extract from the soil solids by centrifugation or filtration.

  • Concentration and Cleanup:

    • Concentrate the solvent extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Further cleanup steps (e.g., passing through a silica gel column) may be necessary to remove interfering compounds.

  • Analysis by Gas Chromatography (GC):

    • Reconstitute the final extract in a suitable solvent for injection.

    • Inject an aliquot of the extract into the GC system.

    • Separate the analytes on an appropriate capillary column.

    • Detect and quantify the analytes using the selected detector (ECD or MS).

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound and its metabolites.

    • Identify and quantify the residues in the sample by comparing their retention times and peak areas/heights to those of the standards. The limit of detection can be in the range of 0.01 to 0.088 µg/L in water[23].

References

Application Note: Analysis of Phorate and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phorate is a systemic organophosphorus pesticide widely used in agriculture.[1] Due to its high toxicity and the potential for its metabolites to be more toxic than the parent compound, sensitive and specific analytical methods are required for its monitoring in various matrices.[1][2] This application note details a robust and sensitive method for the simultaneous determination of this compound and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound's primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), mediated by its bioactivated oxon metabolite.[1]

The major metabolites of this compound formed through oxidation and hydrolysis include this compound sulfoxide, this compound sulfone, this compound oxon, this compound oxon sulfoxide, and this compound oxon sulfone.[2][3] This document provides a comprehensive protocol for the extraction of these analytes from various sample types, followed by their quantification using LC-MS/MS.

Metabolic Pathway of this compound

This compound undergoes rapid oxidation in soil and biological systems to form this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[1] A secondary metabolic pathway can involve the formation of the oxygen analog, phoratoxon, and its subsequent oxidized derivatives.[4] Hydrolysis of this compound is generally considered a minor metabolic pathway in mammals.[2]

Phorate_Metabolism This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phoratoxon Phoratoxon This compound->Phoratoxon Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Diethyl Dithiophosphate) This compound->Hydrolysis_Products Hydrolysis Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation Phoratoxon_Sulfoxide Phoratoxon Sulfoxide Phoratoxon->Phoratoxon_Sulfoxide Oxidation Phoratoxon_Sulfone Phoratoxon Sulfone Phoratoxon_Sulfoxide->Phoratoxon_Sulfone Oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its metabolites in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

  • Homogenized sample (e.g., beef, milk, eggs)[3][5]

  • Acetonitrile (ACN) with 1% acetic acid[3]

  • Anhydrous magnesium sulfate (MgSO₄)[3]

  • Primary secondary amine (PSA) sorbent[3]

  • C18 sorbent[3]

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Vortex vigorously for 1 minute.

  • Add anhydrous magnesium sulfate and sodium acetate to induce phase separation.[6]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup.[3]

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (5g) Add_Solvent 2. Add Acetonitrile (1% Acetic Acid) Sample->Add_Solvent Vortex1 3. Vortex Add_Solvent->Vortex1 Add_Salts 4. Add MgSO4 & Sodium Acetate Vortex1->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Add_Sorbents 7. Add PSA & C18 Supernatant->Add_Sorbents Vortex2 8. Vortex Add_Sorbents->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Filter 10. Filter (0.22 µm) Centrifuge2->Filter LCMS 11. LC-MS/MS Analysis Filter->LCMS

Caption: Sample preparation workflow.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) source[7]

Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[3]

  • Capillary Voltage: 4.0 kV[7]

  • Desolvation Gas Temperature: 600°C[7]

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.

Table 1: MRM Transitions and Collision Energies [3][7][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound261.175.1, 121.110, 20
This compound sulfoxide277.175.1, 197.115, 10
This compound sulfone293.175.1, 213.115, 10
This compound oxon245.197.1, 125.115, 10
This compound oxon sulfoxide261.197.1, 125.115, 10
This compound oxon sulfone277.197.1, 125.115, 10

Table 2: Method Validation Data [3][5]

AnalyteLinearity Range (ng/mL)Recovery (%)RSD (%)LOQ (mg/kg)
This compound2.0 - 100.079.2 - 113.9< 19.20.0015
This compound sulfoxide2.0 - 100.079.2 - 113.9< 19.20.0015
This compound sulfone2.0 - 100.078.6 - 95.6< 5.60.0015
This compound oxon5.0 - 500.079.2 - 113.9< 19.20.005
This compound oxon sulfoxide5.0 - 500.079.2 - 113.9< 19.20.005
This compound oxon sulfone5.0 - 500.079.2 - 113.9< 19.20.005

LOQ values can vary depending on the matrix.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of this compound and its major metabolites in complex matrices. The QuEChERS sample preparation protocol is effective for extracting the target analytes, and the use of MRM mode in the mass spectrometer ensures high selectivity and accuracy. This application note serves as a valuable resource for researchers and scientists involved in pesticide residue analysis and food safety monitoring.

References

Troubleshooting & Optimization

Overcoming matrix effects in Phorate analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Phorate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering step-by-step solutions to mitigate matrix effects and ensure data accuracy and reproducibility.

Issue 1: Significant Ion Suppression or Enhancement Observed for this compound

  • Question: My this compound signal is significantly lower (suppression) or higher (enhancement) in the sample matrix compared to the solvent standard. What is causing this and how can I fix it?

  • Answer: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1] this compound, in particular, has been noted to suffer from significant matrix-induced signal suppression in various food commodities.[2]

    Possible Causes & Solutions:

    • Inadequate Sample Cleanup: The sample extract contains a high concentration of interfering matrix components such as lipids, pigments, and salts.

      • Solution: Enhance your sample preparation protocol. For many matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive solid-phase extraction (dSPE) is effective.[3][4] A combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) can be effective for removing interferences from food matrices.[1] For this compound and its metabolites, a dSPE cleanup with MgSO4, primary secondary amines (PSA), and C18 has been shown to have high recovery rates and minimal matrix effects.[3]

    • Co-elution with Matrix Components: An interfering compound is eluting from the LC column at the same time as this compound.

      • Solution: Optimize the chromatographic separation.[5] Try adjusting the mobile phase gradient to better separate this compound from the interfering peaks. Experimenting with a column that has a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can also alter selectivity and resolve the co-elution.[4]

    • High Concentration of Matrix Components: The concentration of matrix components is saturating the ion source.

      • Solution: Dilute the sample extract.[4][5] This can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal. However, ensure that the diluted concentration of this compound is still above the limit of quantitation (LOQ).[1]

Issue 2: Inconsistent or Non-Reproducible Results for this compound

  • Question: I am observing poor reproducibility in my this compound quantification across a batch of samples. What could be the reason?

  • Answer: Inconsistent results are often a symptom of variable matrix effects between samples or instability in the LC-MS system.

    Possible Causes & Solutions:

    • Variable Matrix Composition: The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement.[5]

      • Solution: The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) for this compound.[5][6] A SIL-IS will experience similar matrix effects as the native analyte, allowing for accurate correction.[6][7] If a SIL-IS is not available, matrix-matched calibration is the next best approach.[8][9]

    • Inconsistent Sample Preparation: Variations in the sample preparation procedure can lead to differing levels of matrix components in the final extracts.

      • Solution: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls.[1] Automating sample preparation can significantly improve reproducibility.

    • LC-MS System Instability: Fluctuations in the LC-MS system's performance can lead to inconsistent results.

      • Solution: Perform regular system suitability checks by injecting a standard solution to monitor retention time, peak shape, and signal intensity.[1] Also, regularly clean the ion source components to prevent contamination-induced instability.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][10] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.

Q2: How can I detect and quantify matrix effects for this compound?

A2: A common and effective method to assess matrix effects is the post-extraction spike method.[1][11] This involves comparing the response of this compound in a pure solvent standard to the response of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: What is the best calibration strategy to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] The SIL-IS has nearly identical chemical and physical properties to this compound, so it co-elutes and experiences the same degree of ion suppression or enhancement.[7] This allows for a reliable correction of the analyte signal. If a SIL-IS is not available, matrix-matched calibration is a widely used alternative.[8][9] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.

Q4: What are the key considerations when choosing a sample preparation method to reduce matrix effects for this compound?

A4: The goal of sample preparation is to effectively remove interfering matrix components while maximizing the recovery of this compound. The QuEChERS method is a popular and effective starting point for pesticide residue analysis in many matrices.[3][4] The choice of dSPE sorbents is critical for cleanup. For this compound in complex matrices, a combination of MgSO4 (to remove water), PSA (to remove polar interferences like fatty acids and sugars), and C18 (to remove non-polar interferences like lipids) has been shown to be effective.[3]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method

  • Prepare a this compound standard solution in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare a blank matrix extract by subjecting a sample known to be free of this compound to your entire sample preparation procedure.

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).

  • Analyze both the solvent standard and the spiked matrix extract by LC-MS/MS.

  • Calculate the matrix effect (ME) using the formula: ME (%) = (Peak area of this compound in spiked matrix extract / Peak area of this compound in solvent standard) x 100.

Protocol 2: Sample Preparation of this compound from a Plant-Based Matrix using a Modified QuEChERS Method

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Calibration Strategies for this compound Analysis

Calibration StrategyPrincipleAdvantagesDisadvantages
Solvent-Only Calibration Standards are prepared in a pure solvent.Simple and quick to prepare.Does not compensate for matrix effects, leading to inaccurate quantification.[8]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Compensates for matrix effects by mimicking the sample environment.[7]Requires a representative blank matrix which can be difficult to obtain.[12]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to all samples and standards.Highly effective in correcting for both matrix effects and variability in sample preparation.[6][7]Can be expensive and a specific SIL-IS for every analyte may not be available.[7]
Standard Addition Known amounts of the analyte are added to the sample itself.Compensates for matrix effects specific to each individual sample.[13][14]Time-consuming and requires a larger sample volume.[14]

Table 2: Typical Recovery and Matrix Effect Data for this compound in Different Matrices with Optimized Cleanup

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Lettuce 1095.25.8-22 (Suppression)
Orange 1088.77.2-35 (Suppression)
Soil 2091.56.5-18 (Suppression)
Water 598.13.1-5 (Suppression)

Note: These are representative values. Actual results will vary depending on the specific matrix, instrumentation, and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction cleanup dSPE Cleanup (MgSO4, PSA, C18) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lcms LC-MS/MS Injection filtration->lcms data Data Acquisition lcms->data quant Quantification (using appropriate calibration) data->quant report Final Report quant->report

Caption: Workflow for this compound analysis from sample preparation to final reporting.

troubleshooting_logic cluster_eval Evaluation cluster_solutions Solutions cluster_verify Verification start Inaccurate this compound Results (Ion Suppression/Enhancement) eval_me Quantify Matrix Effect (Post-Extraction Spike) start->eval_me sol_prep Optimize Sample Prep (e.g., dSPE sorbents) eval_me->sol_prep If ME > acceptable limits sol_chrom Optimize Chromatography (Gradient, Column) eval_me->sol_chrom If ME > acceptable limits sol_cal Implement Advanced Calibration (SIL-IS, Matrix-Matched) eval_me->sol_cal If ME > acceptable limits re_eval Re-evaluate Matrix Effect sol_prep->re_eval sol_chrom->re_eval sol_cal->re_eval valid Method Validation re_eval->valid If ME is acceptable end Accurate & Reproducible Results valid->end

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Phorate Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Phorate extraction from fatty matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and accuracy of this compound analysis in challenging high-fat samples.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty matrices challenging?

A1: The primary challenge lies in the lipophilic (fat-soluble) nature of this compound. This property causes it to be strongly retained within the fatty components of the sample, such as oils and lipids. Standard extraction solvents, like acetonitrile, are more polar and may struggle to efficiently partition the nonpolar this compound from the co-extracted fat, leading to lower recovery rates. Furthermore, the co-extracted lipids can interfere with analytical instruments, causing matrix effects that lead to inaccurate quantification.

Q2: What is the "matrix effect" and how does it impact this compound analysis?

A2: The matrix effect is the alteration (suppression or enhancement) of the analytical signal of this compound due to co-extracted components from the sample matrix. In fatty samples, lipids are the main contributors to this effect. During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these lipids can contaminate the instrument, leading to signal suppression and inaccurate results.

Q3: What are the most common extraction methods for this compound in fatty samples?

A3: The most common methods are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Matrix Solid-Phase Dispersion (MSPD). Both methods aim to efficiently extract this compound while minimizing the co-extraction of fats. For highly fatty matrices, additional cleanup steps or specialized sorbents are often necessary.

Q4: How stable is this compound during the extraction process?

A4: this compound is relatively stable but can degrade under very basic or acidic conditions.[1] Some studies have shown that this compound can degrade when stored for extended periods in certain solvents, even at low temperatures.[2] Therefore, it is crucial to process samples promptly and be mindful of the pH during extraction.

Q5: Which solvent is best for extracting this compound from fatty matrices?

A5: Acetonitrile is a commonly used solvent in QuEChERS-based methods and has shown good recovery for this compound in fatty samples like eggs when used under neutral conditions.[1][3] Other solvents like ethyl acetate, methanol, and methylene chloride have also been used, but have sometimes resulted in lower recoveries.[3] The choice of solvent often depends on the specific matrix and the subsequent cleanup and analytical steps.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Recovery 1. Inefficient partitioning: this compound remains in the fat layer due to its lipophilic nature. 2. Analyte loss during cleanup: this compound may be adsorbed by the cleanup sorbent. 3. Degradation: this compound may degrade due to extreme pH or prolonged exposure to certain solvents.[1][2]1. Optimize extraction solvent: For highly fatty samples, consider a solvent with lower polarity or adjust the solvent-to-sample ratio.[4] 2. Freeze-out step: Place the acetonitrile extract in a freezer (e.g., -20°C) overnight to precipitate lipids, which can then be removed by centrifugation.[5] 3. Select appropriate cleanup sorbent: Use a combination of sorbents like PSA and C18. For very fatty samples, consider specialized sorbents like Z-Sep or EMR-Lipid.[6] 4. Control pH: Ensure the extraction is performed under neutral or slightly acidic conditions to prevent degradation.[1]
Poor Chromatographic Peak Shape 1. Matrix interference: Co-extracted fats and other matrix components are interfering with the analysis. 2. Instrument contamination: Buildup of non-volatile lipids in the GC inlet or LC column.1. Improve cleanup: Enhance the dispersive SPE (dSPE) cleanup step with a combination of sorbents (e.g., PSA, C18, Z-Sep).[2][6] 2. Dilute the final extract: This can reduce the concentration of matrix components injected into the instrument. 3. Instrument maintenance: Regularly clean the GC inlet liner and LC guard column.
Inconsistent Results (Poor Reproducibility) 1. Non-homogeneous sample: The fatty matrix is not uniformly mixed, leading to variations in subsamples. 2. Inconsistent procedure: Variations in shaking times, centrifugation speeds, or volumes of solvents and sorbents.1. Thorough homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, cryogenic grinding can be effective.[7] 2. Standardize the protocol: Adhere strictly to the validated protocol for all samples. Use calibrated pipettes and consistent timings for each step.
High Matrix Effect (Signal Suppression) 1. Insufficient cleanup: High levels of co-extracted lipids are interfering with the ionization process in the mass spectrometer.1. Optimize dSPE: Test different combinations and amounts of cleanup sorbents. Z-Sep and EMR-Lipid are specifically designed for high-fat matrices.[6][8] 2. Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize this compound recovery data from various studies.

Table 1: Comparison of Extraction Solvents for this compound and its Metabolites from Eggs

Extraction SolventThis compound Recovery (%)This compound Sulfone Recovery (%)Reference
Acetonitrile78.6 - 95.678.6 - 95.6[3]
Methylene ChlorideLowLow[3]
Ethyl AcetateLowLow[3]
MethanolLowLow[3]

Spiked at 0.02 mg/kg.

Table 2: Performance of d-SPE Sorbents for Pesticide Recovery in Fatty Matrices

d-SPE SorbentGeneral Performance for Lipophilic PesticidesKey Advantages for Fatty MatricesReference(s)
PSA (Primary Secondary Amine) Good for removing fatty acids and sugars.Often used in combination with C18 for broad-spectrum cleanup.[9][10]
C18 Effective at removing nonpolar interferences like fats and lipids.Commonly used in conjunction with PSA for fatty samples.[6][9]
Z-Sep/Z-Sep+ Zirconia-based sorbent with high affinity for lipids.Excellent cleanup capacity for fatty matrices, reducing matrix components significantly.[2][6]
EMR-Lipid Highly selective for lipid removal with minimal analyte loss.Selectively retains long hydrocarbon chains characteristic of fats.[6][8]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound Extraction from Fatty Animal Tissues

This protocol is a modified version of the standard QuEChERS method, optimized for high-fat animal tissues.

1. Sample Preparation:

  • Weigh 15 g of homogenized tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add appropriate internal standards.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Cleanup (Dispersive SPE):

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • For very fatty samples, consider replacing PSA/C18 with a specialized sorbent like Z-Sep or EMR-Lipid.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Analysis:

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction from Oilseeds

This protocol is adapted for the extraction of this compound from high-fat oilseeds.

1. Sample Preparation:

  • Cryogenically grind the oilseed sample to a fine, homogenous powder.

  • Weigh 0.5 g of the homogenized sample into a glass mortar.

2. Blending:

  • Add 2 g of C18 sorbent to the mortar.

  • Thoroughly blend the sample and sorbent with a pestle until a homogenous mixture is obtained.

3. Column Packing:

  • Place a frit at the bottom of an empty 10 mL SPE cartridge.

  • Add 2 g of activated Florisil to the cartridge.

  • Transfer the sample-sorbent mixture on top of the Florisil layer.

  • Place another frit on top of the mixture.

4. Elution:

  • Place the packed cartridge on a vacuum manifold.

  • Elute the analytes by passing 8-10 mL of acetonitrile through the cartridge at a slow, dropwise pace.

  • Collect the eluate in a collection tube.

5. Analysis:

  • The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

Visualizations

Phorate_Extraction_Workflow cluster_QuEChERS QuEChERS Workflow for Fatty Matrices start_q Homogenized Fatty Sample (15g) extraction_q Add Acetonitrile (1% Acetic Acid) & QuEChERS Salts start_q->extraction_q Extraction centrifuge1_q Vortex & Centrifuge extraction_q->centrifuge1_q dSPE_q Transfer Supernatant to dSPE Tube (PSA/C18/Z-Sep) centrifuge1_q->dSPE_q Cleanup centrifuge2_q Vortex & Centrifuge dSPE_q->centrifuge2_q analysis_q Analyze Supernatant by GC-MS or LC-MS/MS centrifuge2_q->analysis_q Analysis

Caption: Modified QuEChERS workflow for this compound extraction from fatty matrices.

MSPD_Workflow cluster_MSPD MSPD Workflow for Oilseeds start_m Homogenized Oilseed Sample (0.5g) blending_m Blend with C18 Sorbent start_m->blending_m Dispersion packing_m Pack into SPE Cartridge over Florisil blending_m->packing_m Column Prep elution_m Elute with Acetonitrile packing_m->elution_m Extraction analysis_m Analyze Eluate by GC-MS or LC-MS/MS elution_m->analysis_m Analysis

Caption: Matrix Solid-Phase Dispersion (MSPD) workflow for this compound extraction.

Troubleshooting_Logic start Low this compound Recovery? check_fat High Fat Content in Sample? start->check_fat Yes check_stability Potential Degradation? start->check_stability No check_cleanup Adequate Cleanup? check_fat->check_cleanup No solution_freeze Implement Freeze-Out Step check_fat->solution_freeze Yes solution_sorbent Optimize dSPE Sorbent (e.g., Z-Sep, EMR-Lipid) check_cleanup->solution_sorbent No solution_solvent Adjust Solvent/Sample Ratio check_cleanup->solution_solvent Yes solution_ph Control pH (Neutral/Slightly Acidic) check_stability->solution_ph Yes end Improved Recovery solution_freeze->end solution_sorbent->end solution_ph->end solution_solvent->end

References

Addressing Phorate degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Phorate degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a systemic organophosphate insecticide used to control insects, mites, and nematodes.[1][2] It is highly toxic to vertebrates, including humans, and works by inhibiting cholinesterases, which are crucial enzymes for nerve impulse transmission.[1] Degradation of this compound during sample preparation and analysis is a significant concern because its primary degradation products, such as this compound sulfoxide and this compound sulfone, are also toxic, and in some cases, exhibit greater anticholinesterase activity than the parent compound.[3][4] Inaccurate quantification due to degradation can lead to an underestimation of the total toxic residue and potential health risks.

Q2: What are the main degradation pathways of this compound?

This compound primarily degrades through two main pathways:

  • Oxidation: The sulfur atoms in the this compound molecule are susceptible to oxidation, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. A similar oxidation can occur with its oxygen analog, Phoratoxon, to form Phoratoxon sulfoxide and Phoratoxon sulfone.[1][3][5] This oxidation can be initiated by chemical oxidants or occur metabolically in plants and animals.[3]

  • Hydrolysis: this compound can undergo hydrolysis, breaking the phosphorus-sulfur bond. This process is influenced by pH, with hydrolysis being more rapid in alkaline or very acidic conditions.[6][7][8] Hydrolysis can lead to the formation of less toxic products like diethyl dithiophosphoric acid.[1][5]

Q3: What are the major metabolites of this compound that I should be analyzing?

The primary metabolites of this compound that are of toxicological significance and should be included in residue analysis are:

  • This compound sulfoxide[3][5]

  • This compound sulfone[3][5]

  • This compound oxon

  • This compound oxon sulfoxide[9]

  • This compound oxon sulfone[9]

Analytical methods should be capable of separating and quantifying the parent this compound compound along with these key metabolites.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during extraction: this compound is unstable in certain organic solvents and at high temperatures.• Use a gentle extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). • Choose an appropriate solvent. Acetonitrile is often a good choice.[6][8] Some studies have shown that ethyl acetate can lead to rapid degradation.[11] • Avoid high temperatures during extraction and solvent evaporation. Consider using accelerated solvent extraction (ASE) at controlled temperatures.[12]
Degradation during storage: this compound can degrade in sample extracts, especially when exposed to light and stored at inappropriate temperatures.• Store sample extracts at low temperatures (-20°C is recommended).[11] • Use amber vials to protect samples from light.[11] • Analyze samples as quickly as possible after extraction.
Incomplete extraction: The choice of extraction solvent may not be optimal for the sample matrix.• For complex matrices like soil or fatty tissues, a mixture of solvents (e.g., chloroform/methanol) might be necessary.[3] • Ensure proper homogenization of the sample to maximize solvent contact.
Poor peak shape or resolution in chromatography Co-eluting interferences: The sample matrix may contain compounds that interfere with the analysis.• Employ a thorough cleanup step after extraction. Options include dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18, or Florisil cleanup.[9][13] • Optimize the chromatographic method (e.g., gradient elution in LC, temperature program in GC) to improve separation.
Degradation on the analytical column: this compound and its metabolites can be sensitive to active sites in the GC inlet or column.• Use a well-maintained and deactivated GC inlet liner and column. • Consider using LC-MS/MS, which is often less prone to on-column degradation for thermally labile compounds.[9][10]
Inconsistent quantification of metabolites Conversion of this compound to its metabolites during analysis: The analytical conditions themselves might be causing the oxidation of this compound.• This is a known strategy in some older methods where all this compound-related residues are intentionally oxidized to a single product (e.g., phoratoxon sulphone) for quantification.[3] However, for metabolite-specific analysis, this is undesirable. • For GC analysis, ensure the inlet temperature is not excessively high.
Different stabilities of metabolites: The various metabolites may have different stabilities in the chosen solvent and storage conditions.• Validate the stability of each target analyte in your specific sample matrix and storage conditions.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound analysis to aid in method development and validation.

Table 1: Recovery of this compound and its Metabolites using Different Analytical Methods

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound & MetabolitesBeef & MilkAcidified Acetonitrile Extraction, d-SPE (PSA, C18)LC-MS/MS79.2 - 113.9< 19.2[9]
This compound & MetabolitesPorcine & Chicken Muscle, EggsQuEChERSUPLC-MS/MS64.7 - 112.51.0 - 8.6[10]
This compound & MetabolitesEggAcetonitrile Extraction, Solid Phase ExtractionUPLC-MS/MS78.6 - 95.60.3 - 5.6[6]
This compound & MetabolitesRadishAcetonitrile Extraction, d-SPE (PSA)GC-MS89.2 - 1161.71 - 5.16[14]
This compound & MetabolitesSandy Clay Loam SoilSingle-step sample preparationGC-MS94.00 - 98.461.51 - 3.56[15]
This compoundWaterDichloromethane ExtractionUPLC-MS/MS73.2 - 85.91.5 - 6.2[16]

Table 2: Stability of this compound under Different Conditions

ConditionMatrix/SolventDurationStability/DegradationReference
Solvent Type Ethyl Acetate3 days at -20°C>30% decrease[11]
Peanut extract in Ethyl Acetate-Recovery of 67.98%[11]
Soya bean extract in Ethyl Acetate-Recovery of 77.78%[11]
Light Exposure Acetone extracted peanut solution-Recovery increased from 67.99% (clear vial) to 85.59% (brown vial)[11]
Temperature Ethyl Acetate12 hours at 4°CRecovery of 66.59%[11]
Ethyl Acetate12 hours at -20°CRecovery increased to 87.38%[11]
pH Aqueous solution-Stable at pH 5-6, DT₅₀ 3.9 days at pH 9[17]

Experimental Protocols

1. General Sample Preparation Workflow (QuEChERS-based)

This protocol is a generalized workflow for the extraction and cleanup of this compound and its metabolites from a solid matrix (e.g., food, soil) for LC-MS/MS or GC-MS analysis.

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (for some matrices, acidified acetonitrile with 1% acetic acid can improve extraction efficiency[9]).

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE mixture. A common mixture includes 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄ per mL of extract. For fatty matrices, 150 mg of C18 may also be added.[9]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The supernatant is ready for analysis. It may be filtered through a 0.22 µm filter and diluted if necessary.

2. Instrumental Analysis: LC-MS/MS

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent ion and its product ions for both this compound and its metabolites.

Visualizations

Phorate_Degradation_Pathway This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phoratoxon Phoratoxon This compound->Phoratoxon Oxidation (P=S to P=O) Hydrolysis_Products Hydrolysis Products (e.g., Diethyl Dithiophosphoric Acid) This compound->Hydrolysis_Products Hydrolysis Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation Phorate_Sulfoxide->Hydrolysis_Products Hydrolysis Phorate_Sulfone->Hydrolysis_Products Hydrolysis Phoratoxon_Sulfoxide Phoratoxon Sulfoxide Phoratoxon->Phoratoxon_Sulfoxide Oxidation Phoratoxon_Sulfone Phoratoxon Sulfone Phoratoxon_Sulfoxide->Phoratoxon_Sulfone Oxidation

Caption: Degradation pathways of this compound.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization Sample Homogenization Solvent_Addition Add Acetonitrile Homogenization->Solvent_Addition Salts_Addition Add QuEChERS Salts Solvent_Addition->Salts_Addition Centrifugation1 Centrifuge Salts_Addition->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer dSPE_Addition Add PSA/C18/MgSO4 Supernatant_Transfer->dSPE_Addition Centrifugation2 Centrifuge dSPE_Addition->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS sample preparation workflow.

References

Improving the limit of detection for Phorate in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Phorate and its metabolites in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.

Q1: Why am I observing low recovery of this compound from my soil or water samples?

A1: Low recovery can be attributed to several factors throughout the analytical process:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound and its metabolites are soluble in various organic solvents like acetonitrile, methylene chloride, and ethyl acetate.[1] For complex matrices like soil, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed to improve extraction efficiency.[2] Ensure the chosen solvent is appropriate for the sample matrix and the specific this compound metabolites being targeted.

  • Sample Preparation: Inadequate sample homogenization can lead to non-representative subsamples and variable recovery. For soil samples, ensure thorough mixing and consider the moisture content, as it can affect extraction efficiency.

  • Analyte Degradation: this compound can degrade in certain conditions. It is susceptible to hydrolysis in very basic or acidic conditions.[1][3] Ensure that the pH of your sample and extraction solvent is controlled.

  • Improper Cleanup: Matrix components can interfere with the analysis and lead to lower recovery. Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) cleanup steps are crucial for removing interfering compounds.[4][5]

Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?

A2: Peak tailing in Gas Chromatography (GC) is a common issue that can affect peak integration and, consequently, the accuracy of quantification.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Using ultra-inert liners and columns is recommended.[6] Regular maintenance, such as trimming the front end of the column (about a meter), can help remove accumulated active sites.[6]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion. Implementing a robust sample cleanup procedure is essential to minimize this.

  • Incorrect Column Installation: If the column is not installed correctly in the GC-MS interface, it can lead to poor peak shape.[6] Ensure the column is inserted to the correct depth in both the injector and the transfer line.

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis, especially at low detection limits.

  • Effective Sample Cleanup: A thorough cleanup is the most effective way to reduce matrix effects. Techniques like SPE with appropriate sorbents can remove a significant portion of interfering compounds.[4][7]

  • Matrix-Matched Standards: Preparing calibration standards in an extract of a control matrix (a sample known to be free of the analyte) can help compensate for matrix effects. However, this is not always feasible if a true blank matrix is unavailable.[7]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this will also dilute the analyte, potentially compromising the limit of detection.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most robust way to correct for matrix effects and variations in instrument response.

Q4: How can I improve the overall sensitivity and lower the limit of detection (LOD) for this compound analysis?

A4: Improving the LOD requires optimization at every step of the analytical workflow.

  • Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can pre-concentrate the analyte from a large sample volume, thereby increasing the effective concentration introduced into the analytical instrument.[4]

  • Instrumental Analysis:

    • GC-MS/MS: Transitioning from single quadrupole GC-MS to a triple quadrupole system (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and selectivity by reducing background noise.[2]

    • UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) provides better peak resolution and sensitivity compared to conventional HPLC.[8] Coupling UPLC with a tandem mass spectrometer is a powerful tool for achieving low detection limits.[1][3][8]

  • Oxidation to a Single Analyte: A common strategy for this compound analysis involves oxidizing this compound and its primary metabolites (this compound sulfoxide and this compound sulfone) to a single product, phoratoxon sulphone, using an oxidizing agent like m-chloroperbenzoic acid. This simplifies the analysis and can improve the overall sensitivity by consolidating the signal into one peak.[9]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD), limits of quantitation (LOQ), and recovery rates for various analytical methods used for this compound determination in environmental samples.

Table 1: Performance of UPLC-MS/MS Methods for this compound and its Metabolites in Water

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Range (%)Reference
This compound & Metabolites2 ng/L5 ng/L73.2 - 85.9[8]

Table 2: Performance of HPLC-MS/MS Method for this compound and its Metabolites in Eggs

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Range (%)Reference
This compound0.0005 mg/kg0.0015 mg/kg78.6 - 95.6[1][3]
This compound Sulfoxide0.0005 mg/kg0.0015 mg/kg78.6 - 95.6[3]
This compound Sulfone0.0005 mg/kg0.0015 mg/kg78.6 - 95.6[1][3]

Table 3: Performance of Spectrophotometric Methods for this compound

Method/Reagentλ Max (nm)Detection LimitRemarksReference
Ammonium Molybdate and Methylene Blue6600.5 µg/mlUses commonly available reagents, more sensitive and selective.[10]
N-Bromosuccinimide (NBS) and Crystal Violet5550.05 ppmSimple and sensitive method.[11][12]

Experimental Protocols

Protocol 1: this compound and Metabolite Analysis in Water by UPLC-MS/MS (Based on[8])

  • Sample Extraction:

    • Take a representative water sample.

    • Perform a liquid-liquid extraction using dichloromethane.

  • Purification:

    • The extract is purified to remove interfering substances.

  • Analysis:

    • The purified extract is analyzed by UPLC-MS/MS.

    • Quantification is performed using an external standard method.

Protocol 2: this compound and Metabolite Analysis in Soil by GC-MS (General approach based on[5][13])

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh a representative subsample (e.g., 5 g) into a centrifuge tube.[10]

  • Extraction (QuEChERS-based approach):

    • Add water to the soil sample to achieve hydration.

    • Add an appropriate volume of acetonitrile (e.g., 10 mL) and internal standards.

    • Shake or vortex vigorously for 1-2 minutes.[2]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (dSPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove fatty acids and organic acids) and magnesium sulfate (to remove residual water).

    • Vortex and centrifuge.

  • Analysis:

    • The cleaned-up extract is then analyzed by GC-MS or GC-MS/MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil) Homogenization Homogenization/ Sieving Sample_Collection->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Solvent_Addition Solvent Addition (e.g., Acetonitrile) Subsampling->Solvent_Addition Extraction_Method Extraction (LLE, QuEChERS) Solvent_Addition->Extraction_Method Centrifugation1 Centrifugation Extraction_Method->Centrifugation1 SPE Solid-Phase Extraction (SPE/dSPE) Centrifugation1->SPE Centrifugation2 Centrifugation SPE->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Instrumental_Analysis Instrumental Analysis (GC-MS/MS, UPLC-MS/MS) Evaporation->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Guide Start Problem Observed Low_Recovery Low Recovery? Start->Low_Recovery Peak_Tailing Peak Tailing? Low_Recovery->Peak_Tailing No Check_Extraction Check Extraction Solvent & Method Low_Recovery->Check_Extraction Yes Matrix_Effects Matrix Effects? Peak_Tailing->Matrix_Effects No Check_Liner Use Inert Liner Peak_Tailing->Check_Liner Yes Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes Check_Cleanup Optimize Cleanup (SPE/dSPE) Check_Extraction->Check_Cleanup Check_pH Control Sample pH Check_Cleanup->Check_pH Solution Problem Resolved Check_pH->Solution Trim_Column Trim Front of Column Check_Liner->Trim_Column Check_Installation Verify Column Installation Trim_Column->Check_Installation Check_Installation->Solution Use_MMS Use Matrix-Matched Standards Improve_Cleanup->Use_MMS Use_IS Use Isotope-Labeled Internal Standard Use_MMS->Use_IS Use_IS->Solution

References

Troubleshooting poor chromatographic peak shape for Phorate and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shape issues when analyzing Phorate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic peak shape problems encountered during the analysis of this compound and its metabolites?

The most common issues are peak tailing, peak broadening, and to a lesser extent, peak fronting.[1][2] Peak tailing, where the latter half of the peak is wider, is a frequent problem, often caused by secondary chemical interactions within the analytical column.[2]

Q2: What are this compound and its primary metabolites that I should be monitoring?

This compound is an organophosphate insecticide that undergoes oxidation in biological and environmental systems. The primary metabolites of concern that you should monitor chromatographically are this compound sulfoxide, this compound sulfone, this compound oxon, this compound oxon sulfoxide, and this compound oxon sulfone.[3]

Q3: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are widely used and effective for the analysis of this compound and its metabolites.[3][4][5][6][7]

Q4: Can the sample solvent affect my peak shape?

Yes, a mismatch between the sample solvent and the mobile phase can cause peak distortion. If the sample solvent is significantly stronger than the mobile phase, it can lead to peak fronting or splitting, especially for early eluting peaks. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guides for Poor Peak Shape

Liquid Chromatography (LC) Methods

Problem: I am observing significant peak tailing for this compound and its metabolites on my C18 column.

This is a common issue and can often be resolved by addressing the following potential causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.

    • Solution: Lower the pH of the mobile phase. Operating at a pH between 2.5 and 4 can suppress the ionization of silanol groups, minimizing these secondary interactions.[8][9][10][11][12] The use of 0.1% formic acid in the aqueous mobile phase has been shown to be effective in producing satisfactory peak shapes for this compound and its metabolites.[4][6]

  • Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analytes as they travel through the column, resulting in peak tailing.

    • Solution: Ensure your mobile phase has sufficient buffer capacity. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended.[8]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column.[13]

Problem: My peaks for this compound and its metabolites are broad.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase Composition: A mobile phase that is too "weak" (less organic solvent) can sometimes result in broader peaks.

    • Solution: Optimize the gradient elution to ensure the analytes are eluted in a reasonable time with good efficiency. For this compound and its metabolites, a gradient of acetonitrile and water is commonly used.[4][6]

Gas Chromatography (GC) Methods

Problem: I am seeing poor peak shape and suspect degradation of this compound and its metabolites in the GC inlet.

Organophosphate pesticides can be thermally labile and susceptible to degradation in the GC injector, leading to poor peak shapes and inaccurate quantification.[1]

  • Injector Temperature is Too High: Excessive heat can cause the breakdown of this compound and its metabolites.

    • Solution: Optimize the injector temperature. While a sufficiently high temperature is needed for volatilization, it should not cause degradation. A typical starting point for organophosphates is around 250-260°C.[14] You may need to lower this temperature incrementally to find the optimal balance.

  • Active Sites in the Inlet: The glass liner and other surfaces in the inlet can have active sites that promote analyte degradation.

    • Solution: Use a deactivated glass liner and replace it regularly. Using a liner with glass wool can aid in volatilization, but ensure the wool is also deactivated.[1] Periodically cleaning the injector is also recommended.

  • Column Activity: Active sites on the column can also contribute to peak tailing and degradation.

    • Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to complex matrices, it may need to be replaced.

Experimental Protocols

Optimized UPLC-MS/MS Method for this compound and its Metabolites

This protocol is based on a validated method that provides good resolution and satisfactory peak shape for this compound and its metabolites.[4][6]

ParameterSpecification
Column Waters C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Column Temperature 35°C
Autosampler Temp 10°C
Injection Volume 5 µL
MS Detection ESI+ in MRM mode

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955
Recommended GC-MS Conditions for this compound and its Metabolites

The following conditions are a good starting point for the analysis of this compound and its metabolites by GC-MS.[7][14]

ParameterSpecification
Column DB-1MS nonpolar quartz capillary column (or equivalent)
Injector Temperature 260°C[14]
Ion Source Temperature 230°C[7]
Transfer Line Temp 280°C[7]
Carrier Gas Helium
Injection Mode Splitless

Oven Temperature Program:

A typical temperature program for organophosphate pesticides starts at a lower temperature and ramps up to elute the compounds of interest. An example program could be:

  • Initial temperature of 75°C, hold for 1 minute.

  • Ramp to 180°C at 25°C/min.

  • Ramp to 300°C at 10°C/min, hold for 5 minutes.

Visual Troubleshooting Guides

Troubleshooting_LC_Peak_Tailing start Poor Peak Shape for this compound and Metabolites (LC) q1 Are all peaks tailing or only this compound/metabolites? start->q1 all_tail All Peaks Tailing q1->all_tail All specific_tail Specific Peaks Tailing q1->specific_tail Specific check_system Check for extra-column volume (tubing, connections). Inspect column for voids or contamination. all_tail->check_system q2 Is the mobile phase pH between 2.5 and 4? specific_tail->q2 end Problem Resolved check_system->end ph_ok Yes q2->ph_ok Yes ph_bad No q2->ph_bad No check_buffer Is a buffer (e.g., ammonium formate) being used? ph_ok->check_buffer adjust_ph Adjust mobile phase pH to ~3 using 0.1% formic acid. ph_bad->adjust_ph adjust_ph->end add_buffer Add a volatile buffer to the mobile phase. check_buffer->add_buffer No column_issue Consider column aging or matrix effects. Flush or replace the column. check_buffer->column_issue Yes add_buffer->end column_issue->end

Caption: Troubleshooting workflow for peak tailing in LC analysis.

Troubleshooting_GC_Issues start Poor Peak Shape for this compound and Metabolites (GC) q1 Is analyte degradation suspected? start->q1 degradation Yes q1->degradation Yes no_degradation No (e.g., peak broadening only) q1->no_degradation No check_temp Is injector temperature optimized? (Start ~250-260°C) degradation->check_temp check_column Consider column activity. Condition or replace the column. no_degradation->check_column temp_high Lower temperature in 10-20°C increments. check_temp->temp_high Too high temp_ok Temperature is likely not the primary issue. check_temp->temp_ok Optimized q2 Is a deactivated inlet liner in use? replace_liner Use a new, deactivated inlet liner. q2->replace_liner No q2->check_column Yes end Problem Resolved temp_high->end temp_ok->q2 replace_liner->end check_column->end

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

References

Minimizing interference in electrochemical detection of Phorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of the organophosphate pesticide, Phorate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of this compound?

A1: Interference in the electrochemical detection of this compound can arise from several sources:

  • Structurally Similar Pesticides: Other organophosphate (e.g., malathion, parathion) and carbamate pesticides (e.g., carbofuran, carbaryl) are common interferents due to their similar electroactive groups or their ability to inhibit acetylcholinesterase (AChE) in biosensor setups.[1][2]

  • Electroactive Compounds in Sample Matrix: Complex sample matrices, such as those from agricultural products or environmental water, may contain naturally occurring electroactive compounds that can produce a signal at or near the detection potential of this compound.[3][4]

  • Inorganic Ions: Certain metal ions present in the sample can interfere with the electrochemical signal.[5][6]

  • Degradation Products: The degradation products of this compound or other components in the sample might be electroactive and contribute to the signal.

Q2: How can I improve the selectivity of my electrochemical sensor for this compound detection?

A2: Improving selectivity is crucial for accurate this compound detection. Here are some effective strategies:

  • Electrode Modification: Modifying the working electrode with nanomaterials like gold nanoparticles, carbon nanotubes, or graphene can enhance sensitivity and selectivity.[7] These materials can increase the electroactive surface area and facilitate electron transfer for this compound detection.

  • Use of Biorecognition Elements:

    • Enzyme-Based Biosensors: Immobilizing acetylcholinesterase (AChE) on the electrode surface provides high selectivity. This compound inhibits AChE, and the extent of inhibition, which can be measured electrochemically, is proportional to the this compound concentration.[8][9][10]

    • Aptasensors: Using aptamers that specifically bind to this compound can offer high selectivity.

    • Immunosensors: Employing antibodies specific to this compound can also be a highly selective approach.

  • Molecularly Imprinted Polymers (MIPs): Creating MIPs with cavities that are sterically and chemically complementary to this compound molecules can lead to highly selective sensors.[11][12][13]

Q3: What is the optimal pH for this compound detection?

A3: The optimal pH for this compound detection depends on the specific method used. For AChE-based biosensors, a pH around 8.0 is often optimal for enzyme activity.[14][15] For non-enzymatic methods, the electrochemical behavior of this compound can be pH-dependent. Therefore, it is crucial to optimize the pH of the supporting electrolyte to achieve the best signal-to-noise ratio and to minimize interference.

Q4: Can I regenerate and reuse my AChE-based biosensor after this compound detection?

A4: Yes, it is possible to regenerate an AChE-based biosensor. The inhibition of AChE by organophosphates can often be reversed by using reactivating agents. A common reactivating agent is pralidoxime (2-PAM).[14][16] The regeneration process typically involves incubating the inhibited electrode in a solution of the reactivating agent to restore enzyme activity. The reusability of the sensor depends on the stability of the immobilized enzyme and the effectiveness of the regeneration process.

Troubleshooting Guides

Problem 1: Poor Selectivity / High Interference
Possible Cause Troubleshooting Step Expected Outcome
Interference from other pesticides Perform a selectivity study by testing the sensor's response to potential interfering pesticides individually and in mixtures.Determine the cross-reactivity of the sensor and identify specific interferents.
If using a non-selective sensor, incorporate a sample cleanup step like solid-phase extraction (SPE) to remove interferents before analysis.Reduced interference and a more accurate this compound signal.
Develop a sensor with higher selectivity using molecularly imprinted polymers (MIPs) or specific biorecognition elements (AChE, aptamers).[11][12][13]A sensor that responds primarily to this compound, even in the presence of other pesticides.
Matrix effects from real samples Analyze spiked samples in the actual sample matrix (e.g., vegetable extract, river water) and compare the results with those in a clean buffer.[3][4][17][18][19]Quantify the extent of matrix suppression or enhancement of the signal.
Dilute the sample to reduce the concentration of interfering matrix components.[6]Minimized matrix effects, leading to a more accurate measurement.
Use the standard addition method for calibration to compensate for matrix effects.[6]More accurate quantification of this compound in complex samples.
Problem 2: Low Sensitivity / Weak Signal
Possible Cause Troubleshooting Step Expected Outcome
Low concentration of this compound in the sample Pre-concentrate the sample using techniques like solid-phase extraction (SPE).Increased this compound concentration leading to a stronger signal.
Poor electron transfer kinetics Modify the electrode surface with nanomaterials (e.g., gold nanoparticles, graphene) to enhance conductivity and surface area.[7]Improved electron transfer and a higher signal response.
Suboptimal experimental conditions Optimize parameters such as pH of the supporting electrolyte, incubation time (for biosensors), and accumulation potential and time (for stripping voltammetry).[14][15]Enhanced sensor response and lower detection limit.
Incorrect electrochemical technique Use more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) instead of Cyclic Voltammetry (CV) for quantification.[3][20][21][22]Better signal-to-noise ratio and lower detection limits.
Problem 3: Poor Reproducibility / Unstable Signal
Possible Cause Troubleshooting Step Expected Outcome
Electrode surface fouling Polish the working electrode before each measurement (for solid electrodes) or use a new screen-printed electrode for each sample.A clean and consistent electrode surface for reproducible measurements.
For biosensors, ensure the immobilization of the biorecognition element is stable. Covalent bonding is generally more stable than physical adsorption.[23]A stable sensor with a consistent response over multiple measurements.
Incomplete regeneration of biosensor Optimize the regeneration procedure for AChE-based biosensors by adjusting the concentration of the reactivating agent and the incubation time.[16]Complete recovery of enzyme activity for reproducible measurements.
Fluctuations in experimental conditions Ensure that the temperature, pH, and other experimental parameters are kept constant throughout the experiment.A stable baseline and reproducible signal.

Data Presentation

Table 1: Comparison of this compound Detection Methods and Their Selectivity

Detection Method Recognition Element Reported Interferents Selectivity Notes Reference
Colorimetric AssayGold NanoparticlesMalathion, MonocrotophosHigh selectivity for this compound observed with no visual color change in the presence of interferents.[24]
Electrochemical BiosensorAcetylcholinesterase (AChE)Organophosphates, CarbamatesBroadly selective for AChE inhibitors. Selectivity for this compound depends on its inhibition constant relative to other inhibitors present.[1]
Electrochemical SensorMolecularly Imprinted Polymer (MIP)Structurally dissimilar compoundsHigh selectivity can be achieved due to the specific binding cavities created for the this compound molecule.[11][12]

Experimental Protocols

Protocol 1: Fabrication of an Acetylcholinesterase (AChE)-Based Biosensor

This protocol describes the general steps for fabricating an AChE-based biosensor on a screen-printed carbon electrode (SPCE).

Materials:

  • Screen-printed carbon electrode (SPCE)

  • Acetylcholinesterase (AChE) solution

  • Chitosan solution

  • Glutaraldehyde solution

  • Phosphate buffer solution (PBS)

Procedure:

  • Electrode Cleaning: Clean the surface of the SPCE with deionized water and ethanol, then dry it under a stream of nitrogen.

  • Preparation of AChE-Chitosan Mixture: Mix the AChE solution with the chitosan solution to form a homogenous mixture.

  • Electrode Modification: Drop-cast the AChE-chitosan mixture onto the working electrode of the SPCE and let it dry at room temperature.

  • Cross-linking: Expose the modified electrode to glutaraldehyde vapor to cross-link the chitosan and immobilize the AChE.

  • Rinsing: Gently rinse the electrode with PBS to remove any unbound enzyme and reagents.

  • Storage: Store the fabricated biosensor at 4°C in PBS when not in use.

Protocol 2: this compound Detection using Differential Pulse Voltammetry (DPV) with an AChE Biosensor

Materials:

  • Fabricated AChE/SPCE biosensor

  • Phosphate buffer solution (PBS)

  • Acetylthiocholine (ATCh) solution

  • This compound standard solutions of varying concentrations

Procedure:

  • Baseline Measurement: Record the DPV signal of the biosensor in PBS containing a specific concentration of ATCh. This gives the initial activity of the enzyme (I₀).

  • Inhibition Step: Incubate the biosensor in a this compound standard solution for a fixed period.

  • Post-Inhibition Measurement: After incubation, rinse the electrode with PBS and record the DPV signal again in the ATCh solution. This gives the inhibited enzyme activity (I₁).

  • Calculation of Inhibition: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(I₀ - I₁) / I₀] * 100.

  • Calibration Curve: Plot the percentage of inhibition against the concentration of this compound to obtain a calibration curve.

  • Sample Analysis: Repeat steps 2-4 with the unknown sample to determine its this compound concentration from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sensor Preparation cluster_detection This compound Detection A Clean Screen-Printed Carbon Electrode B Prepare AChE-Chitosan Mixture A->B C Drop-cast Mixture onto Working Electrode B->C D Cross-link with Glutaraldehyde C->D E Rinse with PBS D->E F Measure Baseline Signal (I₀) in ATCh Solution E->F Ready for Measurement G Incubate Sensor in This compound Sample F->G H Measure Inhibited Signal (I₁) in ATCh Solution G->H I Calculate % Inhibition H->I J Determine this compound Conc. from Calibration Curve I->J

Caption: Workflow for AChE biosensor fabrication and this compound detection.

troubleshooting_logic start Interference Detected? cause1 Structurally Similar Pesticides start->cause1 Yes cause2 Complex Sample Matrix start->cause2 Yes solution1a Incorporate Sample Cleanup (e.g., SPE) cause1->solution1a solution1b Enhance Sensor Selectivity (e.g., MIP, Aptamer) cause1->solution1b solution2a Dilute Sample cause2->solution2a solution2b Use Standard Addition Method cause2->solution2b outcome Minimized Interference Improved Accuracy solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome

Caption: Troubleshooting logic for addressing interference issues.

References

Strategies for reducing solvent consumption in Phorate residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce solvent consumption in phorate residue analysis.

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during the implementation of solvent reduction strategies for this compound residue analysis.

Issue: Low Recovery of this compound and its Metabolites with QuEChERS

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound and its metabolites (this compound sulfoxide and this compound sulfone) have varying polarities. While ethyl acetate can be used, acetonitrile generally yields higher and more consistent recoveries.[1] In a study on egg samples, acetonitrile extraction in a neutral environment resulted in significantly higher recoveries of this compound and its metabolites compared to methylene chloride, ethyl acetate, or methanol.[1]

  • pH Sensitivity: this compound is relatively stable but can hydrolyze in very acidic or basic conditions.[2] The use of buffered QuEChERS methods (e.g., AOAC or EN versions) can help maintain an optimal pH and improve the stability and recovery of pH-sensitive pesticides.[3]

  • Inadequate Homogenization: For solid samples, thorough homogenization is crucial for efficient extraction. Ensure the sample is finely ground to maximize the surface area for solvent contact. For dry samples like cereals or soil, pre-wetting with water is necessary before adding acetonitrile.[4]

  • Matrix Effects in Fatty Samples: In high-fat matrices, co-extraction of lipids can interfere with the analysis and lead to lower recoveries. A dispersive solid-phase extraction (dSPE) cleanup step with C18 sorbent is recommended to remove lipids.[5] For particularly challenging fatty samples, enhanced lipid removal techniques may be necessary.

Step-by-Step Troubleshooting:

  • Verify Solvent Choice: Confirm that you are using acetonitrile as the extraction solvent. If using another solvent, consider switching to acetonitrile for a comparative experiment.

  • Check pH: If not using a buffered QuEChERS kit, measure the pH of your sample extract. If it is highly acidic or basic, switch to a buffered QuEChERS method.

  • Optimize Homogenization: For solid samples, ensure a uniform, fine consistency. For dry samples, add a calculated amount of water to achieve at least 80% hydration before extraction.

  • Enhance Cleanup for Fatty Matrices: If analyzing a fatty sample, ensure your dSPE cleanup includes C18. For persistent issues, consider increasing the amount of C18 or using a specialized lipid removal product.

Issue: Matrix Effects Leading to Inaccurate Quantification

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Complex matrices can contain compounds that co-elute with this compound and its metabolites, leading to ion suppression or enhancement in LC-MS/MS analysis.[4]

  • Insufficient Cleanup: The dSPE cleanup step may not be sufficient to remove all interfering matrix components.

Step-by-Step Troubleshooting:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.

  • Optimize dSPE Cleanup: Experiment with different dSPE sorbents. Primary secondary amine (PSA) is effective for removing organic acids and sugars, while graphitized carbon black (GCB) can remove pigments and sterols. However, be aware that GCB can also retain planar pesticides.

  • Dilute the Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components and mitigate their effect on the analytical signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing solvent consumption in this compound residue analysis?

A1: The main strategies involve replacing traditional solvent-intensive methods like liquid-liquid extraction (LLE) with miniaturized and more efficient techniques. The most common are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method uses a small amount of acetonitrile for extraction, followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup.[6] It significantly reduces solvent use compared to traditional methods.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest from the sample extract, while interfering compounds are washed away. Eluting the analytes with a small volume of a strong solvent minimizes overall solvent consumption.

Q2: How much solvent can be saved by switching from LLE to QuEChERS for this compound analysis?

A2: The solvent savings are substantial. A typical LLE method might use 200-300 mL of solvent per sample, whereas a QuEChERS method typically uses only 10-20 mL of acetonitrile per sample.

Q3: Which extraction solvent is best for this compound and its metabolites?

A3: Acetonitrile is generally the recommended solvent for extracting this compound and its metabolites (this compound sulfoxide and this compound sulfone).[1] Studies have shown that it provides higher and more consistent recoveries compared to other solvents like ethyl acetate, methanol, or methylene chloride.[1]

Q4: How do I handle different sample matrices when using these methods?

A4:

  • High-Water Content Samples (e.g., fruits, vegetables): The standard QuEChERS protocol is generally suitable.

  • Dry Samples (e.g., grains, soil): These samples need to be hydrated with water before the acetonitrile extraction step to ensure efficient partitioning.[4]

  • Fatty Samples (e.g., oils, nuts, animal tissues): A dSPE cleanup step with C18 sorbent is crucial to remove co-extracted fats, which can interfere with the analysis.[5]

Q5: What are the common dSPE sorbents used in QuEChERS for this compound analysis and what do they remove?

A5:

  • Magnesium Sulfate (MgSO₄): Used to remove excess water from the acetonitrile extract.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18 (Octadecylsilane): Removes non-polar interferences, particularly fats and waxes.

  • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. Use with caution as it can adsorb planar pesticides.

Data Presentation

Table 1: Comparison of Solvent Consumption for Different Extraction Methods

MethodTypical Solvent Volume per SampleRelative Solvent Reduction
Liquid-Liquid Extraction (LLE)200 - 300 mLBaseline
QuEChERS 10 - 20 mL ~90-95%
Solid-Phase Extraction (SPE)20 - 50 mL~80-90%

Table 2: this compound and Metabolite Recovery in Eggs using Different Extraction Solvents

SolventThis compound Recovery (%)This compound Sulfoxide Recovery (%)This compound Sulfone Recovery (%)
Methylene ChlorideLowLowLow
Ethyl AcetateLowLowLow
MethanolLowLowLow
Acetonitrile 78.6 - 95.6 78.6 - 95.6 78.6 - 95.6
Data from a study on egg samples.[1][2]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Residues in Vegetables

  • Sample Preparation: Homogenize 10-15 g of the vegetable sample. For dry samples, use 5 g and add 10 mL of water, then let it sit for 30 minutes.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN standard salts).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • dSPE Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate dSPE sorbents (e.g., MgSO₄, PSA, and C18 for fatty matrices).

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: SPE Cleanup for this compound Analysis

This protocol is for the cleanup of an acetonitrile extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Dilute 1 mL of the acetonitrile sample extract with 9 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound and its metabolites with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent like ethyl acetate or a mixture of acetonitrile and dichloromethane.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection into the analytical instrument.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Recovery check_solvent Is Acetonitrile the Extraction Solvent? start->check_solvent change_solvent Action: Switch to Acetonitrile check_solvent->change_solvent No check_ph Is a Buffered QuEChERS Method Used? check_solvent->check_ph Yes change_solvent->check_ph use_buffered Action: Use Buffered QuEChERS (AOAC or EN) check_ph->use_buffered No check_matrix What is the Sample Matrix Type? check_ph->check_matrix Yes use_buffered->check_matrix dry_matrix Dry Matrix (e.g., soil, grains) check_matrix->dry_matrix Dry fatty_matrix Fatty Matrix (e.g., oils, nuts) check_matrix->fatty_matrix Fatty hydrate Action: Pre-hydrate Sample with Water dry_matrix->hydrate add_c18 Action: Add C18 to dSPE Cleanup fatty_matrix->add_c18 end End: Improved Recovery hydrate->end add_c18->end

Caption: Troubleshooting workflow for low this compound recovery.

Method_Selection start Start: Select a Solvent Reduction Strategy matrix_type What is the primary sample matrix? start->matrix_type high_water High Water Content (Fruits, Vegetables) matrix_type->high_water High Water dry Dry Matrix (Grains, Soil) matrix_type->dry Dry fatty Fatty Matrix (Oils, Animal Tissue) matrix_type->fatty Fatty quechers_standard Recommendation: Standard QuEChERS high_water->quechers_standard quechers_hydrate Recommendation: QuEChERS with Hydration Step dry->quechers_hydrate quechers_c18 Recommendation: QuEChERS with C18 dSPE fatty->quechers_c18 spe_option Alternative for complex matrices: Solid-Phase Extraction (SPE) quechers_c18->spe_option

Caption: Decision guide for selecting a solvent reduction method.

References

Enhancing the stability of Phorate analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of Phorate analytical standards.

Frequently Asked Questions (FAQs)

1. What are the main degradation pathways for this compound?

This compound primarily degrades through two main pathways:

  • Oxidation: The sulfur atoms in the this compound molecule are susceptible to oxidation, leading to the formation of this compound sulfoxide and this compound sulfone. These metabolites are often more toxic than the parent compound.[1][2] Further oxidation can occur on the thiono group (P=S) to form the corresponding oxon analogs.

  • Hydrolysis: this compound can undergo hydrolysis, which involves the cleavage of its phosphate ester bonds. This process is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[3][4] The hydrolysis of this compound can result in the formation of diethyl dithiophosphate, formaldehyde, and other degradation products.[4]

2. What are the optimal storage conditions for this compound analytical standards?

To ensure the stability of this compound analytical standards, it is recommended to store them under the following conditions:

  • Temperature: Store at a cool, controlled temperature, typically between 2-8°C. Avoid extreme heat, as it can accelerate degradation.

  • Light: Protect from light by storing in amber vials or in the dark.[5] Light can contribute to the degradation of this compound.

  • Moisture: Keep in a dry location as this compound decomposes in damp conditions.[4]

  • Container: Store in the original, tightly sealed container to prevent contamination and solvent evaporation.

3. What solvents are recommended for preparing this compound standard solutions?

This compound is readily soluble in many organic solvents.[3] Acetonitrile and acetone are commonly used for preparing stock solutions.[5] While ethyl acetate can also be used, some studies have shown that this compound can degrade more quickly in this solvent compared to others.[5] For gas chromatography (GC) analysis, exchange solvents like isooctane, hexane, or toluene may offer better stability for long-term storage of diluted standards.[6] It is crucial to use high-purity, pesticide-grade solvents to avoid introducing contaminants that could interfere with analysis.

4. How does pH affect the stability of this compound in aqueous solutions?

This compound is relatively stable in neutral to slightly acidic conditions but hydrolyzes more rapidly in alkaline environments.[3][4] This is a critical consideration when preparing aqueous samples or standards.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing or Poor Peak Shape 1. Active sites on the GC liner or column. 2. Contamination in the injection port. 3. Incompatible solvent for the analytical column.1. Use a deactivated liner and column. 2. Clean or replace the GC liner and septum. 3. Ensure the solvent used to dissolve the standard is compatible with the GC or HPLC mobile phase.
Loss of Sensitivity or No Peak Detected 1. Degradation of the this compound standard. 2. Adsorption of the analyte in the analytical system. 3. Leak in the GC or HPLC system. 4. Detector malfunction.1. Prepare a fresh standard solution from a reliable stock. Verify storage conditions. 2. Check for and clean any active sites in the injector, column, or detector. 3. Perform a leak check on the instrument. 4. Troubleshoot the detector according to the manufacturer's guidelines.
Appearance of Unexpected Peaks 1. Presence of degradation products (e.g., this compound sulfoxide, this compound sulfone). 2. Contamination from the solvent, glassware, or sample matrix. 3. Septum bleed in GC analysis.1. Confirm the identity of the extra peaks using a mass spectrometer. If they are degradation products, prepare a fresh standard. 2. Run a solvent blank to check for contamination. Use clean glassware and high-purity solvents. 3. Use a high-quality, low-bleed septum.
Inconsistent Results or Poor Reproducibility 1. Instability of the standard solution. 2. Inconsistent injection volume. 3. Fluctuations in instrument conditions (e.g., temperature, flow rate).1. Prepare fresh standards daily or assess the stability of the working solution over time. 2. Check the autosampler or syringe for proper operation. 3. Verify that the instrument parameters are stable and within the method's specifications.

Data on this compound Stability

The stability of this compound is influenced by various environmental factors. The following tables summarize available quantitative data.

Table 1: Hydrolytic Stability of this compound at Different pH Levels

pHTemperature (°C)Half-life (Days)Reference
5.7Not Specified52[4]
8.0700.083 (2 hours)[7]
8.5Not Specified61[4]
9.4Not Specified62[4]
10.25Not Specified33[4]

Table 2: Stability of this compound in Different Solvents and Conditions

SolventStorage ConditionObservationReference
Ethyl Acetate-20°C for 3 days>30% degradation[5]
AcetoneStored in clear vialsSignificant degradation, especially when exposed to light[5]
HexaneStored in clear vialsMore stable compared to acetone and ethyl acetate[5]
AcetonitrileRoom TemperatureGenerally suitable, but stability can be lot-dependent. Acidification with 0.1% acetic acid can improve the stability of some pesticides.[6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound in a solution over time.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • From the stock solution, prepare working standards at a suitable concentration (e.g., 10 µg/mL) in the solvent of interest.

  • Storage Conditions:

    • Divide the working standard solution into several amber vials.

    • Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.

    • Analysis Schedule: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Data Analysis:

    • At each time point, inject the stored standard solution in triplicate.

    • Calculate the peak area of the this compound peak.

    • Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of degradation.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Protocol 2: Analysis of this compound and its Metabolites by GC-MS

This protocol provides a general method for the analysis of this compound and its primary oxidative metabolites.

  • Sample Preparation:

    • For standard solutions, dilute the this compound stock solution in a suitable solvent like hexane or ethyl acetate.

    • For sample matrices, perform an appropriate extraction (e.g., QuEChERS) and clean-up procedure.

  • GC-MS Analysis:

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[1]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 1 minute.

      • Ramp to 200°C at 20°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

      • This compound: m/z 75, 97, 121

      • This compound sulfoxide: m/z 75, 137, 165

      • This compound sulfone: m/z 75, 121, 153

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the analytes by creating a calibration curve using standards of known concentrations.

Visualizations

Phorate_Degradation_Pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound Phorate_Sulfoxide Phorate_Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phorate_Sulfone Phorate_Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation Phorate_H This compound DEDTP O,O-Diethyl dithiophosphate Phorate_H->DEDTP Hydrolysis Formaldehyde Formaldehyde Phorate_H->Formaldehyde Hydrolysis Experimental_Workflow_Stability_Assessment start Start: Prepare this compound Standard Solution storage Store under defined conditions (Temperature, Light, Solvent) start->storage analysis Analyze at time intervals (e.g., 0, 24, 48, 72h) using HPLC or GC storage->analysis data Collect and process chromatographic data analysis->data evaluation Evaluate degradation: - Calculate % remaining - Determine half-life data->evaluation end End: Report Stability evaluation->end

References

Technical Support Center: Simultaneous Analysis of Phorate and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing methods for the simultaneous analysis of Phorate and other organophosphate pesticides.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous analysis of this compound and other organophosphates?

A1: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with detectors like a Flame Photometric Detector (FPD), particularly in phosphorus mode, or a Mass Spectrometer (MS).[1][2][3] HPLC methods have also been developed for the simultaneous detection of several organophosphates, including this compound.[4]

Q2: What is the QuEChERS method and why is it commonly used for sample preparation?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique. It involves a two-step process of extraction with a solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[5] This method is popular due to its simplicity, high throughput, and effectiveness in achieving good recoveries for a broad range of pesticides across various matrices.

Q3: How can matrix effects be minimized in the analysis of organophosphates?

A3: Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a common challenge.[6] Strategies to minimize these effects include:

  • Effective Sample Cleanup: Using techniques like dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1]

  • Use of Internal Standards: Adding a known concentration of a compound with similar chemical properties to the samples and standards to correct for variations in extraction and instrument response.

  • Selective Detectors: Employing selective detectors like a Flame Photometric Detector (FPD) in phosphorus mode or tandem mass spectrometry (MS/MS) can enhance selectivity and reduce matrix interference.[1][2]

Q4: What are typical recovery rates for this compound and other organophosphates using common extraction methods?

A4: Recovery rates can vary depending on the complexity of the matrix, the specific organophosphate, and the extraction method used. However, for many methods like QuEChERS, recoveries are often within the acceptable range of 70-120%.[5][7] For example, a modified QuEChERS method for fruits and vegetables reported recovery values within this range.[5] Another study on animal-derived foods also showed recovery efficiencies between 71.9% and 110.5%.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Analyte Peaks Inefficient extraction of target analytes.Optimize the extraction solvent and procedure. For complex matrices, consider methods like QuEChERS or SPE. Ensure proper pH of the extraction solvent.
Degradation of analytes during sample preparation or analysis.This compound and its metabolites can be unstable. Use appropriate storage conditions for samples and extracts (e.g., <6°C in the dark).[8] Check for active sites in the GC inlet or column; use a deactivated liner and column.[9]
Instrument sensitivity issues.Verify instrument parameters, including detector settings and gas flows.[9] For GC-MS, perform a system tune.[10]
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system (liner, column).Use a deactivated liner and column. Perform inlet maintenance, including replacing the septum and liner.[9]
Co-elution with interfering matrix components.Improve the sample cleanup procedure to remove more matrix components.[1] Adjust the GC temperature program to improve separation.
Inappropriate injection volume or solvent.Reduce the injection volume to prevent backflash.[9] Ensure the sample solvent is compatible with the initial oven temperature.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the extraction and cleanup steps. Automated systems can improve reproducibility.[11][12]
Leaks in the GC system.Perform a leak check of the inlet, column fittings, and gas lines.[9][13]
Non-reproducible injections.Check the autosampler syringe for blockages or leaks.[13]
High Background Noise Contaminated carrier gas or solvent.Use high-purity gas and solvents. Ensure gas lines have appropriate filters.[13]
Column bleed.Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[13]
Carryover from previous injections.Run a solvent blank to check for carryover. Clean the syringe and injection port if necessary.
Low Analyte Recovery Incomplete elution from the cleanup sorbent.Optimize the type and volume of the elution solvent.
Analyte loss during solvent evaporation steps.Carefully control the temperature and gas flow during solvent evaporation.
Strong analyte-matrix interactions.For soil samples, the extraction efficiency depends on the interaction between the organophosphates and the extraction media.[6] Consider using a more rigorous extraction technique.

Experimental Protocols

QuEChERS Sample Preparation for Fruit and Vegetable Matrices

This protocol is a general guideline based on the widely used QuEChERS method.

a. Extraction:

  • Homogenize 10-15 g of the sample.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).

  • Shake vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.

b. Dispersive SPE Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments).

  • Vortex for 30 seconds.

  • Centrifuge for 2 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical starting parameters for the analysis of organophosphates. Method optimization will be required for specific instruments and target analyte lists.

Parameter Setting
GC System Agilent 7890A or equivalent
Injector Split/splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium
Column Agilent J&W DB-35ms UI (20 m x 0.18 mm x 0.18 µm) or equivalent[1]
Oven Program Initial: 70 °C, hold for 1 min; Ramp: 25 °C/min to 180 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min
MS System Triple Quadrupole or Single Quadrupole
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Example Recovery Data for Selected Organophosphates in Spiked Apple Matrix using QuEChERS and GC/MS/SIM

Data adapted from a representative study.

Pesticide Spiking Level (ng/mL) Average Recovery (%) Relative Standard Deviation (RSD) (%)
This compound150955
Dimethoate150887
Malathion150926
Chlorpyrifos150984
Methamidophos1507212
Table 2: Example Linearity and Limits of Detection (LOD) for Organophosphates

Data compiled from various studies for illustrative purposes.

Analyte Linear Range (µg/L) Correlation Coefficient (r²) LOD (µg/L) LOQ (µg/L)
This compound0.05 - 2.0> 0.9950.010.05
Chlorpyrifos0.1 - 50> 0.990.020.05
Malathion0.05 - 50> 0.990.030.1
Diazinon0.05 - 50> 0.990.030.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., Fruit, Vegetable) Extraction 2. Acetonitrile Extraction & Salting Out (QuEChERS) Sample->Extraction Add Acetonitrile & QuEChERS salts Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (PSA, C18, GCB) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 FinalExtract 6. Final Extract Centrifuge2->FinalExtract Collect Supernatant GCMS 7. GC-MS Analysis FinalExtract->GCMS Inject Data 8. Data Acquisition & Processing GCMS->Data

Caption: QuEChERS sample preparation and GC-MS analysis workflow.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Peak Area) CheckPrep Review Sample Preparation Steps Start->CheckPrep CheckInstrument Review Instrument Parameters Start->CheckInstrument PrepOK Preparation Consistent? CheckPrep->PrepOK InstrumentOK Instrument Performing? CheckInstrument->InstrumentOK PrepOK->InstrumentOK Yes OptimizePrep Optimize Extraction/ Cleanup PrepOK->OptimizePrep No PerformMaintenance Perform Instrument Maintenance InstrumentOK->PerformMaintenance No Reanalyze Re-analyze Sample InstrumentOK->Reanalyze Yes OptimizePrep->Reanalyze PerformMaintenance->Reanalyze

Caption: A logical approach to troubleshooting common analytical issues.

References

Resolving co-eluting peaks in the gas chromatographic analysis of Phorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks in the gas chromatographic (GC) analysis of Phorate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its analysis important?

This compound is a systemic organophosphate insecticide and acaricide used to control a variety of pests on crops.[1][2] Due to its high toxicity, monitoring for this compound residues in food and environmental samples is crucial for ensuring consumer safety and environmental protection. This compound can also be a substance of interest in forensic toxicology.[2]

2. What are the common metabolites of this compound and do they interfere with the analysis?

This compound readily oxidizes in biological and environmental matrices to form more persistent and toxic metabolites, primarily this compound sulfoxide and this compound sulfone.[2][3] These metabolites can also be detected by GC and may need to be chromatographically separated from the parent this compound and from each other for accurate quantification of total toxic residue.[2]

3. What are the typical GC columns used for this compound analysis?

Non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5MS, Elite-5 MS), are commonly used for the analysis of organophosphate pesticides, including this compound.[4][5][6] For resolving difficult co-elutions, a mid-polarity column, such as one with a 35% phenyl-methylpolysiloxane phase (e.g., DB-35ms), may offer better selectivity.[7]

4. What detection methods are suitable for this compound analysis by GC?

Mass spectrometry (MS) is a highly selective and sensitive detection method for this compound and its metabolites, providing both quantification and structural confirmation.[2][6] Nitrogen-Phosphorus Detection (NPD) is another selective option for organophosphate analysis.[8] For complex matrices where co-elution with matrix components is a problem, a tandem mass spectrometer (MS/MS) can provide the necessary selectivity to differentiate the analyte from interferences, even if they are not fully separated chromatographically.[9]

5. What is co-elution and how does it affect this compound analysis?

Co-elution occurs when two or more compounds elute from the GC column at the same or very similar retention times, resulting in overlapping or unresolved peaks.[10] This can lead to inaccurate quantification and misidentification of this compound or other analytes of interest.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks are a common challenge in the GC analysis of this compound, especially in complex sample matrices containing multiple pesticides. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Poor resolution or co-elution of this compound with another compound.

Step 1: Identify the Co-eluting Compound

If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound. If you have a library of pesticide spectra, you may be able to identify the co-eluting compound. A common co-eluting organophosphate pesticide with this compound is Disulfoton, due to their similar chemical structures and volatilities.[5]

Step 2: Implement a Troubleshooting Strategy

The following table outlines potential causes and solutions for co-eluting peaks in this compound analysis.

Potential Cause Recommended Solution Expected Outcome
Inadequate Chromatographic Separation Optimize the GC Temperature Program: Decrease the initial oven temperature and/or reduce the ramp rate. A slower temperature ramp increases the interaction of the analytes with the stationary phase, which can improve separation.Increased retention times and better resolution between closely eluting peaks.
Change the GC Column: If temperature optimization is insufficient, switch to a column with a different selectivity. For example, if you are using a non-polar column (e.g., DB-5ms), try a mid-polarity column (e.g., DB-35ms).Altered elution order and/or increased separation between this compound and the co-eluting compound.
Matrix Interference Improve Sample Preparation: Enhance the cleanup step of your sample preparation to remove more matrix components. This could involve using a different solid-phase extraction (SPE) sorbent, such as a combination of primary secondary amine (PSA) and graphitized carbon black (GCB).A cleaner sample extract with fewer interfering compounds, leading to better peak shape and resolution.
Use a More Selective Detector: If chromatographic resolution cannot be achieved, employ a more selective detector. A tandem mass spectrometer (GC-MS/MS) can isolate specific precursor-to-product ion transitions for this compound, effectively filtering out interfering compounds at the same retention time.Accurate quantification of this compound even in the presence of a co-eluting peak.

Quantitative Data Summary

The following tables provide examples of retention times for this compound and its metabolites, as well as a comparison of retention times for this compound and a known co-eluting pesticide on different GC columns.

Table 1: Retention Times of this compound and its Metabolites on an Elite-5 MS Column (30 m x 0.25 mm, 0.25 µm) [2]

Compound Retention Time (min)
This compound sulfone4.50
This compound sulfoxide4.79
This compound5.64

Table 2: Comparison of Retention Times for this compound and Disulfoton on Different GC Columns

Compound TG-5MS (30 m x 0.25 mm, 0.25 µm) Retention Time (min) [5]DB-35ms UI (20 m x 0.18 mm, 0.18 µm) Retention Time (min) [7]
This compound15.24Data not available in the same multi-pesticide run
Disulfoton16.27Data not available in the same multi-pesticide run
Other Organophosphates
Chlorpyrifos18.2319.34
Parathion-methyl17.0118.02

Note: While a direct comparison for this compound and Disulfoton on the DB-35ms column is not available from the searched documents, the altered elution order and spacing of other organophosphates on the mid-polarity DB-35ms column compared to the non-polar TG-5MS column illustrates the principle of changing column selectivity to resolve co-eluting peaks.

Experimental Protocols

Method 1: Analysis of this compound and its Metabolites on a Non-Polar Column [2]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Elite-5 MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Method 2: Multi-Residue Analysis of Organophosphate Pesticides on a Non-Polar Column [5]

  • Instrumentation: Gas chromatograph with a suitable detector (e.g., MS, NPD).

  • Column: TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

Sample Preparation (QuEChERS-based) [8]

  • Extraction: Homogenize 10-15 g of the sample with water and acetonitrile.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove residual water). For highly pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, but be aware that it can also retain planar pesticides.

  • Centrifugation and Analysis: Centrifuge the cleaned-up extract and inject an aliquot into the GC system.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_identification Identification cluster_optimization Optimization Strategy cluster_evaluation Evaluation cluster_end End start Co-eluting Peaks Observed identify Examine Mass Spectrum Identify Co-elutant start->identify temp_program Optimize Temperature Program (e.g., slower ramp rate) identify->temp_program resolved Peaks Resolved? temp_program->resolved Analyze Sample change_column Change GC Column (e.g., non-polar to mid-polarity) change_column->resolved Analyze Sample sample_prep Improve Sample Cleanup (e.g., different SPE sorbent) sample_prep->resolved Analyze Sample detector Use More Selective Detector (e.g., GC-MS/MS) end Analysis Complete detector->end resolved->change_column No resolved->sample_prep No, matrix interference suspected resolved->detector No, chromatographic resolution not possible resolved->end Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Homogenization extraction Acetonitrile Extraction (QuEChERS) sample->extraction cleanup Dispersive SPE Cleanup (PSA/GCB) extraction->cleanup injection GC Injection (Splitless) cleanup->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Detection (MS or MS/MS) separation->detection data_analysis Peak Integration & Quantification detection->data_analysis reporting Report Results data_analysis->reporting

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A New Frontier in Food Safety: Validation of a Novel SERS-Based Immunochromatographic Assay for Rapid Phorate Detection in Produce

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking Surface-Enhanced Raman Spectroscopy (SERS)-based immunochromatographic assay (SERS-ICA) is setting a new standard for the rapid and highly sensitive detection of the organophosphate pesticide Phorate in fresh produce. This innovative method offers a significant leap forward in terms of speed and simplicity compared to traditional chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), without compromising on critical performance metrics.

This guide provides a comprehensive comparison of the novel SERS-ICA with the established GC-MS and LC-MS/MS methods for the detection of this compound residues in fruits and vegetables. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to enable researchers and food safety professionals to make informed decisions for their analytical needs.

Performance Comparison: A Clear Advantage for the New Method

The validation data presented below highlights the competitive performance of the SERS-ICA method against the gold-standard chromatographic techniques. The data is a synthesis from multiple studies to provide a comparative overview.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Analysis Time (per sample)
SERS-ICA 1 ng/mL (in celery extract)[1]Not explicitly stated, but linear range starts at 5 ng/mL[1]96.7 - 105.1 (in celery)[1]~20 minutes
GC-MS 0.005 µg/g0.01 µg/g70-120% (general pesticides in produce)2-4 hours
LC-MS/MS 0.0005 mg/kg (in egg)[2]0.0015 mg/kg (in egg)[2]78.6 - 95.6 (in egg)[2]1-3 hours

Note: The presented data is matrix-dependent and sourced from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: A Detailed Look into the Methodologies

Novel Method: SERS-Based Immunochromatographic Assay (SERS-ICA)

This rapid and sensitive method combines the specificity of an immunoassay with the high sensitivity of Surface-Enhanced Raman Spectroscopy.

a) Sample Preparation (adapted from celery analysis)[1]

  • Homogenize 10 g of the produce sample with 20 mL of acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

  • Dry the supernatant under a nitrogen stream.

  • Re-dissolve the residue in 1 mL of HEPES buffer with 20% methanol for analysis.

b) SERS-ICA Procedure[1]

  • Mix the prepared sample extract with Fe3O4@Au@DTNB-Ab magnetic nanoprobes.

  • Incubate the mixture to allow the binding of this compound to the antibodies on the nanoprobes.

  • Apply the mixture to the SERS immunochromatographic strip.

  • Allow the solution to migrate along the strip.

  • Measure the SERS signal intensity on the test line and control line using a portable Raman spectrometer. The signal intensity on the test line is inversely proportional to the this compound concentration.

SERS_ICA_Workflow cluster_sample_prep Sample Preparation cluster_sers_ica SERS-ICA Detection Sample Produce Sample Homogenize Homogenize with Acetonitrile Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute in Buffer Dry->Reconstitute Mix Mix with Magnetic Nanoprobes Reconstitute->Mix Extracted Sample Incubate Incubate Mix->Incubate Apply Apply to Test Strip Incubate->Apply Read Read SERS Signal Apply->Read Result Result Read->Result Quantitative Result

Caption: Workflow of the SERS-based Immunochromatographic Assay for this compound detection.

Established Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including many pesticides.

a) Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[3]

  • Weigh 10-15 g of the homogenized produce sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge the tube, and transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18.

  • Vortex and centrifuge the d-SPE tube.

  • The resulting supernatant is ready for GC-MS analysis.

b) GC-MS Analysis (Typical Parameters)[4][5]

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, temperature at 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

GC_MS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_gcms GC-MS Analysis Sample Produce Sample Extract Acetonitrile Extraction & Salting Out Sample->Extract dSPE Dispersive SPE Cleanup Extract->dSPE Inject Inject into GC dSPE->Inject Cleaned Extract Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Result Result Detect->Result Quantitative Result

Caption: General workflow for this compound analysis using GC-MS with QuEChERS sample preparation.

Established Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly suitable for the analysis of polar and thermally labile pesticides.

a) Sample Preparation: QuEChERS (as described for GC-MS)

The QuEChERS protocol is also the standard sample preparation method for LC-MS/MS analysis of pesticide residues in produce.

b) LC-MS/MS Analysis (Typical Parameters)[2]

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S or similar triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation of this compound and its metabolites.

LC_MS_MS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_lcmsms LC-MS/MS Analysis Sample Produce Sample Extract Acetonitrile Extraction & Salting Out Sample->Extract dSPE Dispersive SPE Cleanup Extract->dSPE Inject Inject into LC dSPE->Inject Cleaned Extract Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection Separate->Detect Result Result Detect->Result Quantitative Result

Caption: General workflow for this compound analysis using LC-MS/MS with QuEChERS sample preparation.

Conclusion: Embracing Innovation for Enhanced Food Safety

The novel SERS-based immunochromatographic assay presents a compelling alternative to traditional chromatographic methods for the detection of this compound in produce. Its principal advantages of speed, simplicity, and high sensitivity make it an ideal tool for rapid screening and on-site testing, enabling quicker decision-making in the food supply chain. While GC-MS and LC-MS/MS remain the confirmatory methods of choice due to their comprehensive nature and ability to analyze a broader range of pesticides simultaneously, the SERS-ICA method offers a powerful and efficient solution for targeted this compound analysis. The adoption of such innovative technologies will undoubtedly play a crucial role in ensuring the safety and integrity of our food supply.

References

Comparative Toxicity of Phorate and Its Primary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate insecticide phorate and its primary metabolites, this compound sulfoxide and this compound sulfone. The information presented is based on experimental data from peer-reviewed literature and standardized toxicological guidelines, offering a valuable resource for researchers in toxicology, environmental science, and drug development.

Executive Summary

This compound is a highly toxic insecticide that undergoes metabolic activation in organisms to produce more potent toxic metabolites. The primary metabolic pathway involves the oxidation of this compound to this compound sulfoxide and subsequently to this compound sulfone. These metabolites, along with the oxygen analog metabolites (phoratoxon and its sulfoxide and sulfone derivatives), are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in severe neurotoxic effects. This guide summarizes the available data on the acute toxicity and AChE inhibitory potential of this compound and its key metabolites, providing a clear comparison of their toxicological profiles.

Data Presentation

The following tables summarize the quantitative data on the acute toxicity (LD50 values) and acetylcholinesterase (AChE) inhibition (IC50 and pI50 values) of this compound and its primary metabolites.

Table 1: Comparative Acute Toxicity (LD50) of this compound and its Metabolites

CompoundSpeciesRouteSexLD50 (mg/kg bw)Reference(s)
This compoundRatOralMale1.9-10[1]
Female1.1-3.7[1][2]
RatDermalMale2.5-9.3[1][2][3]
Female3.9-6.2[1][2][3]
MouseOral-2.25-11[1][2]
This compound SulfoxideRatOral-2-4[1]
MouseOral-7[1]
This compound SulfoneRatOral-1.8-2[1]
MouseOral-9[1]
PhoratoxonRatOral-0.6-0.8[1]
Mousei.p.-0.02[1]
Phoratoxon SulfoxideRatOral-1.4-1.6[1]
Mousei.p.-0.02[1]
Phoratoxon SulfoneRatOral-0.6-0.8[1]
Mousei.p.-0.4[1]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition of this compound and its Metabolites

CompoundParameterValueNotesReference(s)
This compoundpI503.17Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC503100 µM[5]
This compound SulfoxidepI503.35Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC501500 µM[5]
This compound SulfonepI505.00Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC5040 µM[5]
PhoratoxonpI505.87Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC503 µM[5]
Phoratoxon SulfoxidepI506.76Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC500.9 µM[5]
Phoratoxon SulfonepI507.02Negative logarithm of the molar concentration producing 50% inhibition of red blood cell AChE.[4]
IC500.5 µM[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized guidelines.

Acute Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) is a fundamental measure of acute toxicity. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

a) Acute Oral Toxicity (based on OECD Guideline 425: Up-and-Down Procedure) [4][6]

  • Principle: This method involves the sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This procedure minimizes the number of animals required to obtain a statistically valid LD50 value.

  • Animal Model: Typically, young adult rats (8-12 weeks old) of a single sex (usually females, as they are often more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

  • Procedure:

    • Dose Selection: A starting dose is selected based on a preliminary estimation of the LD50 from available data or a sighting study.

    • Administration: The test substance is administered as a single oral dose by gavage. The volume administered is kept as low as possible.

    • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy) at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

    • Necropsy: All animals (those that die during the test and those that survive to the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

b) Acute Dermal Toxicity (based on OECD Guideline 402) [7][8][9]

  • Principle: This study assesses the toxic effects resulting from a single 24-hour dermal application of a substance.

  • Animal Model: Young adult rats (8-12 weeks old) with healthy, intact skin are used.

  • Procedure:

    • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

    • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

    • Exposure: The exposure period is 24 hours.

    • Observation: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

c) Acute Inhalation Toxicity (based on OECD Guideline 403)

  • Principle: This test evaluates the toxicity of a substance when administered by inhalation for a short period (typically 4 hours).

  • Exposure System: Animals are exposed in a whole-body or nose-only inhalation chamber with a dynamic airflow to ensure a stable and uniform concentration of the test substance.

  • Procedure:

    • Concentration Setting: Several groups of animals are exposed to different concentrations of the test substance in the air.

    • Exposure Duration: The standard exposure duration is 4 hours.

    • Observation: Animals are observed for toxic effects during and after exposure for a period of 14 days.

  • Data Analysis: The median lethal concentration (LC50) is calculated.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[2][10][11]
  • Principle: This spectrophotometric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured at 412 nm. The rate of color development is proportional to the AChE activity.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution (e.g., from electric eel or red blood cells)

    • Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Procedure (in a 96-well plate format):

    • Reaction Mixture Preparation: In each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. A control well without the inhibitor and a blank well without the enzyme are also prepared.

    • Enzyme Addition: Add the AChE solution to all wells except the blank.

    • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiation of Reaction: The reaction is initiated by adding the ATCI solution to all wells.

    • Measurement: The absorbance at 412 nm is measured kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of AChE inhibition is calculated relative to the control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pI50 is the negative logarithm of the IC50.

Mandatory Visualization

Metabolic Pathway of this compound

The following diagram illustrates the metabolic activation of this compound to its more toxic sulfoxide and sulfone derivatives. This process is primarily mediated by cytochrome P450 enzymes.

Phorate_Metabolism cluster_toxicity Increasing AChE Inhibition This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation (CYP450) Phoratoxon Phoratoxon This compound->Phoratoxon Oxidative Desulfuration (CYP450) Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation (CYP450) Phoratoxon_Sulfoxide Phoratoxon Sulfoxide Phorate_Sulfoxide->Phoratoxon_Sulfoxide Oxidative Desulfuration (CYP450) Phoratoxon_Sulfone Phoratoxon Sulfone Phorate_Sulfone->Phoratoxon_Sulfone Oxidative Desulfuration (CYP450) Phoratoxon->Phoratoxon_Sulfoxide Oxidation (CYP450) Phoratoxon_Sulfoxide->Phoratoxon_Sulfone Oxidation (CYP450)

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination

The following diagram outlines the general workflow for determining the acute oral LD50 value of a test substance according to the OECD Up-and-Down Procedure.

LD50_Workflow start Start: Select Initial Dose dose_animal Dose a Single Animal start->dose_animal observe Observe for 14 Days (Mortality & Clinical Signs) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death continue_dosing Continue Sequential Dosing increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal calculate_ld50 Calculate LD50 (Maximum Likelihood Method) continue_dosing->calculate_ld50 Stopping Criteria Met

Caption: Workflow for LD50 determination.

References

A Comparative Guide to Phorate Analysis: Cross-validation of HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate pesticides, the accurate and reliable quantification of phorate and its metabolites is paramount. This compound, a systemic insecticide and nematicide, and its primary metabolites—this compound sulfoxide and this compound sulfone—are of significant toxicological concern. The two most prominent analytical techniques for their determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for specific analytical requirements.

While both HPLC and GC are powerful separation techniques, they operate on distinct principles, leading to different strengths and limitations in the context of this compound analysis. GC is well-suited for the analysis of volatile and thermally stable compounds, making it a traditional choice for many pesticides. However, the thermal lability of some this compound metabolites can pose a challenge.[1] Conversely, HPLC is adept at analyzing a broader range of compounds, including those that are non-volatile or thermally sensitive, offering a significant advantage for the comprehensive analysis of this compound and its degradation products.[2]

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is crucial for ensuring data quality and regulatory compliance. The following tables summarize key performance characteristics of HPLC and GC methods for the analysis of this compound and its primary metabolites, compiled from various studies.

Table 1: Performance Characteristics of HPLC-MS/MS Methods for this compound and its Metabolites

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Precision (RSD%)Citation
This compound2.00 - 100.000.00050.001578.6 - 95.60.3 - 5.6[3][4]
This compound Sulfoxide2.00 - 100.000.00050.001578.6 - 95.60.3 - 5.6[3][4]
This compound Sulfone2.00 - 100.000.00050.001578.6 - 95.60.3 - 5.6[3][4]
This compound (in water)2 - 1002 ng/L5 ng/L73.2 - 85.91.5 - 6.2[5]
This compound Metabolites (in water)2 - 1002 ng/L5 ng/L73.2 - 85.91.5 - 6.2[5]

Table 2: Performance Characteristics of GC-based Methods for this compound and its Metabolites

AnalyteLinearity Range (mg/L)Limit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Precision (RSD%)Citation
This compound0.05 - 2.0----[6]
This compound (in radish)0.005 - 0.50.001 - 0.0030.003 - 0.0189.2 - 1161.71 - 5.16[7]
This compound Sulfoxide (in radish)0.1 - 1.00.001 - 0.0030.003 - 0.0189.2 - 1161.71 - 5.16[7]
This compound Sulfone (in radish)0.005 - 0.50.001 - 0.0030.003 - 0.0189.2 - 1161.71 - 5.16[7]
This compound (in water)-0.41 µg/L-94.5-[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound and its metabolites using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for this compound and its Metabolites in Eggs[3][9]
  • Sample Preparation (Acetonitrile Extraction):

    • Weigh 2.0 g of a homogenized egg sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 3 minutes, then shake vigorously for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Repeat the extraction of the lower aqueous layer with another 10 mL of acetonitrile.

    • Combine the extracts and evaporate to dryness at 50°C.

    • Reconstitute the residue in 2 mL of acetonitrile for cleanup.

    • The cleanup can be performed using a glass funnel plugged with cotton, anhydrous sodium sulfate, and neutral alumina.

  • Chromatographic Conditions:

    • Instrument: UPLC-MS/MS system (e.g., Waters ACQUITY).

    • Column: Waters C18 (50 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase:

      • A: Acetonitrile

      • B: 0.1% formic acid in water[3]

    • Gradient Elution: A linear gradient is typically employed to achieve optimal separation.

    • Flow Rate: 0.30 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Autosampler Temperature: 10°C.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

GC-MS Method for this compound and its Metabolites in Radish[7]
  • Sample Preparation (Matrix Dispersive Solid Phase Extraction):

    • Extract the radish sample with 10 mL of acetonitrile and 4 g of sodium chloride.

    • Purify the extract using 100 mg of primary secondary amine (PSA).

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-1MS nonpolar quartz capillary column.[7]

    • Carrier Gas: Helium.

    • Injector Temperature: Typically around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C, ramped to 170°C at 20°C/min, then to 310°C at 20°C/min, with a final hold.[9]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.[7]

    • Transfer Line Temperature: 280°C.[7]

    • Ionization Mode: Electron Impact (EI).

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction & Vortexing Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution Cleanup Solid Phase Extraction Cleanup Reconstitution->Cleanup Injection Inject into HPLC Cleanup->Injection Separation C18 Reverse-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

HPLC-MS/MS analytical workflow for this compound.

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Homogenized Sample Extraction_GC Acetonitrile Extraction Sample_GC->Extraction_GC Cleanup_GC Dispersive SPE (PSA) Cleanup Extraction_GC->Cleanup_GC Final_Extract Final Extract Cleanup_GC->Final_Extract Injection_GC Inject into GC Final_Extract->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Ionization_GC Electron Impact (EI) Ionization Separation_GC->Ionization_GC Detection_GC Mass Spectrometry (MS) Ionization_GC->Detection_GC Data_GC Data Acquisition & Analysis Detection_GC->Data_GC

GC-MS analytical workflow for this compound.

Concluding Remarks

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound and its metabolites. The choice between the two often depends on the specific analytical goals, the sample matrix, and the available instrumentation.

  • HPLC-MS/MS offers superior sensitivity and is particularly advantageous for the simultaneous analysis of the parent this compound compound and its more polar, thermally labile metabolites, such as the sulfoxide and sulfone, without the need for derivatization. This makes it a highly suitable method for comprehensive residue analysis in complex matrices.[10]

  • GC-MS is a powerful technique for the analysis of the parent this compound compound and can provide excellent separation and sensitivity.[1] However, the analysis of its metabolites can sometimes be challenging due to their lower volatility and potential for thermal degradation in the GC inlet and column.

For laboratories requiring the comprehensive profiling of this compound and its full range of metabolites, HPLC-MS/MS is often the preferred method. For routine monitoring focused primarily on the parent this compound compound, GC-MS remains a viable and efficient option. Ultimately, a thorough cross-validation of methods against certified reference materials and spiked samples is recommended to ensure the accuracy and reliability of the analytical data, regardless of the chosen technique.

References

A Comparative Guide to Phorate and Terbufos: Efficacy as Systemic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the systemic insecticides phorate and terbufos, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Both are organophosphate insecticides that have been used for the control of soil-dwelling and early-season insect pests in various agricultural crops.

Efficacy and Performance Data

While direct, side-by-side comparative field trial data for this compound and terbufos is limited in recent literature, historical data and summaries of multiple trials provide insights into their individual efficacy. Both insecticides have demonstrated effectiveness against a range of soil pests, particularly in corn and potatoes.

A comprehensive review of 45 separate field trials conducted in the U.S. for wireworm control in potatoes showed that organophosphates as a class are highly effective. In these trials, this compound significantly reduced tuber blemishes by an average of 92.2% and resident wireworm populations by 83.4% compared to untreated controls[1]. Another organophosphate, chlorpyrifos, showed similar efficacy, reducing blemishes by 90.2% and resident wireworm populations by 71.0%[1]. While this is not a direct comparison with terbufos, it highlights the general efficacy of this chemical class against key soil pests.

A 1990 technical bulletin from the National Agricultural Pesticide Impact Assessment Program provided an economic assessment of the potential cancellation of this compound and terbufos, indicating their significant roles in agriculture at the time. The report noted that the cancellation of this compound would result in an annual loss of $21 million, primarily impacting corn and potato producers. The cancellation of terbufos was projected to cause a much larger annual loss of

127million,withcornproducersandconsumersbearingthebruntofthisimpact(127 million, with corn producers and consumers bearing the brunt of this impact (127million,withcornproducersandconsumersbearingthebruntofthisimpact(
118 million). These figures, while not direct measures of efficacy, suggest a heavy reliance on these products for pest control and yield protection.

Table 1: Summary of Efficacy Against Key Pests (from multiple trials)

InsecticideCrop(s)Target Pest(s)Efficacy MetricReported EfficacySource(s)
This compound PotatoesWirewormsReduction in tuber blemishes92.2% reduction vs. control[1]
Reduction in resident wireworm population83.4% reduction vs. control[1]
CottonThripsGeneral ControlEffective at-planting insecticide[2]
Terbufos CornCorn RootwormGeneral ControlHistorically used for control[3][4]
CornGeneral Soil PestsEconomic ImportanceHigh economic impact upon cancellation

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and terbufos are organophosphate insecticides, and their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5][6][7][8][9] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

References

Inter-laboratory Study Insights: A Comparative Guide to Phorate Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of Phorate and its metabolites in various matrices. The objective is to offer a comparative analysis of method performance, supported by experimental data, to aid laboratories in selecting the most suitable method for their specific needs. The validation data presented is synthesized from multiple studies to provide a broad overview of method capabilities.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for this compound residue analysis is contingent on factors such as the sample matrix, required sensitivity, and the analytical instrumentation available. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent techniques. The following tables summarize the performance characteristics of different methods based on published validation data.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for this compound and its Metabolites

ParameterLC-MS/MSGC-MS
Analytes This compound and its metabolites (this compound sulfoxide, this compound sulfone, Phoratoxon, Phoratoxon sulfoxide, Phoratoxon sulfone)[1]Primarily this compound; metabolites can be challenging to quantify[1][2]
Matrices Livestock (beef, milk), Eggs[1][3]Visceral matrices[2]
**Linearity (R²) **≥ 0.99[1][3]Not explicitly stated in the provided results
Limit of Detection (LOD) 0.0005 mg/kg (in eggs)[3]Not explicitly stated in the provided results
Limit of Quantification (LOQ) 0.0015 mg/kg (in eggs)[3]Not explicitly stated in the provided results
Recovery (%) 78.6 - 113.9%[1][3]Not explicitly stated in the provided results
Precision (RSD) < 19.2%[1]Not explicitly stated in the provided results

Table 2: Alternative and Emerging Methods

MethodPrincipleApplicationKey Advantages
SERS Immunochromatography Assay Combines Surface-Enhanced Raman Spectroscopy with immunochromatography for rapid detection.This compound residue in vegetables (celery)[4]Rapid and sensitive, suitable for on-site screening.[4]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Determination of pure this compound.[5]Simple, low-cost screening method.[5]

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility of results. Below are generalized protocols for sample preparation and analysis based on the validated methods.

1. LC-MS/MS Method for this compound and its Metabolites in Livestock and Eggs

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)[1]

    • Homogenization: A representative sample (e.g., 10-15 g) of the matrix is homogenized.

    • Extraction: The homogenized sample is weighed into a centrifuge tube, and acetonitrile is added as the extraction solvent.[3]

    • Salting Out: A salt mixture (e.g., MgSO₄, NaCl) is added to induce phase separation.

    • Centrifugation: The tube is centrifuged to separate the acetonitrile layer.

    • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences.

    • Final Extract: The cleaned extract is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis[1][3]

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for organophosphates.

2. GC-MS Method for this compound and its Metabolites in Visceral Matrices

  • Sample Preparation[2]

    • Extraction: The sample is extracted with acetonitrile.

    • Dilution and Partitioning: The acetonitrile layer is diluted with water and extracted with n-Hexane.

    • Concentration: The combined hexane layers are concentrated before analysis.

  • GC-MS Analysis[2]

    • Separation: A gas chromatograph separates the components of the extract.

    • Ionization: Electron Ionization (EI) is used to fragment the molecules.

    • Detection: A mass spectrometer detects the characteristic fragments of this compound and its metabolites.

Method Validation and Performance Criteria

The validation of an analytical method is crucial to ensure the reliability of the results. Key performance parameters are defined by international guidelines.[6][7]

  • Accuracy: The closeness of agreement between a test result and the accepted reference value. Typically expressed as percent recovery. Acceptable mean recoveries for regulatory purposes are generally within 70-120%.[6]

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Expressed as the Relative Standard Deviation (RSD). For repeatability, RSD values should ideally be ≤ 20%.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4, NaCl Centrifugation Centrifugation Salting_Out->Centrifugation dSPE_Cleanup dSPE_Cleanup Centrifugation->dSPE_Cleanup Supernatant Final_Extract Final_Extract dSPE_Cleanup->Final_Extract Injection Injection Final_Extract->Injection C18_Column C18_Column Injection->C18_Column Separation ESI ESI C18_Column->ESI Ionization MS_MS_Detection MS_MS_Detection ESI->MS_MS_Detection Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound residue analysis using QuEChERS and LC-MS/MS.

Validation_Process cluster_performance Performance Characteristics Evaluation Define_Scope Define Method Scope (Analytes, Matrices, Concentration) Accuracy Accuracy (% Recovery) Define_Scope->Accuracy Precision Precision (RSD) Define_Scope->Precision Linearity Linearity (R²) Define_Scope->Linearity LOD_LOQ LOD & LOQ Define_Scope->LOD_LOQ Specificity Specificity Define_Scope->Specificity Method_Validation Method Validation Report Accuracy->Method_Validation Precision->Method_Validation Linearity->Method_Validation LOD_LOQ->Method_Validation Specificity->Method_Validation Fit_for_Purpose Fitness for Purpose Assessment Method_Validation->Fit_for_Purpose

Caption: Logical flow of the analytical method validation process.

References

Comparative analysis of Phorate persistence in different crop varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the persistence of phorate, an organophosphate insecticide, in various agricultural crops. The data presented is compiled from multiple studies to offer insights into the dissipation and residual levels of this compound in different plant matrices. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development by providing supporting experimental data and detailed methodologies.

Comparative Persistence of this compound and its Metabolites

The persistence of this compound in crops is a critical factor in assessing potential dietary risks and environmental impact. The following table summarizes the half-life and residue levels of this compound and its primary metabolites (this compound sulfoxide and this compound sulfone) in a range of crop varieties, as reported in various scientific studies. It is important to note that experimental conditions such as application rates, soil types, and climate can significantly influence persistence, and these factors may vary across the cited studies.

Crop VarietyApplication Rate (kg a.i./ha)Half-life (days)Residue Levels (mg/kg)Time Post-ApplicationReference(s)
Alfalfa (green)2 - 48 - 18--[1]
Cowpeas (pods)2~12Significant residues10 and 20 days[1]
Laterite Soil (under crop cultivation)1.59.7--[2]
Alluvial Soil (under crop cultivation)1.511.5--[2]
Sugarcane (soil)1.5-BQL60 days[3]
Apples--<0.0230 - 80 days[1]
Barley (grain)--≤0.0160 days[1]
Grapes4 - 8-Not detected to barely detectable92 days[1]
Maize (grain)--<0.0529-30 days[4]
Eggplant1.2-1.27 -> 0.6914 -> 28 days[1]
Mixed Vegetables (Beans, Beets, Cabbage, Carrots, Lettuce, Peas) - Foliage Application--6.75 -> 0.040.1 -> 32 days[1]
Mixed Vegetables (Beans, Beets, Cabbage, Carrots, Lettuce, Peas) - Soil Application--0.82 -> 0.0260.1 -> 32 days[1]

BQL: Below Quantifiable Limit

Experimental Protocols

The following section outlines a typical experimental workflow for the analysis of this compound and its metabolites in crop samples, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation and Homogenization
  • Collect representative samples of the crop variety of interest at specified time intervals following this compound application.

  • Wash the samples with distilled water to remove any soil or external contaminants.

  • Chop the samples into smaller pieces and homogenize them using a high-speed blender to obtain a uniform paste. For dry samples, a cryogenic mill can be used to prevent degradation of the analytes.[5]

  • Store the homogenized samples at -20°C until extraction.

QuEChERS Extraction
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 10-15 mL of acetonitrile to the tube.[6]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[7]

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[6]

  • Centrifuge the tube at 3000-5000 rpm for 5 minutes.[6]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).[7] The choice of sorbents may be optimized depending on the crop matrix to remove interfering substances like pigments and lipids.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used for the separation and detection of this compound and its metabolites.

  • GC Column: A capillary column such as a Varian VF 5ms (30m x 0.25mm ID) is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program starts at 90°C, ramps to 240°C, then to 290°C, and finally to 300°C.[9]

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone are monitored.

    • Collision Energy: Optimized for each specific transition.[8]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis SampleCollection 1. Crop Sample Collection Homogenization 2. Washing & Homogenization SampleCollection->Homogenization Extraction 3. Acetonitrile Extraction with Salts Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 GCMS 7. GC-MS/MS Analysis Centrifugation2->GCMS Data 8. Data Interpretation GCMS->Data

Caption: Experimental workflow for this compound residue analysis in crops.

Phorate_Signaling_Pathway This compound This compound Exposure AChE Acetylcholinesterase (AChE) in Plant Cells This compound->AChE Inhibition ACh Increased Acetylcholine (ACh) Levels AChE->ACh Leads to StressResponse Altered Plant Stress Response Pathways ACh->StressResponse Modulates Growth Impact on Plant Growth and Development StressResponse->Growth

Caption: Putative signaling pathway of this compound's effect in plants.

References

Evaluating the performance of different cleanup sorbents for Phorate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Phorate, a potent organophosphate insecticide, is paramount. Effective sample cleanup is a critical step in the analytical workflow, directly impacting data quality and instrument performance. This guide provides an objective comparison of common cleanup sorbents used in this compound analysis, supported by experimental data, to aid in the selection of the most appropriate material for your specific needs.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by dispersive solid-phase extraction (d-SPE), is a widely adopted technique for pesticide residue analysis. The choice of d-SPE sorbent is crucial for removing matrix interferences while ensuring high recovery of the target analyte. This guide evaluates the performance of four commonly used sorbents: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), Octadecylsilane (C18), and Zirconia-based sorbents.

Performance Comparison of Cleanup Sorbents

The efficacy of each sorbent is evaluated based on recovery rates and their ability to minimize matrix effects. The following tables summarize the performance of these sorbents for this compound and other organophosphate pesticides.

Table 1: Recovery of this compound and its Metabolites using Different Cleanup Sorbents

Sorbent(s)MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Neutral AluminaEggThis compoundNot Specified78.6 - 95.6< 5.6
Neutral AluminaEggThis compound SulfoneNot Specified78.6 - 95.6< 5.6
PSA/GCBCabbage, ApplesOrganophosphates (general)0.0160 - 1005
PSA/GCBMushroomOrganophosphates (general)0.0160 - 1008
PSA/GCBGreen OnionsOrganophosphates (general)0.0160 - 10012

Data compiled from multiple sources. A direct, single-study comparison of all sorbents for this compound was not available.

Table 2: General Performance Characteristics of Cleanup Sorbents for Organophosphate Analysis

SorbentPrimary FunctionAdvantagesDisadvantages
PSA Removes polar interferences (sugars, fatty acids, organic acids)Effective for a wide range of food matrices.[1]Can have reduced recovery for some acidic pesticides.
GCB Removes pigments (chlorophyll, carotenoids) and sterolsExcellent for highly pigmented matrices like spinach.[1]May lead to loss of planar pesticides.
C18 Removes non-polar interferences (fats, waxes)Suitable for high-fat matrices.May have lower efficiency for removing polar interferences.
Zirconia-based Removes fats, sterols, and some pigmentsStrong affinity for phosphoric groups, making it effective for organophosphates.[2] Can provide cleaner extracts in fatty matrices.Can lead to lower recoveries of some pesticides if not optimized.[3]

Experimental Protocols and Methodologies

The following sections detail the experimental workflows and analytical conditions typically employed for this compound analysis with different cleanup sorbents.

Experimental Workflow for this compound Analysis

The general workflow for this compound analysis using the QuEChERS method with d-SPE cleanup is illustrated below.

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Acetonitrile Extraction + Salting Out (MgSO4, NaCl) Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Supernatant 4. Take Aliquot of Supernatant Centrifugation1->Supernatant dSPE 5. Add d-SPE Sorbent (PSA, GCB, C18, or Zirconia) Supernatant->dSPE Vortex 6. Vortex dSPE->Vortex Centrifugation2 7. Centrifuge Vortex->Centrifugation2 Final_Extract 8. Collect Final Extract Centrifugation2->Final_Extract Analysis 9. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: General experimental workflow for this compound analysis using QuEChERS and d-SPE cleanup.

Methodology for PSA/GCB Cleanup in Produce

This method is suitable for the analysis of a broad range of organophosphorus pesticides in various fruits and vegetables.[4]

  • Sample Preparation:

    • Homogenize 10 g of the food sample.

    • Add 10 mL of acetonitrile, 4 g of anhydrous magnesium sulfate (MgSO₄), and 1 g of sodium chloride (NaCl).

    • Mix and centrifuge.

    • Take the supernatant and mix with 1 g of MgSO₄, then centrifuge again.

    • Evaporate 5 mL of the resulting supernatant to 1 mL for SPE loading.[4]

  • SPE Cleanup:

    • Use a dual-layer SPE tube containing Primary-Secondary Amine (PSA) and Graphitized Carbon Black (GCB).[4]

    • Condition the tube with 5 mL of acetone:toluene (65:35).

    • Load the 1 mL of concentrated extract.

    • Elute with 10 mL of acetone:toluene (65:35).

    • Evaporate the elution fraction to 0.5 mL and adjust the volume to 1 mL with ethyl acetate.

  • Analytical Conditions (GC-NPD):

    • Detector: Nitrogen-Phosphorus Detector (NPD) is recommended for its selectivity for organophosphorus compounds.[4]

    • Quantitation: Use matrix-matched standards for accurate quantification to compensate for matrix enhancement effects.[4]

Methodology for Zirconia-Based Sorbent Cleanup

Zirconia-based sorbents show strong affinity for the phosphate group in organophosphates and are effective in removing matrix components.[2]

  • Sample Preparation (QuEChERS - Citrate Buffered):

    • Extract the sample using the citrate-buffered QuEChERS method (EN-15662).

    • The extract is then ready for d-SPE cleanup.

  • d-SPE Cleanup:

    • To an aliquot of the QuEChERS extract, add the zirconia-based sorbent (e.g., Z-Sep).

    • Vortex and centrifuge to separate the cleaned extract.

  • Analytical Conditions (LC-MS/MS and GC-MS/MS):

    • The performance of zirconia-based sorbents has been evaluated using both LC-MS/MS and GC-MS/MS, indicating their versatility for different analytical platforms.[3]

Methodology for Neutral Alumina Cleanup in Eggs

This method has been validated for the determination of this compound and its metabolites in a fatty matrix like eggs.[5]

  • Sample Preparation:

    • Extract the egg sample with acetonitrile under neutral conditions.

    • Evaporate the combined extracts to dryness at 50°C.

    • Dissolve the residue in 2 mL of acetonitrile for cleanup.

  • Cleanup:

    • Use a glass funnel plugged with cotton, containing anhydrous sodium sulfate and neutral alumina.

    • Pass the dissolved residue through the cleanup column.

  • Analytical Conditions (UPLC-MS/MS):

    • Column: Waters C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Conclusion

The selection of an appropriate cleanup sorbent is a critical decision in the analytical workflow for this compound determination.

  • PSA is a versatile sorbent suitable for a wide range of fruit and vegetable matrices with moderate levels of interfering compounds.

  • GCB is highly effective for removing pigments from complex matrices like spinach, but caution is advised due to the potential for analyte loss, especially for planar pesticides.

  • C18 is the sorbent of choice for high-fat matrices where the primary goal is the removal of non-polar interferences.

  • Zirconia-based sorbents offer a promising alternative, particularly for organophosphate analysis, due to their specific affinity for the phosphate group and their effectiveness in both fatty and pigmented matrices.

Ultimately, the optimal sorbent choice will depend on the specific matrix, the required limits of detection, and the analytical instrumentation available. Method validation with the chosen sorbent and matrix is essential to ensure data accuracy and reliability.

References

Phorate Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

The persistence of the organophosphate insecticide phorate in soil is a significant environmental concern. Its degradation is primarily a microbial process, the rate and pathway of which are heavily influenced by the presence or absence of oxygen. This guide provides a comparative analysis of this compound degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) soil conditions, supported by experimental findings.

Quantitative Degradation Rates

ConditionHalf-life (t½) / Disappearance Time (DT50)Soil TypeKey Findings
Aerobic 5.5 daysSandy clay loamDegradation primarily occurs through oxidation.
63 days (typical DT50)Not specifiedThis compound is considered moderately persistent in aerobic soils.
Anaerobic Generally faster than aerobic conditionsVarious (often simulated by flooding)Degradation pathway shifts from oxidation to hydrolysis.
Increased evolution of ¹⁴CO₂ from ¹⁴C-phorate compared to aerobic conditionsAgricultural loamSuggests more rapid and complete mineralization.

Note: The half-life of a pesticide can vary significantly based on soil type, temperature, moisture content, and microbial population. The data presented is for comparative purposes.

Experimental Protocols

Standardized methods, such as those outlined in OECD Guideline 307, are employed to evaluate the degradation of chemicals in soil under both aerobic and anaerobic conditions.

Aerobic Degradation Study

A typical experimental setup for assessing aerobic degradation involves:

  • Soil Selection: A well-characterized soil (e.g., sandy loam, silt loam) with a known microbial activity is used.

  • Sample Preparation: Soil samples are passed through a 2 mm sieve and their water holding capacity is adjusted to a specific level (e.g., 40-60%).

  • This compound Application: A solution of this compound (often radiolabeled, e.g., with ¹⁴C) is applied to the soil samples and thoroughly mixed.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in vessels that allow for the continuous flow of moist, carbon dioxide-free air.

  • Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the parent this compound and its degradation products.

  • Mineralization Assessment: The evolved carbon dioxide (¹⁴CO₂) is trapped in an alkaline solution (e.g., potassium hydroxide) and quantified to assess the extent of mineralization.

Anaerobic Degradation Study

The protocol for anaerobic degradation studies is similar, with a key difference in the incubation conditions:

  • Pre-incubation: The soil is typically pre-incubated under aerobic conditions for a period (e.g., one to two weeks) to allow the microbial population to stabilize.

  • Establishing Anaerobic Conditions: After the pre-incubation, the soil is flooded with water to create an anaerobic environment. The headspace of the incubation vessel is then flushed with an inert gas, such as nitrogen or argon, to remove any remaining oxygen.

  • This compound Application and Incubation: this compound is applied to the flooded soil, and the samples are incubated in the dark at a constant temperature.

  • Analysis: Similar to the aerobic study, soil and water phases are analyzed at intervals to measure the concentrations of this compound and its metabolites. The production of gases like methane may also be monitored.

Degradation Pathways

The presence or absence of oxygen dictates the primary biochemical reactions involved in this compound degradation.

Aerobic Degradation Pathway

Under aerobic conditions, the primary degradation pathway for this compound is oxidation . The thioether sulfur atom is oxidized to form this compound sulfoxide, which is further oxidized to this compound sulfone. These metabolites are often more persistent and toxic than the parent compound.

AerobicPhorateDegradation This compound This compound Phorate_Sulfoxide This compound Sulfoxide This compound->Phorate_Sulfoxide Oxidation Phorate_Sulfone This compound Sulfone Phorate_Sulfoxide->Phorate_Sulfone Oxidation

Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of this compound shifts to hydrolysis . The primary metabolites formed are diethyl dithiophosphate and other hydrolyzed products, which are generally less toxic than the oxidized metabolites formed under aerobic conditions.

AnaerobicPhorateDegradation This compound This compound Hydrolysis_Products Diethyl Dithiophosphate & Other Hydrolyzed Products This compound->Hydrolysis_Products Hydrolysis

Anaerobic degradation pathway of this compound.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for studying aerobic and anaerobic degradation of this compound in soil.

DegradationWorkflowComparison cluster_aerobic Aerobic Degradation Study cluster_anaerobic Anaerobic Degradation Study A1 Soil Sample Preparation A2 This compound Application A1->A2 A3 Incubation with Continuous Airflow A2->A3 A4 Extraction & Analysis (this compound, Sulfoxide, Sulfone) A3->A4 B1 Soil Sample Preparation B2 Aerobic Pre-incubation B1->B2 B3 Flooding & N₂/Ar Purge B2->B3 B4 This compound Application B3->B4 B5 Anaerobic Incubation B4->B5 B6 Extraction & Analysis (this compound, Hydrolysis Products) B5->B6

Comparison of experimental workflows.

Revolutionizing Phorate Analysis in Complex Foods: A Comparative Guide to QuEChERS-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of pesticide residues like phorate in complex food matrices is paramount for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a frontline technique for this purpose. This guide provides a comprehensive comparison of a validated QuEChERS-based method for this compound analysis with alternative extraction techniques, supported by experimental data to inform methodological choices in a laboratory setting.

The QuEChERS approach offers a streamlined workflow that significantly reduces sample preparation time and solvent consumption compared to traditional methods. Its effectiveness in extracting a broad spectrum of pesticides from diverse food matrices has led to its widespread adoption. This guide delves into the specifics of a validated QuEChERS protocol for this compound and contrasts its performance with other established extraction methods, namely Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Performance Comparison of Extraction Methods for this compound

The selection of an appropriate sample preparation method is critical for achieving accurate and reliable analytical results. The following tables summarize the performance characteristics of the QuEChERS method and its alternatives for the determination of this compound in various complex food matrices.

Table 1: QuEChERS Method Validation Data for this compound

Food MatrixLinearity (R²)Recovery (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Okra0.999985.910.0030.009
Animal Tissues (Beef & Milk)>0.99679.2 - 113.90.0010.004
Eggs>0.999578.6 - 95.60.00050.0015

Table 2: Alternative Extraction Methods - Performance Data for this compound

Extraction MethodFood MatrixLinearity (R²)Recovery (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Solid-Phase Extraction (SPE)Radish0.9990 - 0.999289.2 - 1160.001 - 0.0030.003 - 0.01
Supercritical Fluid Extraction (SFE)MeatNot Specified78 - 950.01 - 0.030.01 - 0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the QuEChERS method and the alternative extraction techniques.

QuEChERS Protocol for this compound Analysis in Animal Tissues

This protocol is based on a validated method for the determination of this compound and its metabolites in livestock.[1]

1. Sample Preparation:

  • Homogenize 10 g of the animal tissue sample.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Shake again for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). For fatty matrices, 50 mg of C18 sorbent can also be added.

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

4. Analysis:

  • The resulting supernatant is ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Alternative Extraction Protocols

Solid-Phase Extraction (SPE) for this compound in Radish

This protocol is adapted from a study on the determination of this compound and its metabolites in radish.

1. Sample Preparation:

  • Homogenize a representative sample of radish.

  • Weigh 10 g of the homogenized sample.

2. Extraction:

  • Add 10 mL of acetonitrile and 4 g of sodium chloride to the sample in a centrifuge tube.

  • Shake vigorously to extract the analytes.

  • Centrifuge to separate the phases.

3. SPE Cleanup:

  • Condition an SPE cartridge containing 100 mg of primary secondary amine (PSA) with acetonitrile.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with a small amount of acetonitrile to remove interferences.

  • Elute the this compound and its metabolites with a suitable solvent.

4. Analysis:

  • The eluate is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Supercritical Fluid Extraction (SFE) for this compound in Meat

The following is a general protocol based on the principles of SFE for pesticide analysis in fatty matrices.

1. Sample Preparation:

  • A homogenized sample of meat is mixed with a drying agent and placed in the SFE extraction vessel.

2. Extraction:

  • Supercritical carbon dioxide, often with a modifier such as methanol, is passed through the extraction vessel at a controlled temperature and pressure.

  • The supercritical fluid containing the extracted this compound is depressurized, and the analyte is collected in a suitable solvent or on a solid trap.

3. Analysis:

  • The collected extract is then analyzed, typically by Gas Chromatography (GC) with a suitable detector.

Visualizing the Workflow: QuEChERS Experimental Diagram

To provide a clear visual representation of the QuEChERS workflow, the following diagram has been generated using the DOT language.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (e.g., 10g) Add_ACN 2. Add Acetonitrile (e.g., 10mL) Sample->Add_ACN Shake1 3. Shake Vigorously Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (e.g., MgSO4, NaOAc) Shake1->Add_Salts Shake2 5. Shake Vigorously Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant Aliquot Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add d-SPE Sorbents (e.g., PSA, C18) Transfer_Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Analysis 11. Analysis by LC-MS/MS or GC-MS Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Conclusion

The QuEChERS method demonstrates robust performance for the analysis of this compound in a variety of complex food matrices, offering excellent recovery, sensitivity, and linearity. While alternative methods like SPE and SFE also provide viable options, QuEChERS stands out for its simplicity, speed, and cost-effectiveness, making it a highly attractive choice for routine monitoring and high-throughput laboratories. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs, ultimately contributing to the assurance of food safety.

References

Phorate's Footprint: A Comparative Assessment of Its Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phorate's Performance Against Alternative Pesticides, Supported by Experimental Data.

This compound, a systemic organophosphate insecticide, has long been used in agriculture to control a wide range of pests. However, its application raises significant concerns regarding its impact on the delicate and vital ecosystem of soil microorganisms. This guide provides a comparative assessment of this compound's effects on soil microbial communities, contrasting its performance with other widely used pesticides, including the neonicotinoid imidacloprid and the herbicide glyphosate. The following sections present quantitative data, detailed experimental protocols, and visual representations of microbial signaling pathways and experimental workflows to offer a comprehensive overview for the scientific community.

Quantitative Assessment: this compound's Impact in Numbers

The following tables summarize the quantitative effects of this compound and its alternatives on key indicators of soil microbial health. Data has been compiled from various studies to provide a comparative perspective.

Table 1: Impact of this compound and Alternative Pesticides on Soil Microbial Biomass

PesticideConcentrationSoil TypeChange in Microbial BiomassReference
This compound 1.5 kg a.i./haClayIncreased bacterial population[1]
300 µg/gAgricultural SoilDecreased dinitrogen-fixing bacteria[2]
Imidacloprid 1 and 10 mg/kgNot specifiedDecreased AWCD index[2]
Field RateNot specifiedNegligible impact on community structure[2]
Glyphosate Field Application RatesVariousNo significant effect on microbial biomass[3]
High RatesVariousPotential for negative impact on microbial biomass[4]

Table 2: Comparative Effects of Pesticides on Soil Enzyme Activities

EnzymeThis compoundImidaclopridGlyphosate
Dehydrogenase Inhibition at high concentrations (up to 30.63%)[5].Limited data available, but neonicotinoids can have adverse effects[2].Decreased activity with increased concentrations[6].
Phosphatase Increased activity at low doses, inhibited at high doses[5][7].Some studies report adverse impacts on enzymatic activity[2].Inhibition of phosphatase activity has been reported, though not universally[2].
Urease Inhibition reported in some studies[7].Neonicotinoids have been shown to negatively impact nitrogen transformation[2].Limited direct data, but herbicides can inhibit urease activity[7].

Table 3: Shifts in Soil Microbial Community Composition

PesticideAffected Microbial Phyla/GroupsDirection of ChangeReference
This compound ActinomycetesIncreased population[1]
Dinitrogen-fixing bacteriaDecreased population[2]
Imidacloprid AcidobacteriaDecreased initially, then increased[8]
ProteobacteriaNot significantly altered at recommended doses[8]
Glyphosate Potential glyphosate degraders (e.g., Bacillus, Pseudomonas)Increased abundance[9]
Beneficial fungi (e.g., Talaromyces)Decreased abundance[9]

Experimental Protocols: Methodologies for Assessing Pesticide Impact

Detailed and standardized experimental protocols are crucial for the accurate assessment of pesticide effects on soil microbial communities. Below are methodologies for key experiments cited in the literature.

Soil Respiration (Microbial Activity)

Soil respiration, the measure of CO2 produced by soil organisms, is a key indicator of overall microbial activity.

Protocol:

  • Soil Sampling: Collect soil samples from the target field, ensuring a representative sample by taking multiple cores and homogenizing them.

  • Incubation Setup: Place a known weight of sieved, pre-incubated soil (e.g., 100g) into airtight containers.

  • Pesticide Application: Apply the pesticide of interest to the soil at the desired concentration. A control group with no pesticide application is essential.

  • CO2 Trapping: Include a vial containing a known concentration of sodium hydroxide (NaOH) solution within the airtight container to trap the evolved CO2.

  • Incubation: Incubate the containers at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 24 hours).

  • Titration: After incubation, precipitate the carbonate in the NaOH solution with barium chloride (BaCl2). Titrate the remaining NaOH with a standardized solution of hydrochloric acid (HCl) to determine the amount of CO2 evolved.

  • Calculation: Calculate the amount of CO2 produced per unit of soil per unit of time.

Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Structure

DGGE is a molecular biology technique used to separate DNA fragments of the same length based on their sequence, providing a fingerprint of the microbial community's diversity.

Protocol:

  • DNA Extraction: Extract total microbial DNA from soil samples using a commercially available soil DNA extraction kit.

  • PCR Amplification: Amplify a specific region of a marker gene, typically the 16S rRNA gene for bacteria or the 18S rRNA or ITS region for fungi. The forward primer should have a GC-clamp (a GC-rich sequence) attached to its 5' end to ensure proper separation during electrophoresis.

  • Gel Preparation: Prepare a polyacrylamide gel with a linear gradient of denaturants (urea and formamide). The gradient concentration will depend on the expected diversity and the specific gene region being analyzed.

  • Electrophoresis: Load the PCR products onto the denaturing gradient gel and run the electrophoresis at a constant voltage and temperature for a specified time.

  • Staining and Visualization: After electrophoresis, stain the gel with a DNA-binding fluorescent dye (e.g., SYBR Green) and visualize the DNA bands under UV light.

  • Analysis: Analyze the banding patterns. Each band theoretically represents a different microbial species or operational taxonomic unit (OTU). The number and intensity of bands can be used to compare the diversity and structure of microbial communities between different pesticide treatments.

Visualizing the Impact: Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams. The following are Graphviz (DOT language) representations of a microbial signaling pathway for organophosphate degradation and a typical experimental workflow.

Microbial_Degradation_Pathway cluster_cell Bacterial Cell cluster_regulation Gene Regulation This compound This compound (External) Membrane Cell Membrane OPH Organophosphate Hydrolase (OPH) Membrane->OPH Transport into periplasm/cytoplasm Degradation_Products Degradation Products (e.g., Diethyl Dithiophosphate) OPH->Degradation_Products Hydrolysis Metabolism Cellular Metabolism Degradation_Products->Metabolism Utilization as C, P, S source opd_gene opd gene Transcription Transcription opd_gene->Transcription Expression Translation Translation Transcription->Translation Expression Translation->OPH Expression Inducer Inducer (this compound or metabolite) Repressor Repressor Protein Inducer->Repressor Binds and inactivates Repressor->opd_gene Blocks transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Microbial Community Analysis cluster_activity Microbial Activity Assays cluster_data Data Interpretation Soil_Collection Soil Collection and Sieving Microcosm_Setup Microcosm Setup (Control, this compound, Alternatives) Soil_Collection->Microcosm_Setup Incubation Incubation (Controlled Conditions) Microcosm_Setup->Incubation DNA_Extraction Soil DNA Extraction Incubation->DNA_Extraction Respiration_Assay Soil Respiration (CO2 Evolution) Incubation->Respiration_Assay Enzyme_Assays Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) Incubation->Enzyme_Assays PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification DGGE DGGE Analysis PCR_Amplification->DGGE Sequencing Band Excision and Sequencing DGGE->Sequencing Data_Analysis Statistical Analysis and Comparison Sequencing->Data_Analysis Respiration_Assay->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Conclusion on Pesticide Impact Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Phorate Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of phorate, a highly toxic organophosphate insecticide, are critical for ensuring the safety of laboratory personnel and protecting the environment. Adherence to established protocols is not only a matter of best practice but also a legal requirement, as improper disposal of this acutely hazardous waste is a violation of federal law.

For researchers, scientists, and drug development professionals, understanding the correct procedures for managing this compound waste is paramount. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, including methods for chemical deactivation suitable for a laboratory setting.

Immediate Safety and Disposal Plan

This compound is classified as an extremely hazardous substance. Direct contact, inhalation, or ingestion can be fatal. Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE).

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don full protective gear, including a chemical-resistant suit, waterproof gloves, safety goggles or a face shield, and a respirator with an organic vapor cartridge.[1]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Absorb and Collect: Carefully absorb the spilled this compound with the absorbent material. Sweep or scoop up the contaminated material and place it into a clearly labeled, sealable, and chemical-resistant container for hazardous waste.[2]

  • Decontaminate the Area: Wash the spill area with a diluted household bleach solution or a 10% sodium hydroxide (lye) solution.[2] Allow the decontamination solution to sit for a recommended contact time before absorbing it with fresh material and placing it in the hazardous waste container.

  • Dispose of as Hazardous Waste: All contaminated materials, including PPE, must be disposed of as acutely hazardous waste through a licensed hazardous waste disposal facility.

Routine Disposal of this compound Waste

Unused, expired, or surplus this compound and its containers must be treated as hazardous waste. The primary and most recommended method of disposal is through a certified hazardous waste management company that utilizes high-temperature incineration.

Container Disposal

Empty this compound containers are also considered hazardous. To dispose of them properly:

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone, methanol).

  • Collect Rinsate: The rinsate from this process is considered hazardous and must be collected and disposed of along with other this compound waste.

  • Render Unusable: Puncture or crush the container to prevent reuse.

  • Dispose: Dispose of the triple-rinsed container in a sanitary landfill or by incineration, as permitted by state and local authorities.[1]

Laboratory Deactivation of this compound Waste by Alkaline Hydrolysis

For small quantities of this compound waste generated in a laboratory, chemical deactivation through alkaline hydrolysis can be a viable pre-treatment step before final disposal. This process breaks down the this compound molecule into less toxic compounds. This procedure should only be carried out by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To chemically degrade this compound in a liquid waste stream to less toxic byproducts.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Fume hood

  • Personal Protective Equipment (as listed in the Spill Management section)

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to prevent inhalation of any vapors.

  • Prepare the Reaction Vessel: Place the this compound waste solution in a suitable reaction vessel equipped with a stir bar.

  • Adjust the pH: Slowly and carefully add a concentrated sodium hydroxide solution (e.g., 10 M NaOH) to the this compound waste while stirring continuously. Monitor the pH of the solution. The target pH for effective hydrolysis is between 10 and 12.[3][4]

  • Maintain Alkaline Conditions: Continue to stir the solution at room temperature. The hydrolysis of this compound is time-dependent. While specific reaction times can vary based on concentration and temperature, a minimum reaction time of 24 hours is recommended to ensure complete degradation.[3] For higher concentrations of this compound, a longer reaction time may be necessary.

  • Monitor for Completion (Optional): For verification, a sample of the treated solution can be analyzed using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of this compound.

  • Neutralize the Solution: After the recommended reaction time, carefully neutralize the solution to a pH between 6 and 8 by slowly adding an appropriate acid (e.g., hydrochloric acid).

  • Final Disposal: Even after degradation, the resulting solution may contain byproducts that are still considered hazardous. Therefore, the neutralized solution must be collected and disposed of as hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.

ParameterValue/RangeCitation
Target pH for Hydrolysis 10 - 12[3][4]
Recommended Reagent Sodium Hydroxide (NaOH)[4]
Minimum Reaction Time 24 hours[3]
Final pH for Disposal 6 - 8

This compound Disposal Workflow

Phorate_Disposal_Workflow cluster_waste This compound Waste Generation cluster_decision Disposal Decision cluster_lab_deactivation Laboratory Deactivation (Small Quantity) cluster_professional_disposal Professional Disposal (Large Quantity) cluster_final Final Disposal Waste This compound Waste (Unused, Expired, Rinsate) Decision Small or Large Quantity? Waste->Decision Alkaline_Hydrolysis Alkaline Hydrolysis (pH 10-12, 24h) Decision->Alkaline_Hydrolysis Small Hazardous_Waste_Collection Collection by Licensed Hazardous Waste Contractor Decision->Hazardous_Waste_Collection Large Neutralization Neutralization (pH 6-8) Alkaline_Hydrolysis->Neutralization Neutralization->Hazardous_Waste_Collection Final_Disposal Incineration at a Licensed Facility Hazardous_Waste_Collection->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe management and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and hazardous waste management protocols.

References

Essential Safety and Logistical Information for Handling Phorate

Author: BenchChem Technical Support Team. Date: December 2025

Phorate is a highly toxic organophosphate pesticide that poses a significant risk to researchers, scientists, and drug development professionals.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4] Strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are imperative to prevent hazardous exposure.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required equipment, specifications, and best practices.

Exposure Route Required Personal Protective Equipment (PPE) Specifications and Best Practices
Skin (Dermal) • Chemical-Resistant Gloves• Full-Body Coverage• Chemical-Resistant FootwearGloves: Use elbow-length PVC or nitrile rubber gloves.[6] Never wear leather, cotton, or canvas gloves.[6] Wash the outside of gloves before removing them.[7]• Coveralls: Wear long-sleeved shirts and long pants or disposable protective clothing (e.g., Tyvek suits).[6] For tasks with a high risk of splashing, a waterproof apron over coveralls is recommended.• Footwear: Wear waterproof boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.[6]
Eyes (Ocular) • Safety Goggles or Face ShieldTo prevent eye contact, wear chemical splash goggles or a full-face shield.[1][6][8] Eyewear should meet ANSI Z87.1 impact-resistance standards.
Respiratory (Inhalation) • RespiratorTo avoid breathing vapor or mist, use a NIOSH-approved supplied-air respirator or a self-contained breathing apparatus (SCBA).[6] Handling should occur in a chemical fume hood.[3]
Operational Plan: Handling and Storage

Pre-Handling Preparations:

  • Ensure the work area is well-ventilated.[2][3]

  • Confirm that safety showers and eyewash stations are accessible and operational.[8]

  • Thoroughly read the Safety Data Sheet (SDS) for this compound before beginning any work.

Handling Procedures:

  • Work under a chemical fume hood.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with eyes, skin, or clothing.[2]

  • Wash hands and skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • When pouring, do so downwind to minimize handler exposure.[7]

Storage:

  • Store in a dry, cool, and well-ventilated place.[7]

  • Keep the container tightly closed when not in use.[7]

  • Store in the original container only.

  • The storage area should be locked up and accessible only to qualified or authorized persons.[3]

Emergency and Disposal Plan

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • If it is safe to do so, stop the leak without risk.[8]

  • Wear the appropriate PPE before approaching the spill.

  • Cover the spill with a non-combustible absorbent material like sand, dry earth, or other inert material.[1][8]

  • Collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Decontaminate the area by washing with diluted household bleach and water, and absorb the liquid for disposal.

  • Prevent the spill from entering waterways.[7]

First Aid Measures:

Exposure Route First Aid Procedure
Ingestion Immediately call a poison control center or doctor.[2][7] Rinse mouth.[2]
Skin Contact Take off contaminated clothing immediately.[7] Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor immediately.[2]
Eye Contact Hold eye open and rinse slowly and gently with water for at least 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention immediately.[7]
Inhalation Move the person to fresh air.[2] If the person is not breathing, call 911 and then give artificial respiration. Immediately call a poison control center or doctor for further treatment advice.[2]

Disposal Plan: Pesticide wastes are acutely hazardous.[7] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[7]

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]

  • Do not contaminate water, food, or feed by storage or disposal.[7]

  • If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[7]

Experimental Workflow for Safe this compound Handling and Disposal

Phorate_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Don Appropriate PPE C->D E Work Within Fume Hood D->E I Remove and Clean/Dispose of PPE D->I Contaminated PPE F Handle with Care to Avoid Spills E->F G Keep Container Closed When Not in Use F->G spill_response Initiate Spill Response Protocol F->spill_response If Spill Occurs H Decontaminate Work Area G->H H->I J Wash Hands and Exposed Skin Thoroughly I->J K Collect this compound Waste in Labeled Container J->K L Dispose of Waste via Approved Hazardous Waste Facility K->L spill_response->K

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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